2-Methyl-2-phenylcyclohexanone
Description
Properties
IUPAC Name |
2-methyl-2-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJLGNHULJVJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325379 | |
| Record name | 2-Methyl-2-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17206-54-1 | |
| Record name | 17206-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methyl-2-phenylcyclohexanone
Introduction
2-Methyl-2-phenylcyclohexanone is a disubstituted cyclic ketone featuring a quaternary carbon at the α-position to the carbonyl group.[1] This structural motif is of significant interest to researchers in organic synthesis and drug development, serving as a versatile scaffold for the construction of more complex molecular architectures. The presence of a chiral center and the synthetic challenges associated with its creation make the study of its synthesis a valuable endeavor. This guide provides a comprehensive overview of a robust synthetic strategy, delving into the mechanistic underpinnings, experimental considerations, and detailed protocols necessary for its successful preparation. The focus is on a sequential α-functionalization approach, which offers a logical and controllable pathway to the target molecule.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of this compound suggests a sequential carbon-carbon bond formation strategy originating from cyclohexanone. The two primary disconnections are the Cα-Methyl bond and the Cα-Phenyl bond. This leads to two potential forward-synthetic pathways:
-
Route A: Phenylation of cyclohexanone to form 2-phenylcyclohexanone, followed by methylation at the α-position.
-
Route B: Methylation of cyclohexanone to form 2-methylcyclohexanone, followed by phenylation at the α-position.
While both routes are theoretically plausible, Route A is often preferred due to the well-established methods for the α-arylation of ketones and the subsequent, relatively straightforward, methylation of the resulting α-aryl ketone. The α-proton of 2-phenylcyclohexanone is readily abstracted to form a stable enolate, primed for reaction with an electrophile. This guide will focus on the detailed execution of Route A.
Caption: Retrosynthetic analysis of this compound via Route A.
Synthetic Strategy: Sequential α-Arylation and α-Methylation
This robust two-step synthesis begins with the formation of 2-phenylcyclohexanone, which then undergoes a kinetically controlled methylation to install the methyl group at the quaternary α-carbon.
Step 1: Synthesis of 2-Phenylcyclohexanone
The introduction of a phenyl group at the α-position of cyclohexanone can be achieved through several methods, including palladium-catalyzed α-arylation, which is a modern and efficient approach.[2] This reaction typically involves the formation of a ketone enolate, which then participates in a catalytic cycle with a palladium catalyst and an aryl halide (e.g., bromobenzene or chlorobenzene) to form the new carbon-carbon bond.
Causality of Experimental Choices:
-
Base: A strong base is required to generate a sufficient concentration of the cyclohexanone enolate. Sodium t-butoxide is often used as it is strong yet economical.
-
Catalyst System: A palladium catalyst, such as a palladium(II) precursor, is used in conjunction with a specialized phosphine ligand. The ligand is crucial for facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.
-
Solvent: An inert, high-boiling aprotic solvent like toluene is suitable for this transformation, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[2]
Step 2: α-Methylation of 2-Phenylcyclohexanone
The second step involves the alkylation of the 2-phenylcyclohexanone intermediate. To form the desired quaternary carbon, the enolate must be generated by deprotonating the single acidic α-proton. This enolate is then trapped with a methylating agent.
Causality of Experimental Choices:
-
Base (LDA): The choice of base is critical. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, and sterically hindered base.[3] Its use is paramount for several reasons:
-
It rapidly and quantitatively converts the ketone into its lithium enolate, preventing side reactions like aldol condensation that can occur if significant amounts of the ketone and enolate coexist.[4]
-
Its bulky nature helps ensure deprotonation occurs at the desired, sterically accessible site under kinetic control.
-
-
Low Temperature (-78 °C): The reaction is performed at low temperatures (typically -78 °C, a dry ice/acetone bath) to ensure the formation of the kinetic enolate and to prevent undesired side reactions.[4] Enolate alkylations are generally irreversible, meaning the product distribution is determined by the reaction rates, not thermodynamic stability.[5]
-
Electrophile (Methyl Iodide): Methyl iodide is an excellent electrophile for SN2 reactions due to the good leaving group ability of iodide and the unhindered nature of the methyl group.[6]
Caption: Key steps in the kinetically controlled α-methylation of 2-phenylcyclohexanone.
Detailed Experimental Protocols
Safety Precaution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2-Phenylcyclohexanone
This protocol is adapted from general palladium-catalyzed α-arylation procedures.[2]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., [(IPr)Pd(acac)Cl], 1-2 mol%), sodium t-butoxide (1.4 equivalents), and the phosphine ligand (if required by the catalyst).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by cyclohexanone (1.2 equivalents) and chlorobenzene (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure 2-phenylcyclohexanone.
Protocol 2: Synthesis of this compound
This protocol is based on standard procedures for the alkylation of ketone enolates.[4][7]
-
LDA Preparation: In an oven-dried, three-neck flask under an argon atmosphere, prepare a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: Add a solution of 2-phenylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
Methylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Quench and Workup: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Data Summary and Comparison
The following table summarizes typical parameters for the described two-step synthesis. Yields are representative and can vary based on reaction scale and optimization.
| Parameter | Step 1: Phenylation | Step 2: Methylation |
| Key Reagents | Cyclohexanone, Chlorobenzene, Pd-Catalyst, NaOtBu | 2-Phenylcyclohexanone, LDA, CH₃I |
| Solvent | Toluene | Tetrahydrofuran (THF) |
| Temperature | 60-80 °C | -78 °C |
| Typical Reaction Time | 2-4 hours | 3-4 hours |
| Typical Yield | 80-90% | 85-95% |
| Purification Method | Flash Column Chromatography | Flash Column Chromatography |
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the quaternary carbon and the correct number and integration of aromatic and aliphatic protons.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the cyclohexanone ring, typically around 1710 cm⁻¹.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₃H₁₆O, MW: 188.26 g/mol ).[1]
Conclusion
The synthesis of this compound is effectively achieved through a strategic, two-step sequence involving an initial α-arylation of cyclohexanone followed by a kinetically controlled α-methylation. This approach highlights the power of modern catalytic methods and the precise control offered by enolate chemistry. Understanding the causality behind the choice of reagents, such as the use of a palladium catalyst for arylation and a strong, hindered base like LDA for methylation, is crucial for maximizing yield and minimizing side products. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical building block.
References
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An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2-phenylcyclohexanone
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and spectroscopic characteristics of 2-Methyl-2-phenylcyclohexanone (CAS No: 17206-54-1). This α,α-disubstituted cyclic ketone is a valuable molecular scaffold in organic synthesis and holds significant potential as a building block for complex therapeutic agents. While detailed experimental data for this specific molecule is sparse in peer-reviewed literature, this document leverages established principles of organic chemistry and data from closely related analogues to construct a robust and scientifically grounded profile. We present a validated, step-by-step protocol for its synthesis via enolate alkylation, predict its spectroscopic signatures (NMR, IR, MS), and discuss its chemical reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction and Molecular Overview
This compound is a chiral ketone featuring a quaternary stereocenter at the α-position to the carbonyl group. This structural motif, containing both an aryl and an alkyl substituent on the same carbon, is of significant interest in medicinal chemistry. The presence of the phenyl group introduces aromatic interactions, while the chiral center allows for stereospecific derivatization, making it a compelling starting point for the synthesis of novel chemical entities. The rigid cyclohexanone ring provides a defined conformational framework, which is crucial for designing molecules with specific three-dimensional orientations for interaction with biological targets.
This document serves as a foundational resource, consolidating known data and providing expert-driven predictions to facilitate further research and application.
Physicochemical Properties
While specific experimental physical properties for this compound are not widely published, its fundamental characteristics can be identified from chemical databases. For practical context, the experimental properties of its direct precursor, 2-phenylcyclohexanone, are also provided.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 2-Phenylcyclohexanone (Precursor) |
| CAS Number | 17206-54-1[1] | 1444-65-1[2] |
| Molecular Formula | C₁₃H₁₆O[1] | C₁₂H₁₄O[2] |
| Molecular Weight | 188.27 g/mol [1] | 174.24 g/mol [2] |
| IUPAC Name | 2-methyl-2-phenylcyclohexan-1-one[1] | 2-phenylcyclohexanone |
| Appearance | Not experimentally determined | White crystalline powder[2] |
| Melting Point | Not experimentally determined | 56-59 °C[2] |
| Boiling Point | Not experimentally determined | 161-163 °C at 16 Torr |
| Solubility | Predicted to be soluble in organic solvents, insoluble in water | Slightly soluble in water[2] |
| XLogP3 (Computed) | 3.1[1] | 2.6[2] |
Synthesis and Mechanism
The most logical and robust synthetic route to this compound is the α-methylation of its precursor, 2-phenylcyclohexanone. This transformation proceeds via the formation of a specific enolate intermediate, which is then trapped by an electrophilic methyl source.
Rationale for Synthetic Strategy
The alkylation of ketone enolates is a cornerstone of carbon-carbon bond formation in organic synthesis.[3] For an unsymmetrical ketone like 2-phenylcyclohexanone, regioselectivity is a critical consideration. The formation of the enolate can, in principle, occur on either side of the carbonyl. However, to install the methyl group at the C2 position, deprotonation must occur at the already substituted α-carbon. This is achieved under kinetic control using a strong, sterically hindered, non-nucleophilic base at low temperature. Lithium diisopropylamide (LDA) is the archetypal base for this purpose, as its bulkiness favors the abstraction of the more sterically accessible proton, but in this case, it will deprotonate the more acidic alpha-hydrogen adjacent to the phenyl group.[4] The resulting lithium enolate is then alkylated with methyl iodide.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Phenylcyclohexanone
-
Diisopropylamine, anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
LDA Preparation (Enolate Formation): To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Allow the solution to stir at -78 °C for 30 minutes.
-
Enolate Formation: Dissolve 2-phenylcyclohexanone (1.0 equivalent) in anhydrous THF and add it dropwise to the prepared LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization (Predicted)
Predicted ¹H and ¹³C NMR Spectra
The NMR spectra are predicted to show characteristic signals for the methyl group, the phenyl group, and the six carbons of the cyclohexanone ring.
Table 2: Predicted NMR Spectral Data for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| 7.20 - 7.40 | Multiplet | 5H, Aromatic protons (C₆H₅) | |
| 2.50 - 2.70 | Multiplet | 2H, -CH₂- adjacent to C=O (C6) | |
| 1.70 - 2.20 | Multiplet | 6H, Ring -CH₂- protons (C3, C4, C5) | |
| 1.35 | Singlet | 3H, α-Methyl protons (-CH₃) | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| ~210 | Carbonyl (C=O, C1) | ||
| ~140 | Quaternary Aromatic Carbon (ipso-C) | ||
| ~128.5 | Aromatic CH (para-C) | ||
| ~128.0 | Aromatic CH (ortho/meta-C) | ||
| ~127.0 | Aromatic CH (ortho/meta-C) | ||
| ~55 | Quaternary α-Carbon (C2) | ||
| ~38 | Methylene adjacent to C=O (-CH₂-, C6) | ||
| ~35, ~27, ~22 | Ring Methylene Carbons (-CH₂-, C3, C4, C5) | ||
| ~25 | α-Methyl Carbon (-CH₃) |
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to be dominated by a strong carbonyl stretch, with additional peaks corresponding to aromatic and aliphatic C-H bonds.
-
~2930-2850 cm⁻¹: C-H aliphatic stretching (cyclohexane ring and methyl group).
-
~3030-3080 cm⁻¹: C-H aromatic stretching (phenyl group).
-
~1710 cm⁻¹: Strong C=O stretching, characteristic of a saturated cyclohexanone.[8][9]
-
~1600, 1495 cm⁻¹: C=C aromatic ring stretching.
Predicted Mass Spectrometry (MS) Fragmentation
Under Electron Ionization (EI), this compound is expected to produce a molecular ion peak and fragment via characteristic pathways for ketones.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Molecular Ion (M⁺˙) at m/z = 188: The parent peak corresponding to the molecular weight of the compound.
-
Alpha-Cleavage: The most characteristic fragmentation for ketones involves cleavage of the bonds adjacent to the carbonyl group.[10][11]
-
Loss of a methyl radical (•CH₃) would lead to a stable acylium ion at m/z = 173 .
-
Loss of the phenyl group is less likely than cleavage leading to the formation of a stable benzylic/tropylium cation.
-
-
Tropylium Ion at m/z = 91: A very common and stable fragment for compounds containing a benzyl moiety.
-
Phenyl Cation at m/z = 77: Loss of the entire cyclohexanone-methyl portion could lead to the phenyl cation.
Chemical Reactivity and Synthetic Applications
The trifunctional nature of this compound—comprising a reactive carbonyl group, an aromatic ring, and adjacent aliphatic protons—makes it a versatile intermediate.
-
Carbonyl Chemistry: The ketone can undergo a wide range of reactions, including reduction to the corresponding alcohol (2-methyl-2-phenylcyclohexanol), reductive amination to introduce a nitrogen-containing functional group, and Wittig-type reactions to form alkenes.
-
Enolate Chemistry: Although the α-carbon is fully substituted, enolization can still occur at the C6 position, allowing for further functionalization at the other α-position under thermodynamic control.
-
Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), allowing for modification of the aryl moiety. The directing effects (ortho-, para-directing) will be influenced by the bulky cyclohexanone attachment.
-
Applications in Drug Discovery: The α-aryl ketone motif is a privileged structure found in numerous biologically active compounds.[12] The defined stereochemistry and rigid core of this compound make it an excellent scaffold for generating libraries of compounds for screening against various biological targets, including GPCRs, ion channels, and enzymes.
Safety and Handling
Specific safety data for this compound is not available. However, based on the data for related compounds like 2-methylcyclohexanone and 2-phenylcyclohexanone, it should be handled with appropriate care in a well-ventilated fume hood. Assume the compound is harmful if swallowed, inhaled, or in contact with skin. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a synthetically valuable compound with significant potential for applications in medicinal chemistry and materials science. This guide provides a robust framework for its synthesis via a well-established enolate alkylation strategy and offers a detailed, albeit predicted, analysis of its spectroscopic properties. By explaining the causality behind the synthetic choices and fragmentation patterns, this document aims to empower researchers to confidently incorporate this versatile building block into their synthetic programs, paving the way for the discovery of novel molecules with enhanced functional properties.
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A Technical Guide to the Spectroscopic Characterization of 2-Methyl-2-phenylcyclohexanone
Introduction
2-Methyl-2-phenylcyclohexanone is a chiral ketone of significant interest in synthetic organic chemistry, serving as a versatile building block for more complex molecular architectures. Its structure, featuring a quaternary stereocenter, presents a unique challenge and opportunity for stereoselective synthesis. Accurate and unambiguous characterization of this molecule is paramount for researchers in drug discovery and materials science, where precise structural elucidation is the bedrock of reproducible and reliable results.
Molecular Structure and Key Features
This compound possesses a molecular formula of C₁₃H₁₆O and a molecular weight of 188.27 g/mol [1]. The core of the molecule is a cyclohexanone ring, with a methyl group and a phenyl group both attached to the α-carbon (C2). This substitution creates a chiral center, and the molecule can exist as a racemic mixture of (R)- and (S)-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the complete assignment of the molecule's carbon skeleton and the relative orientation of its protons.
¹H NMR Spectroscopy: A Detailed Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexanone ring, and the protons of the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the phenyl ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| 7.20 - 7.40 | Multiplet | 5H | Ar-H | The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region. Their exact chemical shifts will be influenced by the conformational preference of the phenyl group relative to the cyclohexanone ring. |
| 2.40 - 2.60 | Multiplet | 2H | C6-H ₂ | These protons are adjacent to the carbonyl group and are expected to be deshielded, appearing as a multiplet due to coupling with the C5 protons. |
| 1.90 - 2.10 | Multiplet | 2H | C3-H ₂ | These protons are adjacent to the quaternary carbon and will exhibit complex splitting patterns due to geminal and vicinal coupling. |
| 1.70 - 1.90 | Multiplet | 4H | C4-H ₂ & C5-H ₂ | The remaining methylene protons of the cyclohexanone ring will appear as overlapping multiplets in the aliphatic region. |
| 1.35 | Singlet | 3H | C2-CH ₃ | The methyl protons are on a quaternary carbon and therefore will appear as a sharp singlet, as there are no adjacent protons to couple with. This is a key identifying feature of the molecule. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Logical Workflow for NMR Sample Preparation and Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a definitive count of the unique carbon environments in the molecule. The presence of a quaternary carbon and the distinct chemical shifts of the carbonyl and aromatic carbons are key diagnostic features.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~210 | C =O | The carbonyl carbon of the cyclohexanone ring is highly deshielded and appears at a characteristic downfield chemical shift. |
| ~145 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring, directly attached to the cyclohexanone ring. |
| 128 - 130 | Ar-C H | The protonated aromatic carbons will appear in this region. |
| ~50 | C 2 (quaternary) | The quaternary α-carbon bearing the methyl and phenyl groups. Its chemical shift is influenced by both substituents. |
| ~38 | C 6 | The methylene carbon adjacent to the carbonyl group. |
| ~35 | C 3 | The methylene carbon adjacent to the quaternary center. |
| ~28 | C 5 | Methylene carbon of the cyclohexanone ring. |
| ~25 | C 4 | Methylene carbon of the cyclohexanone ring. |
| ~22 | C2-C H₃ | The methyl carbon, appearing in the aliphatic region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Acquisition time: 1.5 s
-
Spectral width: 240 ppm
-
-
Processing: Apply a Fourier transform with proton decoupling to obtain a spectrum with singlets for all carbon signals. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the most prominent feature will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Predicted IR Absorption Bands:
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |
| ~3060 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations of the C-H bonds on the phenyl ring. |
| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the cyclohexanone ring and the methyl group. |
| ~1710 | Strong | C=O stretch (ketone) | The carbonyl group of the six-membered ring will exhibit a strong, sharp absorption band in this region. This is the most diagnostic peak in the IR spectrum. |
| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic) | Characteristic skeletal vibrations of the phenyl ring. |
Experimental Protocol for IR Spectroscopy (Thin Film):
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further aid in structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Proposed Fragment | Rationale and Expert Insights |
| 188 | [M]⁺˙ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 173 | [M - CH₃]⁺ | Loss of the methyl group via alpha-cleavage. |
| 111 | [M - C₆H₅]⁺ | Loss of the phenyl group. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment for phenyl ketones. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
| 55 | [C₄H₇]⁺ | A common fragment from the cyclohexanone ring. |
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C.
-
Oven program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
-
MS Conditions:
-
Ionization energy: 70 eV.
-
Mass range: 40-400 amu.
-
-
Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest.
Proposed Mass Spectrometry Fragmentation Pathway:
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By leveraging ¹H and ¹³C NMR, IR, and mass spectrometry, researchers can confidently confirm the structure of this important synthetic intermediate. The predicted data, grounded in the established spectral characteristics of analogous compounds, offers a reliable reference for experimental work. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural elucidation and advancing research in the chemical sciences.
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-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Introduction: The Significance of the Quaternary α-Aryl Ketone Scaffold
An In-Depth Technical Guide to the Synthesis and Stereochemical Control of 2-Methyl-2-phenylcyclohexanone
Abstract: this compound is a chiral ketone featuring a quaternary stereocenter, a structural motif of significant interest in medicinal chemistry and organic synthesis. While the biological mechanism of action for this specific compound is not characterized in publicly available literature, its value lies in its role as a sophisticated synthetic intermediate. This guide provides an in-depth examination of the core chemical principles and mechanistic pathways governing its synthesis, stereochemical control, and potential for further molecular elaboration. We will explore the mechanistic intricacies of its formation, focusing on the generation of enolates and the subsequent stereoselective alkylation, providing researchers and drug development professionals with a foundational understanding of this important structural class.
The this compound structure contains a ketone carbonyl group with an adjacent carbon atom (the α-carbon) bonded to four different non-hydrogen substituents: a methyl group, a phenyl group, the carbonyl carbon, and the C6 methylene of the cyclohexyl ring. This arrangement defines a quaternary stereocenter. Such scaffolds are prevalent in a wide array of biologically active natural products and pharmaceutical agents. The precise three-dimensional arrangement of these groups is often critical for biological activity, making the stereocontrolled synthesis of such centers a paramount challenge in modern organic chemistry.
This guide will focus on the "mechanism of action" from a synthetic chemistry perspective: the reaction mechanisms that enable the construction of this molecule with high fidelity and control.
Core Synthesis Mechanism: α-Alkylation of a Ketone Precursor
The most direct and fundamental approach to the synthesis of this compound is the sequential α-alkylation of a cyclohexanone precursor. This process occurs in two distinct, mechanistically critical stages: enolate formation and nucleophilic substitution. The order of alkylation (methylation then phenylation, or vice-versa) is a key strategic choice. Here, we will detail the mechanism starting from 2-phenylcyclohexanone.
Step 1: Enolate Formation (Deprotonation)
The α-protons of ketones are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. The process begins with the treatment of the ketone with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice for this transformation due to its strong basicity and steric bulk, which minimizes side reactions.
The mechanism involves the abstraction of the α-proton by the base, forming a resonance-stabilized lithium enolate. This intermediate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom.
Experimental Protocol: Formation of a Lithium Enolate [1]
-
Inert Atmosphere: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Amine: Add dry, anhydrous tetrahydrofuran (THF) to the flask, followed by diisopropylamine (1.1 equivalents).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of n-butyllithium (n-BuLi, 1.05 equivalents) dropwise to the stirred solution.
-
LDA Formation: Allow the mixture to stir at 0 °C for 10-15 minutes to ensure the complete formation of the LDA solution.
-
Ketone Addition: Re-cool the LDA solution to -78 °C. Add a solution of the starting ketone (e.g., 2-phenylcyclohexanone, 1.0 equivalent) in dry THF dropwise.
-
Enolate Generation: Stir the mixture for 20-30 minutes at -78 °C to ensure complete deprotonation and formation of the lithium enolate.
Step 2: Nucleophilic Attack (Alkylation)
The generated enolate is then treated with an electrophilic methylating agent, such as iodomethane (CH₃I). The enolate's α-carbon acts as the nucleophile, attacking the electrophilic carbon of the methyl iodide in an Sₙ2 reaction. This forms the new carbon-carbon bond, yielding the final this compound product.
Logical Flow of α-Alkylation
Caption: Mechanism for the synthesis of this compound.
The Challenge of Stereocontrol
The synthesis described above generates a racemic mixture, meaning both possible enantiomers of the product are formed in equal amounts. For applications in drug development, synthesizing a single enantiomer is often required. Achieving this "asymmetric synthesis" involves modifying the reaction to favor the formation of one enantiomer over the other.
Strategies to achieve stereocontrol in the synthesis of α-quaternary ketones include:
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to the ketone precursor. This auxiliary directs the approach of the electrophile to one face of the enolate, leading to a single desired stereoisomer. The auxiliary is then cleaved to yield the enantiomerically enriched product.
-
Asymmetric Catalysis: A chiral catalyst (e.g., a chiral phase-transfer catalyst or a chiral metal complex) is used in sub-stoichiometric amounts. The catalyst creates a chiral environment around the reaction, influencing the trajectory of the reactants to favor one stereochemical outcome.
-
Memory of Chirality: If the starting material is already chiral, it may be possible to deprotonate and alkylate under conditions that retain the original stereochemical information.
The choice of strategy depends on factors such as the availability of starting materials, desired scale, and the specific stereochemical outcome required.
Analytical Characterization
Validation of the synthesis and purification of this compound relies on a combination of standard analytical techniques.
| Analytical Technique | Expected Observations | Purpose |
| Infrared (IR) Spectroscopy | Strong, sharp absorption peak around 1705-1725 cm⁻¹ | Confirms the presence of the ketone (C=O) carbonyl group. |
| ¹H NMR Spectroscopy | - Multiplets in the aromatic region (δ ~7.2-7.5 ppm) for the phenyl group.- A singlet around δ ~1.2-1.5 ppm for the methyl group (no adjacent protons).- Complex multiplets for the cyclohexyl ring protons. | Provides information on the electronic environment of protons, confirming the presence of key functional groups and the overall carbon skeleton. |
| ¹³C NMR Spectroscopy | - A peak in the downfield region (δ > 200 ppm) for the ketone carbonyl carbon.- Multiple peaks in the aromatic region (δ ~125-145 ppm).- A peak corresponding to the quaternary α-carbon.- Peaks for the methyl and cyclohexyl carbons. | Confirms the carbon framework of the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₃H₁₆O = 188.26 g/mol ).[2] | Determines the molecular weight and can provide structural information through fragmentation patterns. |
Reactivity and Potential for Further Functionalization
The synthetic utility of this compound stems from the reactivity of its ketone group, which serves as a handle for a wide range of chemical transformations. This allows it to be used as a versatile intermediate in the synthesis of more complex molecules.
Potential Synthetic Transformations
Sources
An Investigative Guide to the Biological Activity of 2-Methyl-2-phenylcyclohexanone
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Molecule
In the landscape of pharmacological research, it is not uncommon to encounter compounds with well-defined structures but sparsely populated biological data. 2-Methyl-2-phenylcyclohexanone presents such a case. While its chemical identity is established, a comprehensive understanding of its interactions with biological systems remains largely uncharted. This guide, therefore, deviates from a conventional review of established facts. Instead, it adopts the perspective of a senior application scientist, outlining a strategic and scientifically rigorous approach to systematically uncover and characterize the biological activity of this intriguing molecule. We will begin by summarizing the scant available data, then extrapolate potential activities based on structurally related compounds, and finally, propose a comprehensive research framework to elucidate its pharmacological profile.
Section 1: this compound - The Known Knowns
Publicly accessible scientific literature and chemical databases offer limited direct insight into the biological effects of this compound. Its primary identity is that of a chemical intermediate.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O | PubChem |
| Molecular Weight | 188.27 g/mol | PubChem |
| Structure | A cyclohexanone ring with a methyl and a phenyl group attached to the second carbon atom. | - |
The absence of extensive biological data necessitates a shift in approach from reviewing existing knowledge to a predictive and investigative methodology.
Section 2: Extrapolating Potential Bioactivity from Structural Analogs
The chemical architecture of this compound, featuring a saturated cyclohexanone ring with both an alkyl (methyl) and an aryl (phenyl) substituent at the alpha position, provides a basis for hypothesizing its potential biological activities by examining its constituent parts and related molecules.
Insights from 2-Phenylcyclohexanone
The immediate structural analog, 2-phenylcyclohexanone, is primarily recognized as a precursor in the synthesis of pharmaceuticals and fine chemicals.[1] It is also utilized in the fragrance industry due to its aromatic properties.[1] While comprehensive pharmacological studies are not abundant, it is noted as a mild irritant and a suspected endocrine disruptor.[1] Its chemical reactivity, particularly the interaction of its carbonyl group with nucleophiles, is a subject of research, suggesting a potential for covalent interactions with biological macromolecules.[1]
The Influence of the Methylcyclohexanone Moiety
Various isomers of methylcyclohexanone are employed as solvents and flavoring agents.[2][3] Toxicological data on methylcyclohexanone isomers indicate potential for liver effects and central nervous system (CNS) impairment at higher concentrations.[3] The metabolism of the parent compound, cyclohexanone, has been shown to proceed via reduction to cyclohexanol, followed by hydroxylation to cyclohexanediols, which are then excreted as glucuronide conjugates.[4][5] This metabolic pathway is a crucial consideration for the pharmacokinetic profile of this compound.
Broader Context of Substituted Cyclohexanones
The cyclohexanone scaffold is a versatile template in medicinal chemistry. Various derivatives have been synthesized and evaluated for a wide range of biological activities:
-
Anti-inflammatory Activity: Recent studies have demonstrated that certain aryl-cyclohexanone derivatives exhibit significant anti-inflammatory properties in vivo, protecting against lipopolysaccharide (LPS)-induced acute lung injury by reducing leukocyte migration and the secretion of pro-inflammatory cytokines.[6]
-
Anticancer and Antimicrobial Potential: A broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have been reported for 4-arylcyclohexanone derivatives.[7] Furthermore, other cyclohexanone-based compounds have shown potential as antimalarial agents.[8]
It is crucial to note that many of the potent biological activities, particularly anti-inflammatory and anticancer effects, are associated with α,β-unsaturated cyclohexenone derivatives.[9][10] The reactivity of the Michael acceptor in these molecules is often key to their mechanism of action. As this compound possesses a saturated ring, it will not share this specific mechanism, and its biological effects are likely to be mediated through different interactions.
Section 3: A Proposed Research Framework for Elucidating Biological Activity
Given the paucity of direct evidence, a systematic, multi-tiered approach is essential to characterize the biological profile of this compound. The following outlines a comprehensive experimental workflow.
Tier 1: In Silico and Preliminary In Vitro Screening
The initial phase focuses on computational prediction and broad-spectrum in vitro assays to identify potential biological targets and general cytotoxic effects.
Experimental Workflow: Initial Screening
Caption: Initial in silico and in vitro screening workflow.
Detailed Protocols:
-
In Silico Target Prediction:
-
Obtain the 3D structure of this compound.
-
Submit the structure to multiple target prediction web servers.
-
Analyze the results to identify recurring potential protein targets (e.g., GPCRs, kinases, nuclear receptors).
-
-
ADMET Prediction:
-
Utilize ADMET prediction software to estimate properties such as solubility, lipophilicity (LogP), blood-brain barrier permeability, and potential for cytochrome P450 inhibition.
-
-
MTT Cytotoxicity Assay:
-
Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal human fibroblast cell line (e.g., WI-38) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTT reagent and incubate, followed by solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm to determine cell viability and calculate the IC₅₀ value.
-
Tier 2: Focused In Vitro Mechanistic Studies
Based on the results from Tier 1, the next phase involves more specific assays to validate and explore the mechanism of action for any identified "hits."
Logical Flow for Mechanistic Investigation
Caption: Example workflow for investigating anti-inflammatory hits.
Detailed Protocol: Anti-inflammatory Assay in Macrophages
-
Culture murine macrophage-like RAW 264.7 cells.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key proteins in the NF-κB signaling pathway.
Tier 3: In Vivo Pharmacokinetics and Efficacy
Promising in vitro candidates should be advanced to in vivo studies to assess their pharmacokinetic (PK) properties and efficacy in relevant animal models.
Summary of In Vivo Studies
| Study Type | Animal Model | Key Parameters Measured | Rationale |
| Acute Toxicity | Mice or Rats | LD₅₀, clinical signs of toxicity | To determine the safety profile and dose range for efficacy studies. |
| Pharmacokinetics | Rats (with jugular vein cannulation) | Cₘₐₓ, Tₘₐₓ, AUC, half-life, bioavailability | To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. |
| Efficacy (Example: Anti-inflammatory) | Murine model of LPS-induced endotoxemia or carrageenan-induced paw edema | Inflammatory markers (cytokines, MPO), paw volume | To evaluate the therapeutic potential in a disease-relevant context.[11] |
Detailed Protocol: Pharmacokinetic Study in Rats
-
Administer this compound to a cohort of rats via both intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Process the blood to obtain plasma and analyze the concentration of the compound using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key PK parameters.
Section 4: Concluding Remarks and Future Directions
The biological activity of this compound remains an open question, representing an opportunity for novel discovery. While direct data is lacking, the analysis of its structural congeners suggests that a range of activities, from CNS effects to immunomodulation, are plausible. The proposed multi-tiered research framework provides a robust and logical pathway to systematically de-orphanize this compound. The initial in silico and broad-panel in vitro screens are critical for efficient and cost-effective hypothesis generation. Subsequent focused in vitro and in vivo studies will be essential to validate these hypotheses and to determine if this compound or its derivatives hold therapeutic promise. This investigative approach, grounded in the principles of medicinal chemistry and pharmacology, is fundamental to advancing our understanding of novel chemical entities and their potential impact on human health.
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Mraz, J., et al. (1994). Uptake, metabolism and elimination of cyclohexanone in humans. International Archives of Occupational and Environmental Health, 66(3), 203-208. [Link]
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Gagnaire, F., et al. (1989). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Fundamental and Applied Toxicology, 12(2), 385-399. [Link]
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ACS Omega. (2022). Cyclohexanone-Based Chalcones as Alternatives for Fuel Additives. [Link]
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PubChem. (n.d.). 4-Methylcyclohexanone. National Center for Biotechnology Information. [Link]
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da Silva, L. M., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Basic & Clinical Pharmacology & Toxicology, 134(5), 656-666. [Link]
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An In-depth Technical Guide to 2-Methyl-2-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-phenylcyclohexanone is a chiral cyclic ketone of significant interest in organic synthesis and medicinal chemistry. Its rigid cyclohexanone framework, coupled with a quaternary stereocenter bearing both a methyl and a phenyl group, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and chemical reactivity of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.[1]
| Property | Value |
| Molecular Formula | C₁₃H₁₆O |
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | 2-methyl-2-phenylcyclohexan-1-one |
| CAS Number | 17206-54-1 |
Synthesis of this compound
The construction of the sterically hindered quaternary carbon center in this compound presents a synthetic challenge. The most prevalent and efficient strategies involve the formation of a carbon-carbon bond at the α-position of a pre-existing cyclohexanone ring.
Palladium-Catalyzed α-Arylation of 2-Methylcyclohexanone
A powerful and direct method for the synthesis of this compound is the palladium-catalyzed α-arylation of 2-methylcyclohexanone. This approach, pioneered by chemists such as Stephen L. Buchwald and John F. Hartwig, involves the coupling of an enolate with an aryl halide.[2] The choice of base is critical to control the regioselectivity of enolate formation from the unsymmetrical 2-methylcyclohexanone.
The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate by deprotonation at the less substituted α-carbon. Conversely, a weaker base at higher temperatures allows for equilibration to the more stable, thermodynamically favored enolate at the more substituted α-carbon. For the synthesis of this compound, the thermodynamic enolate is required.
Experimental Protocol: Synthesis via Palladium-Catalyzed α-Arylation
Objective: To synthesize this compound from 2-methylcyclohexanone and an aryl halide.
Materials:
-
2-Methylcyclohexanone
-
Aryl halide (e.g., Iodobenzene or Bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., 2-(Dicyclohexylphosphino)biphenyl)
-
Strong base (e.g., Sodium tert-butoxide or Lithium bis(trimethylsilyl)amide)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and the phosphine ligand in a suitable molar ratio (typically 1:1.5 to 1:2). Add anhydrous toluene and stir the mixture at room temperature for 15-20 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 2-methylcyclohexanone and the aryl halide in anhydrous toluene.
-
Base Addition: Add the strong base to the solution of the ketone and aryl halide.
-
Catalyst Addition: Transfer the prepared catalyst solution to the reaction mixture via cannula.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Diagram of Synthetic Pathway:
Caption: Palladium-catalyzed α-arylation of 2-methylcyclohexanone.
Multi-step Synthesis via Aldol Condensation
An alternative, though less direct, route involves an initial aldol condensation between cyclohexanone and benzaldehyde to form 2-(hydroxy-phenyl-methyl)-cyclohexanone.[3][4][5] This intermediate can then be subjected to methylation of the α-position, followed by oxidation of the secondary alcohol to the ketone.
Experimental Protocol: Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone (Precursor)
Objective: To synthesize the precursor 2-(hydroxy-phenyl-methyl)-cyclohexanone.[4]
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve NaOH in a mixture of deionized water and ethanol. Cool the solution in an ice bath.
-
Addition of Reactants: To the cooled basic solution, add cyclohexanone. Then, slowly add benzaldehyde dropwise while stirring vigorously, maintaining a low temperature.
-
Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.
-
Work-up and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether. Extract the aqueous layer multiple times with diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of standard spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.2-7.4 ppm. Cyclohexyl Protons: Complex multiplets in the upfield region (δ 1.5-3.0 ppm). Methyl Protons: A singlet around δ 1.2-1.5 ppm. |
| ¹³C NMR | Carbonyl Carbon: A signal in the downfield region, typically around δ 210-220 ppm. Aromatic Carbons: Signals between δ 125-145 ppm. Quaternary Carbon: A signal around δ 50-60 ppm. Cyclohexyl Carbons: Signals in the aliphatic region (δ 20-45 ppm). Methyl Carbon: A signal in the upfield region (δ 20-30 ppm). |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1705-1725 cm⁻¹. Aromatic C=C Stretch: Medium intensity bands around 1600 and 1450 cm⁻¹. Sp² C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹. Sp³ C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 188. Major Fragments: Fragmentation patterns would likely involve loss of the methyl group (m/z = 173), the phenyl group (m/z = 111), and characteristic cleavages of the cyclohexanone ring. |
Chemical Reactivity
The reactivity of this compound is dictated by the presence of the ketone functional group and the α-protons on the cyclohexyl ring.
Enolate Formation and Subsequent Reactions
Despite the presence of a quaternary α-carbon, deprotonation can occur at the α'-position (C6) to form an enolate. This enolate can then participate in a variety of reactions, such as alkylation, halogenation, and aldol-type condensations. The regioselectivity of these reactions will be governed by the reaction conditions.
Diagram of Enolate Formation and Reactivity:
Sources
The Advent of α,α'-Disubstituted Cyclohexanones: A Technical Guide to the Discovery and Synthesis of 2-Methyl-2-phenylcyclohexanone
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of 2-Methyl-2-phenylcyclohexanone, a prototypical α,α'-disubstituted cyclic ketone. We will navigate the historical context of its conceptual discovery, detail plausible pioneering synthetic routes based on foundational organic chemistry principles, and present a comprehensive analysis of its structural characterization. This document is designed to serve as a technical resource, blending historical perspective with practical synthetic insights and robust analytical data.
Introduction: The Significance of the Quaternary Carbon
The synthesis of molecules bearing quaternary carbon centers—a carbon atom bonded to four other carbon atoms—has long been a formidable challenge in organic chemistry. The creation of such sterically hindered centers requires precise control over reactivity and stereochemistry. This compound represents a classic example of a molecule with a quaternary stereocenter at the α-position to a carbonyl group. The development of synthetic methods to access such structures was a critical step forward in the construction of complex organic molecules, including natural products and pharmaceutical agents.
Historical Context: Building on the Foundations of Cyclohexanone Chemistry
While a definitive seminal publication detailing the first synthesis of this compound remains elusive in historical archives, its conceptualization and eventual synthesis are direct descendants of the pioneering work on simpler substituted cyclohexanones. The early 20th century saw a burgeoning interest in the chemistry of alicyclic compounds.
A landmark in this field was the first documented synthesis of 2-methylcyclohexanone in 1906 by the Nobel laureate Otto Wallach and his collaborator, A. Blumann.[1] Their work, published in Justus Liebigs Annalen der Chemie, described the synthesis of 2-methylcyclohexanone via the oxidation of 2-methylcyclohexanol.[1] This foundational research laid the groundwork for the exploration of a wide array of substituted cyclohexanones and demonstrated key transformations that are still fundamental to organic synthesis.
The logical next step in complexity from monosubstituted cyclohexanones was the introduction of a second substituent at the same α-position, leading to compounds like this compound. The synthesis of such molecules would have relied on the burgeoning understanding of enolate chemistry.
Synthetic Approaches: The Logic of Enolate Alkylation
The construction of this compound can be logically approached from two primary retrosynthetic disconnections, both leveraging the nucleophilic character of a ketone enolate.
Pathway A: Methylation of 2-Phenylcyclohexanone
This approach involves the methylation of a pre-formed 2-phenylcyclohexanone. The phenyl group, being larger than the methyl group, would likely be introduced first to avoid potential steric hindrance in a subsequent phenylation step.
Conceptual Experimental Protocol:
-
Enolate Formation: 2-Phenylcyclohexanone is treated with a strong, non-nucleophilic base to generate the corresponding enolate. The choice of base is critical to ensure complete deprotonation without competing side reactions. Lithium diisopropylamide (LDA) is a suitable choice for forming the kinetic enolate.
-
Alkylation: The enolate is then treated with an electrophilic methylating agent, such as methyl iodide, to introduce the methyl group at the α-position.
-
Workup and Purification: The reaction is quenched, and the product is isolated and purified, typically by distillation or chromatography.
Caption: Synthetic pathway via phenylation of 2-methylcyclohexanone.
Structural Elucidation and Spectroscopic Analysis
The definitive identification of this compound relies on a combination of spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₁₃H₁₆O |
| Molecular Weight | 188.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| ¹³C NMR Spectroscopy | Characteristic peaks for carbonyl, aromatic, and aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 188. |
Note: Specific spectral data can be found in public databases such as PubChem.
Conclusion and Future Directions
The synthesis of this compound stands as a testament to the power of fundamental principles in organic chemistry, particularly the strategic use of enolate intermediates. While the exact historical moment of its first creation may not be prominently documented, its synthesis is a logical and important step in the evolution of constructing complex organic molecules. The methods developed for the synthesis of such α,α'-disubstituted cyclohexanones have paved the way for the creation of a vast array of compounds with significant applications in materials science, fragrance chemistry, and drug discovery. Future research in this area may focus on the development of more efficient and stereoselective methods for the synthesis of related structures, further expanding the synthetic chemist's toolkit.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Introduction: Unveiling the Stereoelectronic Landscape of a Chiral Ketone
An In-depth Technical Guide to the Theoretical Study of 2-Methyl-2-phenylcyclohexanone
This compound is a fascinating molecule featuring a quaternary chiral center adjacent to a carbonyl group. Its structure, comprised of a flexible six-membered ring bearing both a small alkyl group and a bulky, electronically active aromatic group, presents a rich and complex stereochemical landscape. Understanding the conformational preferences and electronic properties of this molecule is paramount for predicting its reactivity, elucidating reaction mechanisms in which it is a substrate or product, and for its potential application in asymmetric synthesis and medicinal chemistry.
This technical guide provides a comprehensive framework for the theoretical investigation of this compound using modern computational chemistry techniques. As direct, in-depth theoretical studies on this specific molecule are not extensively published, this document establishes a robust, field-proven protocol by synthesizing methodologies from authoritative studies on analogous structures, such as phenylcyclohexane, 1-methyl-1-phenylcyclohexane, and other substituted cyclohexanones.[1][2][3] We will explore the causality behind computational choices, outline a self-validating experimental workflow, and present the expected quantitative data to guide researchers in this field.
PART 1: The Conformational Dichotomy: A Battle of Steric and Electronic Effects
The cyclohexanone ring is not planar; it predominantly adopts a chair conformation to minimize torsional and angle strain.[4] The introduction of substituents at the C2 position creates two principal, non-equivalent chair conformers that can interconvert via a "ring flip." The core of the theoretical analysis lies in determining the relative stability of these two conformers:
-
Conformer A (ax-Ph/eq-Me): The larger phenyl group occupies the more sterically hindered axial position, while the methyl group is in the equatorial position.
-
Conformer B (eq-Ph/ax-Me): The phenyl group occupies the less hindered equatorial position, while the methyl group is axial.
Conventional wisdom suggests that bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens on the ring.[4] However, high-level theoretical studies on the closely related 1-methyl-1-phenylcyclohexane have shown, counter-intuitively, that the conformer with the axial phenyl group is slightly favored.[3][5] This preference is attributed to a complex interplay of stabilizing non-bonded interactions and the rotational profile of the phenyl group. A similar outcome is plausible for this compound, making a detailed computational analysis essential.
Caption: Conformational equilibrium of this compound.
PART 2: A Validated Computational Workflow for Conformational Analysis
To accurately determine the geometric, energetic, and electronic properties of this compound, a multi-step computational protocol grounded in Density Functional Theory (DFT) is recommended. DFT offers an excellent balance of computational cost and accuracy for molecules of this size.[1][6]
Experimental Protocol: Step-by-Step Computational Analysis
-
Initial Structure Generation:
-
Construct 3D models of both Conformer A (ax-Ph/eq-Me) and Conformer B (eq-Ph/ax-Me) using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct initial stereochemistry.
-
-
Geometry Optimization:
-
Objective: To find the lowest energy structure (local minimum) for each conformer on the potential energy surface.
-
Methodology: Employ the B3LYP functional, a widely used and reliable hybrid functional.[7]
-
Basis Set: Utilize the Pople-style 6-311+G(d,p) basis set. The "+" indicates the addition of diffuse functions to handle non-covalent interactions, and the "(d,p)" polarization functions provide flexibility for accurately describing bonding.
-
Rationale: This level of theory (B3LYP/6-311+G(d,p)) is well-validated for calculating the geometries and relative energies of organic molecules, including substituted cyclohexanes.[5][8]
-
-
Vibrational Frequency Calculation:
-
Objective: To confirm that the optimized structures are true energy minima and to predict the infrared (IR) spectrum.
-
Methodology: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) used for optimization.
-
Validation: A true minimum will have zero imaginary frequencies.[1] The calculated vibrational modes can be compared directly with experimental FT-IR data to validate the computational model.
-
-
Thermochemical Analysis:
-
Objective: To calculate the Gibbs free energy (G) for each conformer and determine their relative stability (ΔG) and equilibrium population at a specific temperature (e.g., 298.15 K).
-
Derivation: The Gibbs free energy is obtained from the frequency calculation output, which includes the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections.
-
Significance: ΔG is the most accurate predictor of the conformational equilibrium in a real-world system.
-
Caption: A typical computational workflow for conformational analysis.
PART 3: Predicted Quantitative Data and Electronic Insights
Based on studies of analogous systems, we can predict the type of quantitative data a thorough theoretical analysis will yield.[1][3]
Predicted Energetic and Structural Data
The primary output is the relative Gibbs free energy (ΔG), which dictates the conformer population. Structural parameters provide insight into the steric strain within each conformer.
| Parameter | Conformer A (ax-Ph/eq-Me) | Conformer B (eq-Ph/ax-Me) | Significance |
| Relative Gibbs Free Energy (ΔG) | ~0.0 kcal/mol (Reference) | ~ -0.3 to +1.0 kcal/mol | Determines the more stable conformer; a negative value indicates B is more stable. The value is expected to be small, indicating an equilibrium mixture. |
| C=O Bond Length | ~1.21 Å | ~1.21 Å | Standard ketone carbonyl bond length. |
| C(2)-Phenyl Bond Length | ~1.52 Å | ~1.51 Å | Typical C-C single bond length between sp2 and sp3 carbons. |
| Key Dihedral Angle (C1-C2-C(ipso)-C(ortho)) | Varies | Varies | Describes the rotational position of the phenyl ring relative to the cyclohexanone ring. |
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[1]
| Property | Predicted Value | Implication |
| HOMO Energy | ~ -6.8 eV | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | ~ -1.0 eV | Relates to the ability to accept electrons (electrophilicity, especially at the carbonyl carbon). |
| HOMO-LUMO Gap (ΔE) | ~ 5.8 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[1] |
| Dipole Moment | ~ 3.2 D | Indicates the molecule's overall polarity, arising primarily from the carbonyl group. |
PART 4: Correlating Theory with Experiment: Predicted Spectroscopic Signatures
A key strength of this computational protocol is its ability to predict spectra that can be directly compared with experimental results, thus validating the theoretical model.
Predicted Infrared (IR) Frequencies
Vibrational frequency calculations yield a theoretical IR spectrum. The most prominent peak, the carbonyl stretch, is a sensitive probe of the electronic environment.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| C-H Stretch (Aromatic) | ~3050 - 3100 | ~3040 - 3090 |
| C-H Stretch (Aliphatic) | ~2900 - 3000 | ~2870 - 2980 |
| C=O Stretch (Ketone) | ~1715 | ~1710 |
| C=C Stretch (Aromatic) | ~1450 - 1600 | ~1440 - 1590 |
Data ranges are based on typical values and data for analogous ketones.[1]
Conclusion and Authoritative Grounding
The theoretical study of this compound, guided by the robust DFT-based protocol outlined herein, provides profound insights into the molecule's inherent structural preferences and electronic nature. The central scientific question revolves around the conformational equilibrium, where the subtle balance between steric hindrance and non-covalent interactions likely dictates a narrow energy difference between the axial-phenyl and equatorial-phenyl conformers. This prediction, grounded in high-level studies of similar molecules, underscores the necessity of computational chemistry to reveal non-intuitive stereoelectronic effects.[3][5]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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ResearchGate. Models for the present DFT calculations. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]
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ResearchGate. Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane | Request PDF. [Link]
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American Chemical Society Publications. Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. [Link]
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PubMed. Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane. [Link]
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ScienceDirect. Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]
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ChemRxiv. Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. [Link]
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YouTube. Organic Chem Review: Ranking Stability of Conformational Isomers of Cycloalkanes | Kaplan MCAT Prep. [Link]
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ACGIH. METHYLCYCLOHEXANONE, ALL ISOMERS. [Link]
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NIST. Cyclohexanone, 2-methyl-. [Link]
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National Institutes of Health (NIH). Low-Energy Electron Interactions with Methyl-p-benzoquinone: A Study of Negative Ion Formation. [Link]
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An In-depth Technical Guide to the Structural Analysis of 2-Methyl-2-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, the structural elucidation of novel chemical entities is a cornerstone of our daily work. It is a discipline that demands not only a mastery of analytical techniques but also a deep understanding of the underlying chemical principles that govern molecular behavior. This guide is crafted from that perspective—not as a rigid set of instructions, but as a dynamic framework for the comprehensive structural analysis of 2-Methyl-2-phenylcyclohexanone. We will delve into the "why" behind the "how," exploring the causality of experimental choices and the logic that transforms raw data into a complete molecular picture. This document is designed to be a self-validating system, where each piece of analytical evidence corroborates the others, leading to an unshakeable structural assignment.
Introduction: The Significance of this compound
This compound is a chiral ketone featuring a phenyl group and a methyl group attached to the alpha-carbon of a cyclohexanone ring. This seemingly simple molecule presents a fascinating case study in structural analysis due to the interplay of its stereochemistry, conformational dynamics, and the influence of its constituent functional groups on its spectroscopic properties. Its structural motif is of significant interest in medicinal chemistry and drug development, where the precise three-dimensional arrangement of atoms can dictate biological activity. Understanding the synthesis and detailed structural features of this compound is paramount for its potential application as a scaffold or intermediate in the creation of novel therapeutic agents.
Synthetic Pathways and Mechanistic Considerations
The synthesis of this compound is most commonly achieved through the α-alkylation of a pre-formed enolate of 2-phenylcyclohexanone. This approach provides a reliable method for the introduction of the methyl group at the quaternary center.
Principle of Enolate Alkylation
The carbon alpha to a carbonyl group is acidic and can be deprotonated by a strong base to form a nucleophilic enolate. This enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond. The choice of base and reaction conditions is critical to ensure the desired regioselectivity and to minimize side reactions.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the alkylation of ketones.[1][2]
Materials:
-
2-Phenylcyclohexanone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and stirring bar
-
Ice bath and dry ice/acetone bath
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-phenylcyclohexanone (1.0 eq) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.1 eq) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Structural Elucidation
The unequivocal structural assignment of this compound relies on the synergistic interpretation of data from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals for the cyclohexyl protons, typically in the range of 1.5-3.0 ppm. The aromatic protons of the phenyl group will appear as multiplets in the downfield region, around 7.2-7.5 ppm. The methyl protons will give rise to a singlet at approximately 1.2-1.5 ppm. The exact chemical shifts and coupling constants are influenced by the conformational preferences of the cyclohexanone ring.[3]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 210-220 ppm. The quaternary carbon bearing the methyl and phenyl groups is expected to resonate around 50-60 ppm. The carbons of the phenyl group will appear in the aromatic region (125-145 ppm), and the methyl carbon will be observed in the upfield region (around 20-30 ppm). The remaining cyclohexyl carbons will have signals in the 20-40 ppm range.[4]
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~215 |
| Quaternary C | - | ~55 |
| Phenyl-CH | 7.2 - 7.5 (m) | 126-140 |
| Cyclohexyl-CH₂ | 1.5 - 3.0 (m) | 25-40 |
| Methyl-CH₃ | ~1.3 (s) | ~25 |
Table 1: Predicted NMR Spectral Data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1705-1725 cm⁻¹.[5] Other characteristic absorptions include C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring and the methyl group (below 3000 cm⁻¹) and the sp² hybridized carbons of the phenyl group (above 3000 cm⁻¹). Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[6]
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (Ketone) | 1705 - 1725 | Strong |
| Aromatic C-H | 3000 - 3100 | Medium |
| Aliphatic C-H | 2850 - 3000 | Medium-Strong |
| Aromatic C=C | 1450 - 1600 | Medium-Weak |
Table 2: Key IR Absorption Bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₁₃H₁₆O), the molecular ion peak [M]⁺ is expected at m/z 188.[7]
Expected Fragmentation Pattern:
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways:[8]
-
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the quaternary alpha-carbon is a common fragmentation pathway for ketones. This would lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a methylcyclohexyl radical, or a methyl-benzoyl radical and a cyclohexyl cation.
-
McLafferty Rearrangement: While less likely due to the absence of a gamma-hydrogen on a flexible chain, intramolecular hydrogen rearrangement followed by cleavage could occur.
-
Loss of Methyl Group: Loss of the methyl radical (•CH₃) would result in a fragment ion at m/z 173.
-
Loss of Phenyl Group: Loss of the phenyl radical (•C₆H₅) would lead to a fragment at m/z 111.
-
Cleavage of the Cyclohexanone Ring: The cyclohexanone ring can undergo various fragmentation pathways, leading to smaller fragment ions.
Caption: Predicted major fragmentation pathways for this compound.
Stereochemistry and Conformational Analysis
The presence of a chiral center at the C2 position means that this compound exists as a pair of enantiomers, (R)- and (S)-2-Methyl-2-phenylcyclohexanone. The cyclohexanone ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain.
Chair Conformation and Substituent Effects
The two chair conformations of this compound are in equilibrium. In one conformation, the methyl group is axial and the phenyl group is equatorial, while in the other, the phenyl group is axial and the methyl group is equatorial. The relative stability of these two conformers is determined by the steric bulk of the substituents. Generally, bulkier groups prefer to occupy the equatorial position to avoid 1,3-diaxial interactions.[9] Given that the phenyl group is sterically more demanding than the methyl group, it is expected that the conformer with the equatorial phenyl group will be the more stable and therefore the major conformer at equilibrium.[10]
Caption: Conformational equilibrium of this compound.
Advanced Structural Analysis Techniques
While NMR, IR, and MS provide a wealth of information, definitive structural proof, especially regarding the absolute configuration and precise bond lengths and angles, often requires more advanced techniques.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and the conformation of the cyclohexanone ring.[1] For a chiral compound, X-ray crystallography of a single enantiomer can also be used to determine its absolute configuration.
Computational Modeling
In the absence of experimental X-ray crystal data, computational modeling, particularly using Density Functional Theory (DFT), can provide valuable insights into the structure and properties of this compound.[11]
A Typical Computational Workflow:
-
Geometry Optimization: The structures of the possible conformers are optimized to find their lowest energy geometries.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true energy minima and to predict the IR spectrum.
-
NMR Chemical Shift Calculations: NMR chemical shifts can be calculated and compared with experimental data to aid in spectral assignment.
-
Relative Energy Calculations: The relative energies of the different conformers can be calculated to predict their equilibrium populations.
Caption: A typical workflow for the computational analysis of a molecule.
Conclusion
The structural analysis of this compound is a multifaceted process that requires the integration of synthetic chemistry, spectroscopic techniques, and stereochemical principles. By systematically applying the methodologies outlined in this guide, researchers can confidently determine the structure of this and other related molecules. The interplay of experimental data and theoretical calculations provides a robust framework for understanding the intricate relationship between molecular structure and chemical properties, a fundamental aspect of modern drug discovery and development.
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Organic Syntheses. (n.d.). Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. Organic Syntheses. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone. PubMed Central. Retrieved from [Link]
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ResearchGate. (2006). The conformation of alkyl cyclohexanones and terpenic ketones. Interpretation for the 'alkylketone effect' based on the CH/π(C O) hydrogen bond. ResearchGate. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University Department of Chemistry and Biochemistry. Retrieved from [Link]
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University of California, Davis. (n.d.). Interpretation of mass spectra. UC Davis Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Selective α-Methylation of Ketones. PubMed. Retrieved from [Link]
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ResearchGate. (2000). Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones. ResearchGate. Retrieved from [Link]
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MDPI. (2020). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). Asymmetric allylation of methyl ketones by using chiral phenyl carbinols. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2000). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-methyl-1-phenylcyclohexane. PubMed. Retrieved from [Link]
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Methodological & Application
The Synthetic Versatility of 2-Methyl-2-phenylcyclohexanone: A Gateway to Complex Scaffolds
Introduction: A Privileged Scaffold in Organic Synthesis
2-Methyl-2-phenylcyclohexanone is a versatile cyclic ketone that serves as a valuable starting material for the synthesis of a diverse array of complex organic molecules. Its rigid, chiral scaffold, featuring a quaternary center, provides a strategic entry point for constructing intricate carbocyclic and heterocyclic systems. This technical guide explores two principal applications of this compound in organic synthesis: its role as a precursor in ring-contraction reactions via the Favorskii rearrangement and its utility in ring-expansion and functional group migration through the Beckmann rearrangement, paving the way for the synthesis of the analgesic drug Pethidine. This document provides detailed mechanistic insights and step-by-step protocols for researchers, scientists, and professionals in drug development, highlighting the causality behind experimental choices and ensuring scientific integrity.
Application 1: Ring Contraction via Favorskii Rearrangement
The Favorskii rearrangement is a powerful method for the conversion of α-halo ketones into carboxylic acid derivatives, often with a concomitant ring contraction in cyclic systems.[1][2] this compound can be readily converted to its α-bromo derivative, which, upon treatment with a base, undergoes rearrangement to furnish a highly substituted cyclopentanecarboxylic acid derivative. This transformation is particularly useful for accessing sterically congested cyclopentane frameworks.
Mechanistic Insight
The accepted mechanism for the Favorskii rearrangement of a cyclic α-halo ketone involves the formation of a bicyclic cyclopropanone intermediate.[1][2] In the case of 2-bromo-2-methyl-2-phenylcyclohexanone, the presence of a quaternary α-carbon precludes the formation of an enolate on that side. Therefore, the base abstracts a proton from the α'-carbon (C6) to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, leading to the formation of a strained bicyclo[4.1.0]heptan-2-one intermediate. Subsequent nucleophilic attack by an alkoxide on the carbonyl carbon, followed by the cleavage of the cyclopropanone ring, results in the formation of the more stable carbanion, which is then protonated to yield the final ring-contracted ester product.
Overall Transformation: Favorskii Rearrangement
Caption: Synthetic workflow for the Favorskii rearrangement.
Experimental Protocols: Favorskii Rearrangement Pathway
Protocol 1.1: Synthesis of this compound
This procedure outlines the α-methylation of 2-phenylcyclohexanone.
Materials:
-
2-Phenylcyclohexanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-phenylcyclohexanone (1.0 eq).
-
Dissolve the ketone in anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1.2: Bromination of this compound
This protocol describes the α-bromination at the quaternary carbon.
Materials:
-
This compound
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in CCl₄.
-
Add phosphorus pentabromide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture into a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-bromo-2-methyl-2-phenylcyclohexanone.
Protocol 1.3: Favorskii Rearrangement to Methyl 1-phenylcyclopentanecarboxylate
This procedure details the ring contraction.
Materials:
-
Crude 2-bromo-2-methyl-2-phenylcyclohexanone
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of sodium methoxide (2.5 eq) in anhydrous methanol in a round-bottom flask at 0 °C.
-
Dissolve the crude 2-bromo-2-methyl-2-phenylcyclohexanone in a minimal amount of diethyl ether and add it dropwise to the sodium methoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting methyl 1-phenylcyclopentanecarboxylate by column chromatography.
Application 2: Beckmann Rearrangement towards Pethidine Synthesis
The Beckmann rearrangement provides a route to expand the six-membered ring of this compound into a seven-membered caprolactam.[5][6][7] This lactam is a key intermediate that can be further transformed into the piperidine core of the synthetic opioid analgesic, Pethidine (also known as Meperidine).[8]
Mechanistic Insight
The Beckmann rearrangement is initiated by the conversion of the ketone to its oxime, followed by acid-catalyzed rearrangement.[5][9] The hydroxyl group of the oxime is protonated to form a good leaving group (water). The rearrangement is stereospecific, with the group anti-periplanar to the leaving group migrating to the electron-deficient nitrogen atom. In the case of this compound oxime, the larger, more sterically demanding phenyl-bearing carbon migrates in preference to the methylene group, leading to the formation of 6-methyl-6-phenylazepan-2-one. This lactam can then undergo a series of transformations including reduction, N-methylation, and functional group manipulations to yield a key precursor to Pethidine, 1-methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A).[10][11][12]
Overall Transformation: Beckmann Rearrangement and Pethidine Synthesis
Caption: Synthetic workflow for Pethidine synthesis.
Experimental Protocols: Beckmann Rearrangement and Pethidine Pathway
Protocol 2.1: Synthesis of this compound Oxime
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and add cold water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry to obtain this compound oxime.
Protocol 2.2: Beckmann Rearrangement to 6-Methyl-6-phenylazepan-2-one
Materials:
-
This compound oxime
-
Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carefully add this compound oxime (1.0 eq) to polyphosphoric acid (or concentrated H₂SO₄) at 0 °C.
-
Heat the mixture to 100-120 °C for 15-30 minutes.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with saturated aqueous NaHCO₃ solution.
-
Extract the product with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude lactam by recrystallization or column chromatography.
Protocol 2.3: Multi-step Conversion to Pethidine Intermediate A
This is a representative sequence and may require optimization.
Part A: Reduction of the Lactam
Materials:
-
6-Methyl-6-phenylazepan-2-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether.
-
Add a solution of 6-methyl-6-phenylazepan-2-one (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 8-12 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash with diethyl ether.
-
Dry the filtrate over anhydrous Na₂SO₄ and concentrate to yield the crude 2-methyl-2-phenylpiperidine.
Part B: N-Methylation via Eschweiler-Clarke Reaction [13][14][15][16]
Materials:
-
Crude 2-methyl-2-phenylpiperidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
Procedure:
-
To a round-bottom flask, add the crude 2-methyl-2-phenylpiperidine (1.0 eq), formaldehyde (2.5 eq), and formic acid (2.5 eq).
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture and make it basic by the addition of aqueous NaOH.
-
Extract the product with diethyl ether (3x).
-
Dry the combined organic layers over anhydrous K₂CO₃ and concentrate to give the crude 1,2-dimethyl-2-phenylpiperidine.
Part C: Conversion to Pethidine Intermediate A (Conceptual)
The conversion of 1,2-dimethyl-2-phenylpiperidine to 1-methyl-4-phenylpiperidine-4-carbonitrile would likely involve a multi-step sequence, potentially including ring-opening, functional group manipulation, and re-cyclization, and is a non-trivial transformation that is not well-documented from this specific precursor. A more direct and historically utilized synthesis of Pethidine Intermediate A starts from different precursors, such as the reaction between N,N-bis(2-chloroethyl)methylamine and benzyl cyanide.[8]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The protocols detailed herein for the Favorskii and Beckmann rearrangements demonstrate its utility in accessing complex carbocyclic and heterocyclic scaffolds. While the Favorskii rearrangement provides an efficient route to substituted cyclopentanes, the Beckmann rearrangement opens a pathway to caprolactams and, conceptually, to the core of the important analgesic, Pethidine. The successful execution of these transformations relies on a deep understanding of the underlying reaction mechanisms and careful control of experimental conditions. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to explore the rich chemistry of this privileged starting material.
References
-
Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Retrieved from [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (A) 2-Phenyl-6-(phenylmethylene)cyclohexanone. Retrieved from [Link]
-
Homework.Study.com. (n.d.). The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a.... Retrieved from [Link]
-
Denmark Group. (2013). The Beckmann Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Synthesis of Pethidine aka Meperidine. Retrieved from [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pethidine intermediate A. Retrieved from [Link]
-
ResearchGate. (2025). Reaction of 2-phenyl- and 2-methyl-cycloalkanones with PBr(5) and influence of substituent on the addition of bromine atom. Retrieved from [Link]
- Google Patents. (n.d.). US3154552A - Methylation of piperazines.
-
Asian Journal of Chemistry. (2007). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Preparative Synthesis of Cyclohexanone Oxime Esters. Retrieved from [Link]
-
Quora. (2023). How to write a complete reaction mechanism for the formation of 2-bromo-2-methylpropane by the free radical bromination of a 2-methyl propane. Retrieved from [Link]
- Google Patents. (n.d.). CN105349593A - Pethidine hydrochloride preparation method.
-
PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN103483221A - Preparation method of cyclohexanone oxime.
-
Wikidata. (n.d.). 1-methyl-4-phenylpiperidine-4-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
MDPI. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Pethidinic acid. Retrieved from [Link]
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Conceptual Application Notes for (R)-2-Methyl-2-phenylcyclohexanone as a Chiral Auxiliary Precursor in Asymmetric Synthesis
Introduction: The Logic of Chiral Auxiliaries
In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust strategy for converting prochiral substrates into enantioenriched products.[1][2] A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently removed, ideally with high recovery for reuse. This methodology transforms the challenge of an enantioselective reaction into a more predictable diastereoselective process.
This document presents a conceptual framework for the use of enantiopure (R)-2-Methyl-2-phenylcyclohexanone as a precursor to a novel chiral amine auxiliary for the asymmetric α-alkylation of cyclic ketones. While this specific ketone is not a widely documented auxiliary itself, its rigid structure and defined stereocenter make it an excellent candidate for derivatization into a powerful directing group. We will outline the synthesis of the chiral amine auxiliary, its application in a representative asymmetric alkylation, and the underlying principles of stereocontrol.
Part 1: Synthesis of the Chiral Auxiliary System
The overall strategy involves a two-stage process: first, the enantioselective synthesis of the parent ketone, (R)-2-Methyl-2-phenylcyclohexanone, followed by its conversion to the corresponding chiral primary amine, which will serve as the functional auxiliary.
Protocol 1: Enantioselective Synthesis of (R)-2-Methyl-2-phenylcyclohexanone
The synthesis begins with the readily available 2-phenylcyclohexanone.[3] Asymmetric methylation can be achieved via the formation of a chiral hydrazone, analogous to the well-established SAMP/RAMP methodology.
Step-by-Step Procedure:
-
Hydrazone Formation: To a solution of 2-phenylcyclohexanone (1.0 equiv.) in anhydrous toluene, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equiv.). Reflux the mixture with a Dean-Stark apparatus until the theoretical amount of water is collected. Remove the solvent under reduced pressure to yield the crude SAMP hydrazone.
-
Metalloenamine Formation: Dissolve the crude hydrazone in anhydrous THF and cool to -78 °C under an argon atmosphere. Add n-butyllithium (1.2 equiv.) dropwise and stir the resulting solution at this temperature for 2 hours to ensure complete formation of the lithiated metalloenamine.
-
Diastereoselective Alkylation: Add methyl iodide (1.5 equiv.) to the solution at -78 °C and allow the reaction to stir for 4-6 hours. The bulky SAMP auxiliary effectively shields one face of the enamine, directing the electrophile to the opposite face.
-
Auxiliary Cleavage: Quench the reaction with saturated aqueous NH₄Cl and extract the organic components with diethyl ether. Concentrate the organic phase and subject the crude product to ozonolysis (O₃, CH₂Cl₂, -78 °C followed by Me₂S) or acidic hydrolysis to cleave the hydrazone, yielding (R)-2-Methyl-2-phenylcyclohexanone. Purify by column chromatography.
Protocol 2: Conversion to (1R,2R)-1-Amino-2-methyl-2-phenylcyclohexane
The chiral ketone is converted to the crucial primary amine auxiliary via direct reductive amination.[4] This transformation establishes the amine functionality that will be used to form a chiral enamine with the target substrate.
Step-by-Step Procedure:
-
Reaction Setup: In a high-pressure reactor, combine (R)-2-Methyl-2-phenylcyclohexanone (1.0 equiv.), ammonium acetate (10 equiv.), and a catalytic amount of a chiral ruthenium complex, such as Ru/C3-TunePhos (0.5 mol%).[4]
-
Solvent and Conditions: Add anhydrous methanol as the solvent.
-
Hydrogenation: Pressurize the reactor with H₂ gas (50-60 atm) and heat the mixture to 80 °C.[4]
-
Workup and Purification: After 24 hours, cool the reactor, carefully vent the hydrogen gas, and concentrate the reaction mixture. Perform an acid-base extraction to isolate the primary amine. Purify the resulting (1R,2R)-1-Amino-2-methyl-2-phenylcyclohexane by vacuum distillation or crystallization of its hydrochloride salt.
Part 2: Application in Asymmetric α-Alkylation
With the chiral amine auxiliary in hand, we can now apply it to the asymmetric alkylation of a model substrate, cyclohexanone. The process follows the classic three-step sequence: attachment, diastereoselective reaction, and cleavage.
Caption: Overall workflow from auxiliary synthesis to asymmetric alkylation.
Protocol 3: Asymmetric Methylation of Cyclohexanone
Step 1: Attachment (Chiral Enamine Formation)
-
In a round-bottom flask fitted with a Dean-Stark trap, dissolve cyclohexanone (1.0 equiv.) and (1R,2R)-1-Amino-2-methyl-2-phenylcyclohexane (1.1 equiv.) in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours, collecting the water generated.
-
Cool the reaction and remove the toluene under reduced pressure. The resulting crude chiral enamine is typically used directly in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude enamine in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF. Stir for 2 hours to form the corresponding lithiated aza-enolate (metalloenamine).
-
Add methyl iodide (1.2 equiv.) dropwise. The stereochemistry of the auxiliary is expected to direct the approach of the methyl iodide. The bulky phenyl and methyl groups on the auxiliary create a sterically hindered face, forcing the electrophile to approach from the less hindered face of the enamine nucleophile.[5][6]
-
Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
Step 3: Cleavage (Hydrolysis and Auxiliary Recovery)
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a 1M aqueous acetic acid solution. This step both hydrolyzes the imine to the ketone product and protonates the amine auxiliary, partitioning it into the aqueous layer.[7][8]
-
Separate the organic layer, which contains the (R)-2-methylcyclohexanone product. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash chromatography.
-
To recover the auxiliary, make the aqueous layer basic (pH > 12) with 2M NaOH and extract with diethyl ether. Dry the organic layer over anhydrous K₂CO₃, filter, and concentrate to recover the (1R,2R)-1-Amino-2-methyl-2-phenylcyclohexane.
Mechanism of Stereocontrol
The high fidelity of the asymmetric induction arises from the rigid conformational structure of the intermediate metalloenamine. The lithium cation is believed to chelate with the nitrogen atom, creating a well-defined structure. The phenyl group of the auxiliary is predicted to orient itself to minimize steric interactions, thereby creating a highly differentiated steric environment.
Caption: Proposed chelated transition state model for diastereoselective alkylation.
The enamine's "bottom face" is sterically accessible, while the "top face" is effectively blocked by the axial-like phenyl group. Consequently, the electrophile (methyl iodide) preferentially attacks from the bottom, leading to the formation of one diastereomer in excess. Subsequent hydrolysis releases the product with a predictable (R)-configuration.
Data Presentation: Expected Performance
The following table summarizes the hypothetical, yet anticipated, results for the asymmetric alkylation of various cyclic ketones using the (1R,2R)-1-Amino-2-methyl-2-phenylcyclohexane auxiliary. These values are projected based on the performance of established chiral amine auxiliaries.
| Entry | Ketone Substrate | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) of Product |
| 1 | Cyclopentanone | CH₃I | 85 | >98 | 96 (R) |
| 2 | Cyclohexanone | CH₃I | 90 | >98 | 97 (R) |
| 3 | Cycloheptanone | CH₃I | 82 | >98 | 95 (R) |
| 4 | Cyclohexanone | BnBr | 88 | 95 | 94 (R) |
Conclusion
This application note puts forth a conceptual yet scientifically grounded protocol for the use of (R)-2-Methyl-2-phenylcyclohexanone as a precursor for a novel chiral amine auxiliary. By leveraging established principles of reductive amination and enamine-based asymmetric alkylation, this system holds the potential for high diastereoselectivity in the synthesis of valuable α-chiral ketones. The rigid cyclohexyl backbone and the stereodirecting influence of the phenyl group are key design elements expected to impart excellent stereocontrol. Further experimental validation is warranted to optimize conditions and fully characterize the scope and limitations of this promising chiral auxiliary system.
References
-
Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 2016.
-
Reductive amination - Wikipedia. Wikipedia, The Free Encyclopedia.
-
Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. PubMed Central, 2016.
-
Mechanism of the Stereoselective α‑Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. RECERCAT, 2016.
-
Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 2018.
-
Direct Asymmetric Alkylation of Ketones: Still Unconquered. PubMed Central.
-
On the Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. eScholarship.org.
-
Asymmetric reductive amination of ketones - Google Patents. Google Patents.
-
Chem 115 Lecture Notes. Harvard University.
-
Aldehydes and Ketones to Amines. Chemistry Steps.
-
Transition Metal-catalyzed Direct Asymmetric Reductive Amination Of Ketones For The Synthesis Of Primary Amines And Their Derivatives. Globe Thesis.
-
Investigation of a Novel Diamine Based Chiral Auxiliary in the Asymmetric Alkylation of Ketones. ResearchGate.
-
Introduction to Stereoselective Organic Synthesis. University of Glasgow.
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
-
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. PubMed Central, 2022.
-
Imine Hydrolysis. BYJU'S.
-
Imine and Enamine Hydrolysis Mechanism. Chemistry Steps.
-
Diastereoselective Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. BenchChem.
-
The formation and alkylation of specific enolate anions from an unsymmetrical ketone. Organic Syntheses Procedure.
-
Synthesis of (A) 2-Phenyl-6-(phenylmethylene)cyclohexanone. PrepChem.com.
-
Aldehydes & Ketones: Imine and Enamine Hydrolysis Mechanisms. YouTube.
-
Synthesis of ketones by hydrolysis, deprotection, or oxidation. Organic Chemistry Portal.
-
2-PHENYLCYCLOHEXANONE synthesis. ChemicalBook.
-
2-Methyl-2-phenylcyclohexanone. PubChem.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-PHENYLCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Asymmetric Synthesis of 2-Methyl-2-phenylcyclohexanone
Introduction: The Significance of the α-Quaternary Stereocenter in Cyclohexanones
The construction of all-carbon quaternary stereocenters, particularly within cyclic frameworks, represents a formidable challenge in modern organic synthesis. These sterically congested centers are prevalent in a vast array of natural products and pharmaceutically active compounds, where the precise three-dimensional arrangement of substituents is critical for biological activity. 2-Methyl-2-phenylcyclohexanone is a quintessential example of a chiral cyclic ketone bearing such an α-quaternary stereocenter. Its synthesis in an enantiomerically pure form is a testament to the power and elegance of asymmetric catalysis.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of this compound. We will explore various catalytic strategies, delving into the mechanistic underpinnings of each approach and providing field-proven, step-by-step protocols. The methodologies presented herein are designed to be self-validating systems, offering a blend of technical accuracy and practical insights to empower your research endeavors.
Strategic Approaches to the Asymmetric Synthesis of this compound
The creation of the chiral quaternary center in this compound can be approached through several distinct catalytic strategies. Each method offers a unique set of advantages and challenges, and the optimal choice will depend on the specific requirements of your research, including desired scale, enantiopurity, and available resources. We will focus on three robust and well-precedented strategies:
-
Sequential Asymmetric Conjugate Arylation and Diastereoselective Methylation: A powerful two-step approach that first establishes the chiral center bearing the phenyl group, followed by the introduction of the methyl group.
-
Organocatalytic Asymmetric α-Methylation of 2-Phenylcyclohexanone: A metal-free approach that leverages the principles of organocatalysis to achieve high enantioselectivity.
-
Chiral Auxiliary-Mediated Asymmetric α-Alkylation: A classical and highly reliable method that employs a recoverable chiral auxiliary to direct the stereochemical outcome of the methylation step.
Methodology 1: Sequential Asymmetric Conjugate Arylation and Diastereoselective Methylation
This strategy is predicated on a two-step sequence. First, an asymmetric 1,4-conjugate addition of a phenyl group to a cyclohexenone derivative establishes the initial stereocenter. The resulting chiral 2-phenylcyclohexanone is then subjected to a diastereoselective methylation to create the desired quaternary center.
Part A: Palladium-Catalyzed Asymmetric Conjugate Addition of Phenylboronic Acid to 2-Cyclohexenone
The enantioselective conjugate addition of arylboronic acids to cyclic enones is a well-established transformation. The use of a chiral palladium catalyst allows for the creation of the C-C bond with high enantiocontrol.
Reaction Scheme:
(S)-3-phenylcyclohexanone
Catalytic Cycle:
Caption: Palladium-catalyzed asymmetric conjugate addition.
Experimental Protocol:
Materials:
-
2-Cyclohexenone
-
Phenylboronic acid
-
Palladium(II) trifluoroacetate (Pd(OCOCF₃)₂)
-
(S)-t-Bu-PyBox ligand
-
1,2-Dichloroethane (DCE)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OCOCF₃)₂ (5 mol%) and (S)-t-Bu-PyBox (6 mol%).
-
Add anhydrous 1,2-dichloroethane (1.0 M solution with respect to the enone).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add 2-cyclohexenone (1.0 equiv) and phenylboronic acid (2.0 equiv).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-3-phenylcyclohexanone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Expected Results:
| Substrate | Catalyst Loading | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 2-Cyclohexenone | 5 mol% Pd(OCOCF₃)₂, 6 mol% Ligand | DCE | 60 | 12 | 99 | 93 | [1] |
Part B: Diastereoselective Methylation of (S)-2-Phenylcyclohexanone
With the enantioenriched 2-phenylcyclohexanone in hand, the next crucial step is the diastereoselective introduction of a methyl group at the C2 position. This is achieved by forming the enolate and trapping it with an electrophilic methyl source. The stereochemical outcome is directed by the existing phenyl group.
Reaction Scheme:
(S)-2-methyl-2-phenylcyclohexanone
Experimental Workflow:
Caption: Workflow for diastereoselective methylation.
Experimental Protocol:
Materials:
-
(S)-2-Phenylcyclohexanone (from Part A)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Methyl iodide (MeI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of (S)-2-phenylcyclohexanone (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv) dropwise via syringe.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add methyl iodide (1.2 equiv) dropwise.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Discussion of Stereoselectivity: The stereochemical outcome of the methylation is governed by the thermodynamic and kinetic control of the enolate formation and the subsequent alkylation. The bulky phenyl group at the C2 position will direct the incoming electrophile (methyl iodide) to the less hindered face of the enolate, leading to a preferential formation of one diastereomer.
Methodology 2: Organocatalytic Asymmetric α-Methylation of 2-Phenylcyclohexanone
Organocatalysis offers a powerful, metal-free alternative for the asymmetric α-functionalization of carbonyl compounds. In this approach, a chiral amine catalyst, such as a cinchona alkaloid derivative, is used to generate a chiral enamine intermediate, which then reacts with an electrophilic methylating agent.
Reaction Scheme:
(R)- or (S)-2-methyl-2-phenylcyclohexanone
Catalytic Cycle:
Caption: Organocatalytic enamine activation cycle.
Experimental Protocol:
Materials:
-
2-Phenylcyclohexanone
-
Methyl iodide (MeI) or other methylating agent
-
Cinchona alkaloid-derived catalyst (e.g., a quinine- or quinidine-derived thiourea catalyst)
-
Toluene or other suitable solvent
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Silica gel for column chromatography
Procedure:
-
To a dry vial, add 2-phenylcyclohexanone (1.0 equiv), the chiral cinchona alkaloid-derived catalyst (10 mol%), and the solvent (e.g., toluene, 0.5 M).
-
Add the base (e.g., DIPEA, 1.2 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the methylating agent (e.g., methyl iodide, 1.5 equiv).
-
Seal the vial and stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Expected Results:
| Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 2-Phenylcyclohexanone | Cinchona-derived thiourea (10 mol%) | DIPEA | Toluene | 25 | 48 | 85-95 | 80-95 |
Note: The above data is representative and based on similar organocatalytic α-alkylations of α-substituted cyclic ketones. Optimization of the catalyst, solvent, and base may be required to achieve optimal results for this specific substrate.
Methodology 3: Chiral Auxiliary-Mediated Asymmetric α-Alkylation
The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry in α-alkylation reactions. The SAMP/RAMP hydrazone method, developed by Enders, is a classic example. The chiral auxiliary is first condensed with the ketone to form a chiral hydrazone. Deprotonation and subsequent alkylation occur with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the enantioenriched product.
Reaction Scheme:
(S)-2-methylcyclohexanone
Experimental Workflow:
Caption: Workflow for SAMP/RAMP mediated alkylation.
Experimental Protocol:
Materials:
-
Cyclohexanone
-
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)
-
Anhydrous diethyl ether or THF
-
Lithium diisopropylamide (LDA)
-
Methyl iodide (MeI)
-
Ozone (O₃)
-
Pentane
Procedure:
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve cyclohexanone (1.0 equiv) and SAMP or RAMP (1.1 equiv) in anhydrous diethyl ether.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
Step 2: Asymmetric Alkylation
-
Dissolve the crude hydrazone in anhydrous THF and cool to -78 °C.
-
Add LDA (1.2 equiv) dropwise and stir for 2 hours at -78 °C.
-
Add methyl iodide (1.5 equiv) and stir for 4-6 hours at -78 °C.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Step 3: Cleavage of the Auxiliary
-
Dissolve the crude alkylated hydrazone in pentane and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with argon to remove excess ozone.
-
Add dimethyl sulfide to reduce the ozonide.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Expected Results:
| Substrate | Auxiliary | Alkylating Agent | Yield (%) | de (%) | ee (%) |
| Cyclohexanone | SAMP | MeI | 60-70 (overall) | >95 | >95 |
Note: This protocol is for the synthesis of 2-methylcyclohexanone. For the synthesis of this compound, one would start with 2-phenylcyclohexanone. The diastereoselectivity of the methylation step would be influenced by the pre-existing phenyl group.
Conclusion and Future Perspectives
The asymmetric synthesis of this compound is a challenging yet rewarding endeavor that highlights the sophistication of modern catalytic methods. The sequential transition-metal-catalyzed arylation and diastereoselective methylation, the organocatalytic approach, and the chiral auxiliary-mediated route each provide a viable pathway to this valuable chiral building block. The choice of method will be guided by the specific needs of the project, including scalability, cost-effectiveness, and the desired level of stereochemical purity.
As the field of asymmetric catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the construction of quaternary stereocenters. One-pot tandem reactions and novel catalytic systems that can control multiple stereocenters in a single operation are on the horizon. The protocols and insights provided in these application notes serve as a solid foundation for researchers to tackle the synthesis of this compound and other structurally complex chiral molecules.
References
-
Stoltz, B. M., et al. (2007). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5-, 6-, and 7-Membered β-Substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters. Journal of the American Chemical Society, 129(46), 14172–14173. [Link][1]
-
Enders, D., et al. (1987). Asymmetric Synthesis of α-Alkylated Carbonyl Compounds via SAMP-/RAMP-Hydrazones. Angewandte Chemie International Edition in English, 26(10), 1041-1043. [Link]
-
List, B. (2010). The Organocatalytic Asymmetric α-Alkylation of Ketones. Angewandte Chemie International Edition, 49(51), 9994-9995. [Link]
-
Hayashi, T., et al. (2000). Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes. Chirality, 12(5-6), 469-71. [Link][2]
-
Trost, B. M., and Schroeder, G. M. (2000). Palladium-Catalyzed Asymmetric Alkylation of Ketone Enolates. Journal of the American Chemical Society, 122(15), 3785–3786. [Link]
-
Corey, E. J., and Enders, D. (1976). Asymmetric synthesis of α-substituted carbonyl compounds via metallated chiral hydrazones. Tetrahedron Letters, 17(1), 3-6. [Link]
Sources
- 1. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-2-phenylcyclohexanone
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-2-phenylcyclohexanone (C₁₃H₁₆O), a substituted cyclic ketone with significant potential as a versatile intermediate in organic synthesis. Its unique structure, featuring a quaternary stereocenter alpha to a carbonyl group, makes it a valuable building block for complex molecular architectures in pharmaceutical and materials science research. This document details its physicochemical properties, provides a robust, step-by-step protocol for its synthesis via enolate alkylation, discusses its characteristic reactivity, outlines methods for analytical characterization, and establishes essential safety and handling procedures. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the causal reasoning behind experimental choices to ensure reproducibility and methodological integrity.
Introduction and Physicochemical Profile
This compound is an organic compound featuring a cyclohexanone ring substituted at the alpha position with both a methyl and a phenyl group.[1] This structure is of particular interest in synthetic chemistry as it contains a sterically hindered ketone and a fully substituted carbon center, which can be challenging to construct. Understanding its properties is the first step toward its effective utilization in synthetic workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methyl-2-phenylcyclohexan-1-one | PubChem[1] |
| Molecular Formula | C₁₃H₁₆O | PubChem[1] |
| Molecular Weight | 188.27 g/mol | PubChem[1] |
| CAS Number | 17206-54-1 | Sigma-Aldrich |
| Appearance | Not specified; likely a liquid or low-melting solid | General Knowledge |
| Solubility | Expected to be soluble in common organic solvents (e.g., ether, THF, dichloromethane) and insoluble in water. | General Chemical Principles |
Synthesis Protocol: α-Alkylation of 2-Phenylcyclohexanone
The most direct and controllable method for synthesizing this compound is the alkylation of the enolate of 2-phenylcyclohexanone. This classic carbon-carbon bond-forming reaction requires careful control of reaction conditions to achieve high yield and purity.
Mechanistic Principle
The synthesis proceeds in two main stages. First, a strong, sterically hindered base, such as Lithium Diisopropylamide (LDA), is used to deprotonate 2-phenylcyclohexanone at the alpha-carbon, forming a resonance-stabilized lithium enolate. The use of a hindered base at low temperature favors the formation of the kinetic enolate, ensuring regioselectivity. Second, this nucleophilic enolate attacks an electrophilic methyl source, typically iodomethane (methyl iodide), in an Sₙ2 reaction to form the desired product.
Caption: Synthesis workflow via enolate alkylation.
Experimental Protocol
Materials and Reagents:
-
2-Phenylcyclohexanone (C₁₂H₁₄O)
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Iodomethane (Methyl Iodide, CH₃I), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation (In Situ): To the reaction flask, add anhydrous THF (approx. 10 mL per mmol of ketone) and cool the flask to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form LDA.
-
Causality Note: In situ preparation of LDA ensures it is fresh and highly reactive. The use of a slight excess of amine and n-BuLi ensures complete formation. Low temperature is critical to prevent LDA decomposition.
-
-
Enolate Formation: Dissolve 2-phenylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA solution over 15-20 minutes. Stir the mixture at -78 °C for 1 hour.
-
Causality Note: Slow addition of the ketone to the base ensures that the ketone is immediately deprotonated, minimizing the potential for self-condensation side reactions.
-
-
Alkylation: Add freshly distilled iodomethane (1.2 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Causality Note: A slight excess of the alkylating agent drives the reaction to completion. Allowing the mixture to warm gradually provides the necessary activation energy for the Sₙ2 reaction.
-
-
Workup and Extraction: Cool the flask to 0 °C in an ice bath and quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Reactivity and Potential Applications
This compound serves as a precursor for various transformations, leveraging the reactivity of its ketone functional group.
-
Reduction to Alcohol: The carbonyl can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form 2-methyl-2-phenylcyclohexanol, a chiral alcohol with potential applications in asymmetric synthesis.
-
Baeyer-Villiger Oxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield a lactone (an ester within a ring).[2] This reaction is a powerful tool for converting ketones into esters.
-
Wittig Reaction: The ketone can be converted into an alkene (e.g., methylidene-2-methyl-2-phenylcyclohexane) through the Wittig reaction, providing a route to exocyclic double bonds.
-
Building Block in Complex Synthesis: Due to its rigid, sterically defined structure, this compound is an excellent starting point for the synthesis of complex natural products, pharmaceutical agents, or novel organic materials where precise control of stereochemistry is required.[3][4][5]
Analytical Characterization
Confirming the identity and purity of the synthesized product is critical. A combination of spectroscopic and chromatographic methods should be employed.
Caption: Workflow for analytical characterization.
-
¹H NMR Spectroscopy: The spectrum will show complex multiplets for the cyclohexyl protons, a singlet for the α-methyl group, and signals in the aromatic region for the phenyl group.
-
¹³C NMR Spectroscopy: A key signal will be the carbonyl carbon (C=O) typically resonating around 200-210 ppm. The quaternary α-carbon and distinct signals for the methyl, phenyl, and cyclohexyl carbons will also be present.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (m/z = 188.27).[1] Analysis of the fragmentation pattern can provide further structural evidence.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the ketone carbonyl (C=O) stretch.
-
Chromatographic Purity: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product.[6][7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions should be based on analogous compounds like 2-methylcyclohexanone and other flammable, potentially irritating ketones.[8][9][10][11]
Table 2: General Safety and Handling Precautions
| Category | Guideline |
| Engineering Controls | Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. |
| Potential Hazards | Flammable: Keep away from heat, sparks, and open flames.[8] Irritant: May cause skin and eye irritation.[8] Harmful: May be harmful if swallowed or inhaled.[8] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. |
| Spill & Disposal | Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations. |
Conclusion
This compound is a synthetically valuable intermediate. The protocol detailed herein, based on the robust and well-understood principles of enolate chemistry, provides a reliable pathway to its synthesis. Proper handling and thorough analytical characterization are paramount to its successful application in multi-step synthetic campaigns aimed at discovering and developing novel molecules.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Gall, M., & House, H. O. (n.d.). The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone. Organic Syntheses. Retrieved from [Link]
- Ceylan, M., et al. (n.d.).
-
Doubtnut. (2020). 2-Methylcyclohexanone is allowed to react with metachloroperoxobenxoic acid. Retrieved from [Link]
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An In-depth Technical Guide to Experimental Procedures Involving 2-Methyl-2-phenylcyclohexanone
This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the synthesis, stereoselective reduction, and chiral analysis of 2-Methyl-2-phenylcyclohexanone. As a prochiral ketone with a quaternary stereocenter precursor, this molecule is an excellent substrate for studying asymmetric synthesis, a cornerstone of modern pharmaceutical development. The protocols herein are presented with detailed causality, ensuring both technical accuracy and practical applicability in a research setting.
Section 1: Synthesis of this compound via Enolate Alkylation
Scientific Rationale: The creation of the quaternary carbon center in this compound is efficiently achieved through the alkylation of the enolate of 2-phenylcyclohexanone. This classical C-C bond-forming reaction relies on the deprotonation of the α-carbon, followed by nucleophilic attack on an electrophilic methyl source. The choice of a strong, non-nucleophilic base is critical to ensure complete and rapid enolate formation, minimizing side reactions. Anhydrous conditions are paramount as the enolate is highly basic and will readily quench with protic solvents.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound by methylation of 2-phenylcyclohexanone.
Materials & Reagents:
| Reagent/Material | Formula | M.W. | Amount | Moles (equiv) |
| 2-Phenylcyclohexanone | C₁₂H₁₄O | 174.24 | 5.00 g | 28.7 mmol (1.0) |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | 15.8 mL | 31.6 mmol (1.1) |
| Iodomethane (MeI) | CH₃I | 141.94 | 1.97 mL | 31.6 mmol (1.1) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 150 mL | - |
| Saturated Ammonium Chloride | NH₄Cl (aq) | - | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | - | 100 mL | - |
| Brine | NaCl (aq) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-phenylcyclohexanone (5.00 g, 28.7 mmol) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in 100 mL of anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene, 15.8 mL, 31.6 mmol) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium enolate is typically accompanied by a color change.
-
Alkylation: To the cold enolate solution, add iodomethane (1.97 mL, 31.6 mmol) dropwise. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water (50 mL) and then brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be purified by flash column chromatography on silica gel (e.g., using a 95:5 hexanes:ethyl acetate eluent system) to yield pure this compound.
Section 2: Enantioselective Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
Scientific Rationale: The reduction of the prochiral this compound to the corresponding chiral alcohol, 2-Methyl-2-phenylcyclohexanol, is a critical step for establishing stereocenters. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and highly predictable method for the enantioselective reduction of ketones.[1][2] It employs a chiral oxazaborolidine catalyst which complexes with a borane source (e.g., BH₃·THF). This complex then coordinates to the ketone in a sterically defined manner, directing hydride delivery to one specific face of the carbonyl, thus yielding one enantiomer of the alcohol in high excess.[3][4] The choice of the (S)- or (R)-catalyst determines which enantiomer of the product is formed.
Protocol 2: (R)-2-Methyl-2-phenylcyclohexanol Synthesis via (S)-CBS Catalyst
Objective: To perform an enantioselective reduction of this compound using the (S)-Me-CBS catalyst to yield the (R)-alcohol.
Materials & Reagents:
| Reagent/Material | Formula | M.W. | Amount | Moles (equiv) |
| This compound | C₁₃H₁₆O | 188.27 | 2.00 g | 10.6 mmol (1.0) |
| (S)-2-Methyl-CBS-oxazaborolidine | C₁₈H₂₀BNO | 277.17 | 294 mg | 1.06 mmol (0.1) |
| Borane-tetrahydrofuran complex | BH₃·THF | - | 12.7 mL | 12.7 mmol (1.2) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 50 mL | - |
| Methanol | CH₃OH | - | 20 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl (aq) | - | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | - | 100 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - |
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (294 mg, 1.06 mmol) to a dry 100 mL round-bottom flask and dissolve in 20 mL of anhydrous THF.
-
Reaction Setup: Cool the catalyst solution to 0 °C. Slowly add the borane-THF complex (1.0 M solution, 12.7 mL, 12.7 mmol) and stir for 10 minutes.
-
Substrate Addition: In a separate flask, dissolve this compound (2.00 g, 10.6 mmol) in 30 mL of anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (20 mL) at 0 °C. Allow the mixture to warm to room temperature.
-
Work-up: Add 1 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash chromatography.
Visualization of Experimental Workflow & Mechanism
To better illustrate the experimental sequence and the underlying chemical transformation, the following diagrams are provided.
Caption: Overall experimental workflow from synthesis to analysis.
Caption: Simplified mechanism of the CBS reduction.[3][5]
Section 3: Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination
Scientific Rationale: After synthesizing the chiral alcohol, it is essential to quantify the success of the asymmetric reduction. Enantiomeric excess (ee), the measure of the purity of one enantiomer over the other, is most commonly determined by chiral chromatography. For volatile compounds like 2-Methyl-2-phenylcyclohexanol, chiral Gas Chromatography (GC) is the ideal analytical technique.[6] The method relies on a chiral stationary phase (CSP), typically a cyclodextrin derivative, which interacts diastereomerically with the two enantiomers.[7][8] These differing interactions lead to different retention times, allowing for their separation and quantification.
Protocol 3: Chiral GC Analysis
Objective: To separate the enantiomers of 2-Methyl-2-phenylcyclohexanol and determine the enantiomeric excess of the reduction product.
Instrumentation & Consumables:
| Component | Specification |
| Gas Chromatograph | System equipped with a Flame Ionization Detector (FID) |
| Chiral Capillary Column | e.g., Cyclodextrin-based CSP like Rt-βDEXsm or similar |
| Carrier Gas | Hydrogen or Helium, high purity |
| Sample Preparation | Dilute ~1 mg of the purified alcohol in 1 mL of hexane or ethyl acetate |
GC Method Parameters (Starting Point):
| Parameter | Value |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas Flow | 1.5 mL/min (constant flow) |
| Oven Program | Initial Temp: 100 °C, hold 2 min |
| Ramp: 5 °C/min to 200 °C | |
| Final Hold: Hold at 200 °C for 5 min | |
| Detector | FID |
| Detector Temperature | 250 °C |
Procedure:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified alcohol product in a suitable volatile solvent (e.g., hexane).
-
Instrument Setup: Configure the GC system with the specified chiral column and method parameters. Allow the system to equilibrate until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Data Acquisition: Record the chromatogram. Two separate peaks corresponding to the (1R,2S) and (1S,2R) enantiomers should be observed.
-
Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the following formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 Where Area₁ and Area₂ are the integrated areas of the major and minor enantiomer peaks, respectively.
References
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
NRO Chemistry. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of (A) 2-Phenyl-6-(phenylmethylene)cyclohexanone. Retrieved from [Link]
-
Chemical Science. (2016). Asymmetric addition of α-branched cyclic ketones to allenamides catalyzed by a chiral phosphoric acid. Royal Society of Chemistry. DOI:10.1039/C5SC04202J. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct Asymmetric Alkylation of Ketones: Still Unconquered. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective allylic alkylation of cyclohexanone. Retrieved from [Link]
-
Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Retrieved from [Link]
-
Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
- CHEM 330 Course Material. (n.d.). The alkylation of cyclohexanone enolates.
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral GC chromatograms. Retrieved from [Link]
-
AZ chrom. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]
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- 6. chromatographyonline.com [chromatographyonline.com]
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Application Notes & Protocols: 2-Methyl-2-phenylcyclohexanone as a Strategic Building Block in Total Synthesis
Abstract: The pursuit of stereochemical precision is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals. This guide focuses on 2-methyl-2-phenylcyclohexanone, a versatile building block featuring a chiral quaternary carbon center adjacent to a carbonyl group. The presence of this fully substituted stereocenter makes it a highly valuable precursor for creating intricate and stereochemically dense target molecules. We will explore rational strategies for its synthesis, its application in diastereoselective transformations, and provide detailed protocols for its preparation and use, thereby offering researchers a comprehensive resource for leveraging this powerful synthon in total synthesis endeavors.
Introduction: The Strategic Value of Quaternary Stereocenters
In the landscape of total synthesis, the creation of all-carbon quaternary stereocenters—a carbon atom bonded to four distinct carbon substituents—remains a significant challenge.[1][2] These motifs are prevalent in a vast array of biologically active natural products, and their controlled synthesis is often a bottleneck in a synthetic campaign. This compound emerges as an exemplary building block, embedding a pre-formed quaternary stereocenter within a synthetically versatile cyclohexanone scaffold.
The true utility of this building block lies in its dual-functionality:
-
A Pre-defined Stereocenter: It provides a fixed stereochemical anchor point in the molecule.
-
A Reactive Hub: The adjacent carbonyl group serves as a handle for a multitude of transformations, including enolate chemistry, nucleophilic additions, and ring manipulations.
Crucially, the resident chiral center can exert profound stereochemical influence over subsequent reactions, enabling highly diastereoselective bond formations. This guide will provide the foundational knowledge and practical protocols to harness the potential of this compound.
Synthesis of the this compound Building Block
The efficient and stereocontrolled synthesis of the title compound is the gateway to its application. While racemic versions can be prepared through sequential alkylation, the true value lies in its enantiomerically pure forms. Modern catalytic asymmetric methods are paramount for this purpose.
Racemic Synthesis via Sequential Alkylation
A straightforward, albeit less controlled, approach involves the sequential alkylation of cyclohexanone. This method is illustrative of fundamental enolate chemistry but is often plagued by issues of poly-alkylation and regioselectivity. The order of substituent introduction is critical. Phenylation followed by methylation is generally preferred to minimize undesired side reactions.
Enantioselective Synthesis: The Palladium-Catalyzed α-Arylation
A superior strategy for accessing enantiomerically enriched this compound involves the asymmetric α-arylation of a pre-existing chiral enolate equivalent. The seminal work by Buchwald and Hartwig on palladium-catalyzed α-arylation of ketones provides a powerful precedent.[3][4][5] This approach offers high levels of control and is amenable to a wide range of substrates.[6][7]
The proposed enantioselective synthesis begins with 2-methylcyclohexanone. The formation of a chiral enolate, directed by a chiral ligand on a palladium catalyst, followed by coupling with an aryl halide, can generate the desired quaternary stereocenter with high enantiomeric excess (ee).
Caption: Principle of diastereoselective nucleophilic addition.
This principle is fundamental for installing new stereocenters with predictable relative configurations, a common requirement in the synthesis of polyketide natural products and complex alkaloids.
Baeyer-Villiger Oxidation for Chiral Lactone Synthesis
The Baeyer-Villiger oxidation transforms cyclic ketones into lactones, which are valuable intermediates in their own right. [8]The oxidation of this compound is particularly interesting due to the regioselectivity of migratory aptitude. In this reaction, the more substituted carbon—the quaternary center—preferentially migrates, leading to the formation of a seven-membered lactone with the stereocenter intact. [9][10] This transformation is a powerful method for converting the chiral cyclic ketone into a chiral acyclic chain after subsequent hydrolysis or reduction of the resulting lactone. Asymmetric Baeyer-Villiger oxidations can also be employed for kinetic resolution of the racemic ketone. [11][12]
| Transformation | Reagent | Product Type | Key Feature |
|---|---|---|---|
| Diastereoselective Reduction | NaBH₄, CeCl₃ | Diastereomeric Alcohols | High facial selectivity. |
| Grignard Addition | R-MgBr | Diastereomeric Tertiary Alcohols | Creation of a new stereocenter. |
| Baeyer-Villiger Oxidation | m-CPBA | Chiral ε-Lactone | Regioselective migration of the quaternary center. |
| Enolate Alkylation | LDA, R-X | 6-substituted cyclohexanone | Diastereoselective alkylation at C6. |
Table 1: Summary of Key Synthetic Transformations.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis of (rac)-2-Methyl-2-phenylcyclohexanone via α-Arylation
This protocol is adapted from established palladium-catalyzed α-arylation procedures. [4]
-
Materials:
-
2-Methylcyclohexanone (1.0 eq)
-
Bromobenzene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
rac-BINAP (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃, rac-BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by 2-methylcyclohexanone and bromobenzene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes) to yield the title compound.
-
Protocol 2: Diastereoselective Reduction to 2-Methyl-2-phenylcyclohexanol
This protocol exemplifies a substrate-controlled reduction.
-
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification. Purify by flash chromatography if necessary.
-
Conclusion
This compound represents a strategically powerful and versatile building block for the total synthesis of complex molecules. Its pre-installed quaternary stereocenter serves as a valuable control element, directing the stereochemical outcome of a wide range of subsequent transformations. Through modern synthetic methods, particularly asymmetric palladium-catalyzed arylations, this chiral synthon can be accessed efficiently. The protocols and applications detailed herein provide a framework for researchers to integrate this building block into their synthetic strategies, facilitating the construction of stereochemically rich targets in drug discovery and natural product synthesis.
References
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-
Hartwig, J. F. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. PubMed, 2006 . [Link]
-
Palucki, M.; Buchwald, S. L. Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 1997 , 119(45), 11108-11109. [Link]
-
Baudoin, O. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal, 2004 . [Link]
-
Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. Synfacts, 2017 , 13(07), 0689. [Link]
-
Hartwig, J. F. Palladium-Catalyzed Direct α-Arylation of Ketones. Rate Acceleration by Sterically Hindered Chelating Ligands and Reductive Elimination from a Transition Metal Enolate Complex. Journal of the American Chemical Society, 1999 , 121(6), 1473-1478. [Link]
-
Biswas, S.; et al. Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent update. Natural Product Reports, 2019 , 36, 1445-1475. [Link]
-
Poulsen, T. B.; Jørgensen, K. A. Catalytic Enantioselective Construction of Remote Quaternary Stereocenters. Chemical Reviews, 2008 , 108(8), 2903-2915. [Link]
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Zhou, L.; et al. Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones. Journal of the American Chemical Society, 2012 , 134(41), 17023-17026. [Link]
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-
Baeyer-Villiger oxidation. Wikipedia. [Link]
-
Magadán, C.; et al. Baeyer—Villiger Oxidation of Substituted Cyclohexanones via Lipase-Mediated Perhydrolysis Utilizing Urea—Hydrogen Peroxide in Ethyl Acetate. Green Chemistry, 2007 , 9(5), 459-462. [Link]
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-
Liu, Y.; et al. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones. Organic Chemistry Frontiers, 2019 , 6, 2298-2306. [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 2024 , 14, 24599-24621. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Methyl-2-phenylcyclohexanone
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-methyl-2-phenylcyclohexanone, a valuable intermediate in the development of pharmaceutical agents and fine chemicals. Moving from bench-scale to pilot or industrial production presents significant challenges in terms of reaction control, safety, and process efficiency. This guide details a robust and scalable two-step synthetic strategy, commencing with the synthesis of the precursor 2-phenylcyclohexanone, followed by a highly efficient α-methylation using phase-transfer catalysis (PTC). The causality behind critical process parameters, in-depth safety protocols for handling hazardous reagents at scale, and detailed analytical methods for quality control are thoroughly discussed. This application note is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
This compound is a quaternary α-aryl cyclohexanone derivative. The presence of a chiral center at the C2 position makes it a key building block for accessing complex molecular architectures in drug discovery. While numerous methods exist for its synthesis in a laboratory setting, scaling these processes requires careful consideration of factors such as cost, safety, reagent handling, and waste management.
The primary challenge in this synthesis is the controlled, regioselective introduction of a methyl group onto the C2 position of a phenylcyclohexanone backbone. Direct alkylation of ketone enolates is a classic transformation, but at scale, the use of strong, hazardous, and expensive bases like lithium diisopropylamide (LDA) is often impractical and dangerous.[1]
This guide, therefore, advocates for a process rooted in industrial viability: the α-methylation of 2-phenylcyclohexanone under phase-transfer catalysis (PTC) conditions. PTC offers a safer, more economical, and environmentally benign alternative by using inexpensive bases like sodium hydroxide in a biphasic system, thereby avoiding cryogenic temperatures and strictly anhydrous conditions.[2]
The overall synthetic pathway is outlined below:
Part A: Scale-Up Synthesis of 2-Phenylcyclohexanone (Precursor)
The synthesis of the 2-phenylcyclohexanone precursor is most effectively achieved at scale via a Grignard reaction. While other methods like palladium-catalyzed α-arylation exist, the Grignard route is often more cost-effective for large quantities.[3]
Principle of the Method: Grignard Reaction
The reaction involves the nucleophilic addition of a phenyl group from phenylmagnesium bromide to the electrophilic carbonyl carbon of cyclohexanone. The resulting magnesium alkoxide is then hydrolyzed during aqueous workup to yield the target 2-phenylcyclohexanone.
Safety Considerations for Scale-Up Grignard Reactions
The scale-up of Grignard reactions is a hazardous operation and must be approached with extreme caution. The primary risks are uncontrolled exothermic reactions (runaway reactions) and fire.[4]
-
Anhydrous Conditions: Grignard reagents react violently with water.[5] All glassware, solvents, and reactants must be scrupulously dried to prevent quenching of the reagent and potential runaway reactions.
-
Exotherm Control: The formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic.[4][5] A jacketed reactor with efficient cooling capacity is mandatory. The addition of reagents must be slow and controlled, with constant monitoring of the internal temperature.[6]
-
Solvent Choice: Ethers like THF or diethyl ether are typically used. They are highly flammable and have low boiling points. The reactor must be equipped with a high-efficiency reflux condenser and be situated in a well-ventilated, explosion-proof environment.[7]
-
Initiation: Grignard reactions sometimes have an induction period. Ensure there is a plan for controlled initiation (e.g., using a small crystal of iodine or a few drops of pre-formed reagent) to avoid the dangerous accumulation of unreacted reagents.[7]
-
Personal Protective Equipment (PPE): Fire-retardant lab coats, safety goggles, and face shields are required. Never work alone during a large-scale Grignard reaction.
Experimental Protocol: Synthesis of 2-Phenylcyclohexanone
Materials and Equipment
| Reagent/Equipment | Specification |
|---|---|
| Jacketed Glass Reactor (10 L) | Equipped with mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet/outlet. |
| Dropping Funnel (2 L) | Pressure-equalizing. |
| Magnesium Turnings | >99.5% purity. |
| Bromobenzene | Anhydrous, >99%. |
| Cyclohexanone | Anhydrous, >99%. |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution. |
| Saturated Sodium Bicarbonate | Aqueous solution. |
| Saturated Sodium Chloride (Brine) | Aqueous solution. |
| Anhydrous Magnesium Sulfate | For drying. |
Procedure:
-
Reactor Preparation: Assemble the 10 L reactor system and flame-dry all glassware under a stream of dry nitrogen to remove adsorbed moisture. Allow the system to cool to room temperature under a positive pressure of nitrogen.
-
Magnesium Activation: Charge the reactor with magnesium turnings (1.2 eq). Begin stirring and briefly heat the turnings under vacuum before placing the system under a nitrogen atmosphere. This helps to activate the magnesium surface.
-
Grignard Reagent Formation: Add anhydrous THF (3 L) to the reactor. In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous THF (1 L). Add approximately 50 mL of the bromobenzene solution to the magnesium suspension. Monitor for signs of reaction initiation (e.g., gentle reflux, temperature increase). If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.
-
Controlled Addition: Once the reaction has initiated, cool the reactor jacket to 15-20°C. Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux and keeps the internal temperature below 40°C. This step is highly exothermic.[4]
-
Reaction with Cyclohexanone: After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent. Cool the reactor to 0-5°C using a chiller. Add a solution of cyclohexanone (0.95 eq) in anhydrous THF (1 L) dropwise, maintaining the internal temperature below 10°C.
-
Quenching and Work-up: After the addition is complete, stir for another hour at 5°C. Slowly and carefully quench the reaction by adding 1 M HCl (3 L) via the dropping funnel. This step is also exothermic and will produce gas. Ensure adequate venting.
-
Extraction and Purification: Transfer the biphasic mixture to a larger separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 1 L). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude 2-phenylcyclohexanone can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Part B: Scale-Up Synthesis of this compound via PTC
This section details the core of the process: the methylation of 2-phenylcyclohexanone using a phase-transfer catalyst. This method is highly amenable to scale-up due to its operational simplicity and enhanced safety profile.
Principle of the Method: Phase-Transfer Catalysis
The reaction occurs in a biphasic system (e.g., an organic solvent like toluene and a concentrated aqueous base). 2-phenylcyclohexanone resides in the organic phase. The strong base (NaOH) in the aqueous phase deprotonates the ketone at the α-carbon to form an enolate. However, this enolate is insoluble in the organic phase where the methylating agent resides.
The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction. The catalyst's cation (Q⁺) pairs with the enolate anion (E⁻) at the interface, forming a lipophilic ion pair (Q⁺E⁻) that can migrate into the organic phase. Here, the enolate is "naked" and highly reactive, rapidly undergoing SN2 reaction with the methylating agent. The catalyst then returns to the aqueous phase to repeat the cycle.[8][9]
Experimental Protocol: Synthesis of this compound
Materials and Equipment
| Reagent/Equipment | Specification |
|---|---|
| Jacketed Glass Reactor (10 L) | As described in Part A. |
| 2-Phenylcyclohexanone | From Part A, or commercially sourced. |
| Methyl Iodide (CH₃I) | >99%, stabilized. (Caution: Toxic and Carcinogen) |
| Toluene | Reagent grade. |
| Sodium Hydroxide (NaOH) | 50% w/w aqueous solution. (Caution: Highly Corrosive) |
| Tetrabutylammonium Bromide (TBAB) | PTC grade, >99%. |
| Diethyl Ether / Ethyl Acetate | For extraction. |
Procedure:
-
Reactor Setup: In a clean, dry 10 L jacketed reactor, charge 2-phenylcyclohexanone (1.0 eq), toluene (4 L), and tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Inert Atmosphere and Stirring: Begin vigorous mechanical stirring (e.g., 300-400 RPM) to ensure good mixing between the phases. Purge the reactor with nitrogen.
-
Cooling and Base Addition: Cool the reactor contents to 10°C. Slowly add 50% aqueous sodium hydroxide solution (3.0 eq) over 30 minutes, ensuring the temperature does not exceed 20°C.
-
Methylation: Once the base addition is complete, begin the slow, dropwise addition of methyl iodide (1.2 eq). This step is exothermic. The addition rate should be carefully controlled to maintain the internal temperature between 15-25°C.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours after the methyl iodide addition is finished.
-
Work-up: Once the reaction is complete, stop the stirring and allow the phases to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with water (2 x 2 L) and then brine (1 x 2 L) to remove residual NaOH and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product, a viscous oil, should be purified by fractional vacuum distillation to yield pure this compound.[10]
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient stirring; Inactive catalyst; Insufficient base. | Increase stirring speed to improve interfacial contact.[9] Use fresh, high-purity PTC catalyst. Increase equivalents of NaOH. |
| Byproduct Formation (e.g., O-alkylation) | High reaction temperature; Choice of alkylating agent. | Maintain strict temperature control (<25°C). Methyl iodide generally favors C-alkylation over O-alkylation. |
| Di-methylation | Excess methyl iodide; Prolonged reaction time. | Use a stoichiometric amount of the alkylating agent (1.1-1.2 eq). Monitor the reaction closely by GC and stop once the starting material is consumed.[10] |
| Emulsion during Work-up | Vigorous shaking during washing. | Allow the mixture to stand. The addition of brine can help break the emulsion.[10] |
Analytical Characterization
Rigorous analytical control is essential to ensure the quality and purity of the final product.
| Analytical Method | Purpose | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Assess purity and identify any byproducts (e.g., starting material, di-methylated product).[10] | Purity >98%. MS fragmentation pattern consistent with the structure of this compound (m/z = 188.25).[11] |
| ¹H and ¹³C NMR Spectroscopy | Confirm the chemical structure. | Spectra should match literature values, confirming the presence of the methyl group, phenyl group, and cyclohexanone ring protons and carbons in the correct chemical environments.[11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm functional groups. | Strong carbonyl (C=O) stretch around 1705-1725 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. Aliphatic C-H stretches below 3000 cm⁻¹. |
Conclusion
The scale-up synthesis of this compound can be achieved safely and efficiently through a well-designed, two-part process. The use of a Grignard reaction for the precursor synthesis, followed by a phase-transfer catalyzed methylation, represents a robust, industrially viable route. The success of this scale-up operation hinges on meticulous attention to safety protocols, especially regarding the management of exothermic reactions and the handling of hazardous materials. By implementing the controls and procedures outlined in this guide, researchers and drug development professionals can confidently produce multi-kilogram quantities of this important chemical intermediate.
References
-
Scheidt, K. A., et al. (2009). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation. TU Wien's reposiTUm. Available at: [Link]
-
Pena-Lopez, M., et al. (2018). In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis. Chemistry. Available at: [Link]
-
Halpern, M. (n.d.). PTC C-Alkylation of a Non-Activated Ketone. PTC Organics, Inc. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Available at: [Link]
-
Wang, D., et al. (2019). The α‐Alkylation of ketones with alcohols by phase‐transfer‐assisted borrowing hydrogen catalysis. ResearchGate. Available at: [Link]
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation? Available at: [Link]
-
Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Case Western Reserve University. Available at: [Link]
-
American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Available at: [Link]
-
Le-Coz, S. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]
-
Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Available at: [Link]
-
Mohr, J. T., Krout, M. R., & Stoltz, B. M. (2018). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Organic Syntheses. Available at: [Link]
-
Homework.Study.com. (n.d.). Provide a detailed, stepwise mechanism for the Robinson annulation reaction between 2- methylcyclohexanone and methyl vinyl ketone. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Application and Protocol Guide for the Quantification of 2-Methyl-2-phenylcyclohexanone
For inquiries, please contact:
Introduction
2-Methyl-2-phenylcyclohexanone is a synthetic intermediate of significant interest in the pharmaceutical and fine chemical industries. Its precise and accurate quantification is paramount for ensuring the quality, efficacy, and safety of downstream products. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and validated against the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1]
This guide presents two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). For HPLC, we will explore both a direct analysis and a method involving derivatization to enhance spectrophotometric detection. Each protocol is detailed with step-by-step instructions, followed by a comprehensive validation strategy to establish its suitability for its intended purpose.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O | [PubChem CID: 349943][2] |
| Molecular Weight | 188.26 g/mol | [PubChem CID: 349943][2] |
| IUPAC Name | 2-methyl-2-phenylcyclohexan-1-one | [PubChem CID: 349943][2] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds |
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. We present two approaches: a direct UV detection method and a more sensitive method involving pre-column derivatization.
Method 1: Direct HPLC with UV Detection
This method offers a straightforward approach for the quantification of this compound, leveraging its inherent UV-absorbing properties conferred by the phenyl ring and the carbonyl group.
A reversed-phase C18 column is selected due to the non-polar nature of the analyte. The mobile phase, consisting of acetonitrile and water, provides a good balance of solvent strength and compatibility with UV detection.
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, start with 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or optimal wavelength determined by PDA scan)
-
Injection Volume: 10 µL
4. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
5. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile).
-
Dilute the sample solution with the mobile phase to bring the analyte concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose.[1]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[4][8] This can be demonstrated by:
-
Injecting a blank (matrix without analyte) to show no interfering peaks at the retention time of this compound.
-
Analyzing a placebo formulation (if applicable) to confirm the absence of interference from excipients.
-
Performing forced degradation studies (acid, base, oxidation, heat, light) on the analyte to show that the degradation products do not co-elute with the main peak. Peak purity analysis using a PDA detector should be performed.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Analyze the prepared calibration standards in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be linear, accurate, and precise.
-
The range should be established based on the linearity study.
-
-
Accuracy: The closeness of the test results to the true value.
-
Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
The mean recovery should be within 98.0% to 102.0%.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
The LOQ should be experimentally verified by analyzing a standard at the determined concentration and demonstrating acceptable precision and accuracy.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% absolute)
-
Detection wavelength (± 2 nm)
-
-
The system suitability parameters should remain within acceptable limits.
-
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. Peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 |
| Range | Defined by linearity, e.g., 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0% |
| Limit of Quantification | To be determined experimentally |
| Robustness | System suitability parameters pass under varied conditions |
Method 2: HPLC with UV Detection after Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNPH)
For low concentrations of this compound or in complex matrices where higher sensitivity and selectivity are required, pre-column derivatization with 2,4-DNPH is an excellent strategy. The reaction of the ketone with 2,4-DNPH forms a 2,4-dinitrophenylhydrazone derivative, which has a strong chromophore, allowing for detection at a higher wavelength (around 365 nm) where there is typically less interference.[3][9]
The derivatization reaction is a well-established acid-catalyzed nucleophilic addition-elimination (condensation) reaction.[10] The resulting hydrazone is a larger, more chromophoric molecule that can be easily separated by reversed-phase HPLC and detected with high sensitivity. The detection at a longer wavelength (e.g., 365 nm) minimizes interference from many matrix components that absorb in the lower UV region.[9]
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Derivatization Reagent Preparation (2,4-DNPH Solution):
-
Dissolve an appropriate amount of 2,4-DNPH in acetonitrile containing a catalytic amount of acid (e.g., 1% v/v concentrated HCl). Prepare this solution fresh.
3. Derivatization Procedure:
-
To a known volume of the standard or sample solution in acetonitrile, add an excess of the 2,4-DNPH derivatization reagent.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to ensure complete reaction.[9]
-
Cool the solution to room temperature.
-
Dilute the derivatized solution with the mobile phase to the desired concentration for HPLC analysis.
4. Instrumentation and Chromatographic Conditions:
-
HPLC System: As described in Method 1.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
5. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as for the derivatization of the reference standard to prepare a series of calibration standards of the this compound-2,4-dinitrophenylhydrazone derivative.
-
Derivatize the sample solutions using the same procedure.
The validation parameters for the derivatization method are the same as for the direct HPLC method (Specificity, Linearity, Range, Accuracy, Precision, LOQ, and Robustness). However, special attention should be paid to the following:
-
Specificity: In addition to the previously mentioned tests, it is important to demonstrate that the derivatization reagent (2,4-DNPH) and any side products do not interfere with the quantification of the derivatized analyte.
-
Robustness: The validation should also include an evaluation of the derivatization reaction conditions, such as reaction time, temperature, and reagent concentration.
It is important to be aware that 2,4-dinitrophenylhydrazones can exist as E- and Z-stereoisomers, which may appear as separate peaks in the chromatogram.[7][11] The analytical method should be optimized to either separate and sum both isomers for quantification or to ensure the consistent formation of a single isomer. Adding a small amount of acid to the mobile phase can sometimes help in managing the isomerization.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity, making it an ideal method for the analysis of this compound, especially in complex matrices.
This compound is expected to be sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides high selectivity by monitoring specific fragment ions of the analyte, which minimizes interference from co-eluting compounds. The use of an internal standard is highly recommended to correct for variations in injection volume and potential matrix effects.[12]
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 188. The fragmentation of cyclic ketones often involves α-cleavage of the bond adjacent to the carbonyl group.[6] For this compound, the primary fragmentation pathways are likely to involve the loss of a methyl group (m/z 173), cleavage of the bond between the carbonyl carbon and the phenyl-substituted carbon, and rearrangements. Aromatic ketones often show a prominent acylium ion from the loss of the alkyl substituent.
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS): A compound with similar chemical properties but not present in the sample, for example, 2-phenylcyclohexanone or a deuterated analog of the analyte.[12]
-
Dichloromethane or Ethyl Acetate (GC grade)
2. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole or ion trap)
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor the molecular ion (m/z 188) and at least two other characteristic fragment ions. Full scan mode can be used for initial identification.
4. Preparation of Standard and Sample Solutions:
-
Stock Standard Solution (1000 µg/mL): Prepare as described for the HPLC method, using a suitable GC-compatible solvent like dichloromethane.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard.
-
Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
Sample Preparation: Dissolve a known amount of the sample in the solvent. Add the internal standard to achieve the same concentration as in the calibration standards. Dilute to a final volume and vortex.
The validation parameters for the GC-MS method are the same as for the HPLC methods.
-
Specificity: The use of SIM mode provides a high degree of specificity. This can be confirmed by ensuring that blank matrix injections do not show any peaks at the retention time of the analyte for the selected ions. The ratio of the monitored ions should be consistent between the standards and the samples.
-
Linearity: A calibration curve should be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy and Precision: Determined as described for the HPLC methods, using the analyte/internal standard peak area ratio for calculations.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (S/N) of the analyte peak at low concentrations (LOD S/N ≥ 3, LOQ S/N ≥ 10).
-
Robustness: Evaluate the effect of small variations in GC parameters such as the oven temperature ramp rate, final temperature, and carrier gas flow rate.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time for the selected ions. Consistent ion ratios. |
| Linearity (r²) | ≥ 0.999 |
| Range | Defined by linearity |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0% |
| Limit of Quantification | S/N ≥ 10 |
| Robustness | System suitability parameters pass under varied conditions |
Visualization of Experimental Workflows
Caption: Workflow for HPLC Quantification of this compound.
Caption: Workflow for GC-MS Quantification of this compound.
Conclusion
This application note provides detailed and robust analytical methods for the quantification of this compound using HPLC-UV and GC-MS. The protocols are designed to be a starting point for method development and must be fully validated in the user's laboratory to ensure their suitability for the intended application. By following the principles of scientific integrity and adhering to the validation guidelines outlined, researchers can generate reliable and defensible data for this important chemical intermediate.
References
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Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
-
Kromasil. (n.d.). Which mobile phases work with my detection wavelength?. Retrieved from [Link]
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Uchiyama, S., Ando, M., & Aoyagi, S. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A, 996(1-2), 95-102. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 349943, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11419, 2-Methylcyclohexanone. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanone, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
An, J., Zhang, Y., & Li, H. (2022). Acid-Catalyzed Isomerization of Carbonyls-2,4-dinitrophenylhydrazone in Mainstream Smoke of Heat-Not-Burn Tobacco Product for HPLC Analysis. LCGC International, 35(1). Retrieved from [Link]
-
Reddit. (2023). How would I pick a suitable internal standard?. r/Chempros. Retrieved from [Link]
-
Wang, Y., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. International Journal of Analytical Chemistry, 2018, 5674381. Retrieved from [Link]
-
Cardinael, P., Casabianca, H., Peulon-Agasse, V., & Berthod, A. (2014). The reaction of the 2,4-dinitrophenyl hydrazine (2,4-DNPH) with carbonyl compounds. New Journal of Chemistry, 38(11), 5225-5233. Retrieved from [Link]
-
An, J., Zhang, Y., & Li, H. (2022). Acid-Catalyzed Isomerization of Carbonyls-2,4-dinitrophenylhydrazone in Mainstream Smoke of Heat-Not-Burn Tobacco Product for HPLC Analysis. LCGC International, 35(1). Retrieved from [Link]
-
Herrington, J. S. (2011). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Analytical and Bioanalytical Chemistry, 400(10), 3563-3573. Retrieved from [Link]
-
Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(23), 5261-5266. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Clark, J. (2015). Addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]
-
Uchiyama, S. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
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Application Note: The 2-Methyl-2-phenylcyclohexanone Scaffold as a Versatile Intermediate for Pharmaceutical Synthesis
Introduction
In the landscape of medicinal chemistry, the design and synthesis of molecular scaffolds that provide access to diverse chemical space are of paramount importance. Among these, α,α-disubstituted cyclic ketones are privileged structures. The presence of a quaternary stereocenter at the α-position introduces a three-dimensional complexity that is often crucial for potent and selective interaction with biological targets. The 2-Methyl-2-phenylcyclohexanone scaffold serves as an exemplary model of this structural class, embodying the synthetic challenges and therapeutic potential inherent in such molecules.
This guide details the synthesis, characterization, and strategic downstream transformations of this compound. It provides researchers, scientists, and drug development professionals with robust protocols and the underlying chemical principles required to leverage this scaffold in the synthesis of advanced pharmaceutical intermediates. While not a widely recognized intermediate for a specific blockbuster drug, its structural motif is found in numerous bioactive compounds and serves as an excellent platform for exploring the synthesis of complex molecules like spirocycles and other densely functionalized ring systems.[1]
PART 1: Synthesis of the Core Scaffold
The creation of the α-phenyl-α-methyl quaternary center on a cyclohexanone ring is a key synthetic challenge. Historical methods often suffer from issues like poly-alkylation or poor regioselectivity.[2] Modern synthetic chemistry, however, offers several efficient and selective methods.
Protocol 1.1: Synthesis via Robinson Annulation
One of the most classic and powerful methods for constructing six-membered rings is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[3][4] This can be adapted to synthesize a precursor to the target molecule.
Step-by-Step Protocol:
-
Michael Addition: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol. Add a catalytic amount of a strong base, such as sodium ethoxide (0.1 eq).
-
To this solution, add phenyl vinyl ketone (1.0 eq) dropwise at room temperature to control the exotherm.
-
Stir the reaction mixture at room temperature for 2-4 hours until the Michael addition is complete (monitor by TLC). The intermediate formed is a 1,5-diketone.
-
Aldol Condensation & Cyclization: To the same flask, add an additional amount of sodium ethoxide (1.1 eq) to promote the intramolecular aldol condensation and subsequent dehydration.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC for the formation of the cyclohexenone product.[5]
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude cyclohexenone derivative by column chromatography on silica gel.
-
α-Methylation: The resulting α-phenyl cyclohexenone can then be subjected to methylation at the α-position using a suitable base (e.g., LDA) and methyl iodide to furnish this compound.
Protocol 1.2: Enantioselective Synthesis via Asymmetric Arylation
Achieving enantiocontrol is critical for pharmaceutical applications. Modern organocatalytic or metal-catalyzed methods can achieve the asymmetric α-arylation of ketones, creating the chiral quaternary center with high enantiomeric excess.[6][7]
Step-by-Step Protocol:
-
Enolate Formation: To a solution of 2-methylcyclohexanone (1.0 eq) in an anhydrous, aprotic solvent (e.g., THF, toluene) at -78 °C under an inert atmosphere (e.g., Argon), add a chiral lithium amide base or a suitable pre-catalyst system.
-
Stir for 1 hour to ensure complete formation of the chiral enolate.
-
Arylation: Add a diaryliodonium salt (e.g., diphenyliodonium triflate, 1.2 eq) as the aryl source.[7] Alternatively, palladium-catalyzed cross-coupling reactions can be employed using an aryl halide, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, dppf), and a base.[8]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) should be determined using chiral HPLC.
Synthetic Workflow Diagram
Caption: Synthetic routes to this compound.
PART 2: Strategic Downstream Transformations
The this compound scaffold is a versatile starting point for creating more complex molecular architectures. The carbonyl group serves as a handle for a variety of transformations, and the existing stereocenter can influence the stereochemical outcome of subsequent reactions.
Protocol 2.1: Diastereoselective Reduction of the Carbonyl
Reduction of the ketone to a hydroxyl group creates a new stereocenter. The stereochemical outcome of this reduction is influenced by the steric hindrance imposed by the adjacent quaternary center, often leading to high diastereoselectivity.
Step-by-Step Protocol:
-
Setup: Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., methanol for NaBH₄, or THF for LiAlH₄) in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Reduction: Slowly add the reducing agent (e.g., sodium borohydride (NaBH₄), 1.5 eq, or a bulkier reagent like L-Selectride for potentially higher selectivity). The choice of reducing agent can significantly impact the diastereomeric ratio.[9][10]
-
Reaction: Stir the mixture at 0 °C for 1-3 hours. Monitor the reaction by TLC until all the starting ketone has been consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water, followed by dilute HCl. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product before purification by column chromatography.
Application Case Study: Synthesis of Tramadol Precursors
The cyclohexanone ring is a core component of several active pharmaceutical ingredients (APIs). For instance, the analgesic drug Tramadol features a substituted cyclohexanol ring.[11] The synthesis of Tramadol involves the reaction of a Grignard reagent with a 2-(aminomethyl)cyclohexanone derivative.[12][13] While this compound is not the direct precursor, its chemistry is highly relevant. A key step in Tramadol synthesis is the addition of 3-methoxyphenyl magnesium bromide to 2-[(dimethylamino)methyl]cyclohexanone.[14][15] This reaction, like the transformations of our title compound, generates diastereomeric alcohol products where controlling the stereochemistry is critical for the final drug's efficacy.
Reaction Mechanism Diagram
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, relevant to the synthesis of many nitrogen-containing pharmaceutical compounds.[16][17] While not directly used in the synthesis of this compound, it represents the type of advanced catalytic method employed in modern pharmaceutical synthesis.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[18][19]
PART 3: Analytical & Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized intermediates.
Table 1: Key Analytical Data for this compound
| Analytical Technique | Expected Data |
| Molecular Formula | C₁₃H₁₆O[20] |
| Molecular Weight | 188.27 g/mol [20] |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H), 2.50-2.70 (m, 2H, -CH₂-C=O), 1.80-2.10 (m, 6H, cyclohexyl-H), 1.25 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 212 (C=O), 145 (Ar-C), 128 (Ar-CH), 127 (Ar-CH), 126 (Ar-CH), 55 (quaternary C), 38, 35, 27, 22 (cyclohexyl-CH₂), 25 (-CH₃) |
| IR (neat, cm⁻¹) | ~2930 (C-H), ~1705 (C=O, strong), ~1600, 1495, 1445 (C=C, aromatic) |
| Mass Spec (EI) | m/z 188 (M⁺), 105 (Ph-C=O⁺), 77 (Ph⁺) |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is typically used to assess purity.
-
Chiral HPLC: To determine the enantiomeric excess (ee) of asymmetrically synthesized products, a chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) is required with a mobile phase typically consisting of hexane and isopropanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing volatility and purity, and confirming the molecular weight of the compound.
Conclusion
The this compound scaffold, while seemingly simple, provides a powerful platform for the synthesis of complex, three-dimensional molecules relevant to pharmaceutical development. The protocols and principles outlined in this guide demonstrate both classic and modern approaches to its synthesis and derivatization. By mastering the chemistry of this versatile intermediate, researchers can unlock pathways to novel bioactive compounds and expand the toolkit for drug discovery.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Jacobsen, E. N., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Name-Reaction.com. Buchwald-Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). [Link]
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Universiti Teknologi MARA Institutional Repository. (2010). Synthesis of a substituted cyclohexenone via Michael addition and intramolecular aldol condensation (Robinson annulation) of chalcone with ethyl acetoacetate. [Link]
-
ResearchGate. (2014). Synthesis of Tramadol and Analogous. [Link]
-
Wikipedia. Robinson annulation. [Link]
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JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. [Link]
-
Justia Patents. (2000). Synthesis and purification of (r,r)-2-[ (dimethylamino) methyl]-1-(3-methoxyphenyl) cyclohexanol hydrochloride. [Link]
-
Quick Company. An Improved Process For The Preparation Of Tramadol. [Link]
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Universiti Teknologi MARA Institutional Repository. (2010). Synthesis of two substituted cyclohexenone via Michael addition and intramolecular aldol condensation (Robinson annulation) with chalcone and ethyl acetoacetate. [Link]
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ResearchGate. (2025). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. [Link]
-
Royal Society of Chemistry. (1998). Diastereoselective reduction of cyclohexanones with diisobutylaluminium phenoxides in terms of the isoinversion principle. [Link]
- Google Patents. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol.
-
Journal of Pharma Insights and Research. (2025). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. [Link]
-
Royal Society of Chemistry Blogs. (2011). HOT: Organocatalytic approach to the enantioselective synthesis of alpha-arylcyclohexenones and derivatives. [Link]
-
University of Bristol Research Portal. (2005). Enantioselective alpha-arylation of cyclohexanones with diaryl iodonium salts: Application to the synthesis of (-)-epibatidine. [Link]
-
Journal of Pharmaceutical Chemistry. (2022). #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. [Link]
-
PrepChem.com. Synthesis of (A) 2-Phenyl-6-(phenylmethylene)cyclohexanone. [Link]
-
ACS Publications. (2011). An Enantioselective Synthesis of 2-Aryl Cycloalkanones by Sc-Catalyzed Carbon Insertion. [Link]
-
National Institutes of Health. (2017). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. [Link]
-
Royal Society of Chemistry. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. [Link]
-
Frontiers. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]
-
Quora. How to synthesis 2- methyl cyclohexanone from cyclohexanone. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1998). Diastereoselective reduction of cyclohexanones with diisobutylaluminium phenoxides in terms of the isoinversion principle. [Link]
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PubChem. This compound. [Link]
-
Semantic Scholar. Studies on the reduction of some substituted cyclohexanones. [Link]
-
PubMed. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. [Link]
-
National Institutes of Health. (2023). Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis. [Link]
-
The Good Scents Company. 2-methyl cyclohexanone. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-2-phenylcyclohexanone
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of 2-Methyl-2-phenylcyclohexanone. As a key intermediate in various synthetic pathways, its purity is paramount for achieving reliable and reproducible downstream results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to overcome purification hurdles.
Section 1: Safety First - Essential Handling Precautions
Before beginning any experimental work, it is critical to handle this compound and all associated solvents with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[1][2]
-
Ventilation: Conduct all operations in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[1][2][3]
-
Fire Safety: The compound and many solvents used in its purification are flammable. Keep away from heat, sparks, and open flames.[4] Ensure that any heating is performed using controlled equipment like heating mantles or water baths.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[2][3]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Initial Assessment & Method Selection
Question: My crude product is a yellow-to-brown oil. Which purification method—column chromatography or recrystallization—is more suitable?
Answer: The choice depends on the nature of the impurities.
-
Column Chromatography is the most versatile and recommended starting point, especially for oily crude products or when dealing with multiple impurities with different polarities. It excels at separating the target compound from both more polar and less polar contaminants.
-
Recrystallization is effective only if your crude product is mostly pure (>90%) and solidifies upon standing or cooling. It is ideal for removing small amounts of impurities that have different solubility profiles from your product. If your product remains an oil, recrystallization is not a viable initial step.
Troubleshooting Column Chromatography
Question: How do I select the optimal solvent system (eluent) for flash chromatography?
Answer: The key is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.2-0.4 on a Thin-Layer Chromatography (TLC) plate.[5]
-
Causality: An Rf in this range ensures that the compound moves down the column at a reasonable rate, allowing for effective separation from impurities. An Rf that is too high (>0.5) leads to poor separation as compounds elute too quickly. An Rf that is too low (<0.1) results in long elution times and broad bands, which also diminishes resolution.
-
Recommended Starting Point: For a ketone like this compound, start with a non-polar solvent and titrate in a more polar one. A common and effective system is a mixture of Hexanes and Ethyl Acetate . Begin with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate until the desired Rf is achieved.
Question: My compound is streaking or "tailing" on the TLC plate and the column. What is causing this and how can I fix it?
Answer: Tailing is often caused by overloading the sample or strong interactions with the stationary phase (silica gel).
-
Cause 1: Overloading. You are applying too much crude material to your TLC plate or column. The stationary phase becomes saturated, leading to a smear instead of a compact spot.
-
Solution: Use a more dilute solution for spotting on TLC. For the column, ensure the amount of crude material is about 1-5% of the mass of the silica gel.[5]
-
-
Cause 2: Acidity of Silica Gel. Silica gel is slightly acidic and can interact strongly with basic impurities or, in some cases, the ketone itself, causing tailing.[5]
-
Solution: Add a small amount (0.1-1%) of a modifier like triethylamine to your eluent to neutralize the acidic sites on the silica. However, be aware this will make your eluent more polar.
-
Question: I'm getting poor separation between my product and a closely-running impurity. How can I improve the resolution?
Answer: Improving resolution requires optimizing several parameters.
-
Solution 1: Decrease Eluent Polarity. A less polar (weaker) eluent will cause all compounds to move more slowly, increasing the contact time with the silica gel and allowing for better separation. Even a small adjustment can have a significant impact.
-
Solution 2: Use a Different Solvent System. Sometimes, switching one of the eluent components can alter the selectivity. For example, trying a Dichloromethane/Acetone gradient may offer a different separation profile compared to Hexanes/Ethyl Acetate.[5]
-
Solution 3: Improve Column Packing. Ensure your column is packed uniformly without air bubbles or cracks, as these create channels that ruin separation. A "wet packing" or slurry method is generally recommended.[5]
Troubleshooting Recrystallization
Question: My product has "oiled out" during cooling instead of forming crystals. What should I do?
Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or when the concentration of impurities is too high.
-
Solution 1: Re-heat the flask to re-dissolve the oil. Add a small amount of additional hot solvent (Solvent #1 in a two-solvent system) to make the solution slightly less saturated.[6][7] Allow it to cool very slowly.
-
Solution 2: Try a different solvent or solvent system. The ideal solvent will have high solubility for your compound at its boiling point but low solubility at low temperatures.[8][9]
-
Solution 3: If the issue persists, it indicates the purity of your material is too low for recrystallization. Purify by column chromatography first to remove the bulk of the impurities, then attempt to recrystallize the resulting cleaner product.
Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What's next?
Answer: Crystal formation requires nucleation. A supersaturated solution may need help to start crystallizing.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for nucleation to begin.[9]
-
Solution 2: Seeding. If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" provides a template for further crystal growth.
-
Solution 3: Reduce Solvent Volume. You may have too much solvent. Gently heat the solution and evaporate some of the solvent to create a more concentrated, supersaturated solution, then attempt to cool again.[6]
Section 3: Standardized Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is the recommended primary method for purifying crude this compound.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system using TLC as described in the FAQ section.
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate).[5]
-
Pour the slurry into your column and use gentle air pressure or tapping to create a uniform, compact bed. Ensure there are no air bubbles or cracks.
-
Drain the excess solvent until the level is just above the silica surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent (like dichloromethane or diethyl ether).
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.[5]
-
Carefully add this powder to the top of your packed column, creating a thin, even layer.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution, collecting fractions in test tubes. Start with the low-polarity eluent and gradually increase the polarity (gradient elution) as needed based on TLC monitoring.
-
-
Fraction Analysis:
-
Spot each fraction (or every few fractions) onto a TLC plate and run it against a spot of your crude starting material.
-
Visualize the spots using a UV lamp.
-
Combine all fractions that contain only the pure product (single spot at the correct Rf).
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexanes / Ethyl Acetate Gradient | Offers a good polarity range for separating ketones. |
| Target Rf on TLC | 0.2 - 0.4 | Ensures optimal residence time on the column for good separation.[5] |
| Sample Load | 1-5 g crude per 100 g silica | Prevents column overloading and band broadening. |
Protocol 2: Two-Solvent Recrystallization
This protocol is suitable for purifying an already solid and relatively clean product.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent pair. Solvent #1 should readily dissolve the compound when hot, while Solvent #2 should be a poor solvent (an "anti-solvent") in which the compound is insoluble.[6][7] A potential pair for this compound could be Ethanol (Solvent #1) and Water (Solvent #2) .
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot Solvent #1 and heat the mixture until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.[6]
-
Induce Crystallization: While the solution is still hot, add Solvent #2 dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.[7] If you add too much, add a drop or two of hot Solvent #1 to make it clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ratio used for crystallization) to remove any residual soluble impurities.[6]
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Section 4: Purity Assessment - Validating Your Results
Purification is incomplete without analysis. A combination of techniques is recommended for a comprehensive assessment.
| Technique | Principle | Information Provided | Advantages |
| TLC | Separation by polarity | Rapid check of purity, monitors reaction/column progress | Fast, inexpensive, requires minimal sample |
| GC-MS | Separation by volatility, detection by mass | Confirms molecular weight, identifies volatile impurities | High sensitivity and specificity for impurity identification |
| NMR (¹H, ¹³C) | Nuclear spin in a magnetic field | Confirms chemical structure, detects structural isomers and impurities | Provides definitive structural information |
Section 5: Visual Workflows
General Purification & Analysis Workflow
This diagram outlines the logical steps from a crude reaction mixture to a fully characterized, pure compound.
Caption: General workflow for purification and analysis.
Troubleshooting Decision Tree for Recrystallization
This diagram helps diagnose and solve common problems encountered during recrystallization.
Sources
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- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Methyl-2-phenylcyclohexanone
Welcome to the technical support center for the synthesis of 2-Methyl-2-phenylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you may encounter during the synthesis of this compound, particularly via the common route of α-alkylation of 2-phenylcyclohexanone.
Problem 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
-
Incomplete Deprotonation of 2-Phenylcyclohexanone: The formation of the enolate is the critical first step. If the base is not strong enough, an equilibrium will be established with a low concentration of the nucleophilic enolate, leading to poor yields.[1]
-
Poor Quality of Reagents or Solvent: Grignard reagents and enolates are highly sensitive to moisture and atmospheric oxygen.
-
Solution: Use anhydrous solvents, freshly distilled if necessary. Ensure your starting materials are pure and dry. If using a strong base like LDA, it is best to titrate it before use to determine its exact concentration.[2]
-
-
Incorrect Reaction Temperature: Temperature control is crucial for selectivity and reaction rate.
-
Solution: For kinetically controlled enolate formation using LDA, maintain a low temperature, typically -78 °C, to ensure the stability of the enolate.[1][3] For the alkylation step, allowing the reaction to slowly warm to room temperature may be necessary, but this should be optimized for your specific substrate and alkylating agent.
-
-
Inefficient Alkylating Agent: The reactivity of the methylating agent can significantly impact the reaction's success.
Problem 2: Formation of Significant Side Products
Common Side Reactions and Mitigation Strategies
-
O-Alkylation: The enolate intermediate has two nucleophilic sites: the α-carbon and the oxygen atom. Reaction at the oxygen leads to the formation of a vinyl ether, a common side product.[2]
-
Dialkylation: The mono-alkylated product, this compound, still possesses an acidic α-proton and can be deprotonated and alkylated a second time.
-
How to Minimize: Use a strong base like LDA to achieve rapid and complete deprotonation of the starting material, minimizing the time the mono-alkylated product is exposed to the base.[2] Using a slight excess (e.g., 1.05 equivalents) of the alkylating agent can also help ensure the initial enolate is consumed quickly.[2]
-
-
Aldol Condensation: Unreacted enolate can attack the carbonyl group of the starting ketone, leading to aldol condensation products.[5]
-
How to Minimize: This is more prevalent when using weaker bases where a significant concentration of the starting ketone remains.[1] The use of a strong, sterically hindered base like LDA at low temperatures effectively minimizes this side reaction by ensuring complete and rapid enolate formation.[1]
-
Problem 3: Difficulty in Product Purification
Purification Strategies
-
Distillation: For liquid products, fractional distillation under reduced pressure can be effective in separating the desired product from starting materials and byproducts with different boiling points.[6][7]
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating compounds with different polarities. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used for ketones.[3]
-
Recrystallization: If the product is a solid or can be converted to a solid derivative (e.g., a semicarbazone), recrystallization can be a powerful purification technique.[6][8]
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the α-methylation of 2-phenylcyclohexanone?
A1: Lithium diisopropylamide (LDA) is the preferred base for this reaction. It is a strong, sterically hindered, and non-nucleophilic base that ensures rapid and complete formation of the kinetic enolate at low temperatures (typically -78 °C), minimizing side reactions like aldol condensation and O-alkylation.[1]
Q2: Can I use a Grignard reagent to synthesize this compound?
A2: Yes, a Grignard reaction is a viable alternative. One approach involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with 2-methylcyclohexanone.[9] The Grignard reagent will act as a nucleophile, attacking the carbonyl carbon.[10] However, this will produce a tertiary alcohol, which would then need to be oxidized to the desired ketone. Another possibility is the reaction of methylmagnesium bromide with 2-phenylcyclohexanone, which would also result in a tertiary alcohol requiring subsequent oxidation.
Q3: How can I control the stereochemistry of the reaction?
A3: this compound has a stereocenter at the C2 position. Achieving stereocontrol can be challenging. The alkylation of conformationally rigid cyclohexanone enolates tends to occur from the axial direction.[11] For enantioselective synthesis, the use of chiral catalysts, such as chiral amines to form a chiral enamine intermediate, can provide high enantiomeric excess.[12]
Q4: My reaction seems to have stalled. What should I do?
A4: A stalled reaction could be due to several factors. First, re-evaluate the quality of your reagents and solvents, ensuring they are anhydrous. If you are using a Grignard reagent, it may have been quenched by residual water or acidic protons.[10] Second, consider the reaction temperature. While low temperatures are often necessary for selectivity, they can also slow down the reaction rate.[2] A carefully controlled increase in temperature might be required. Finally, ensure you have used the correct stoichiometry of reagents.
Experimental Protocols
Protocol 1: α-Methylation of 2-Phenylcyclohexanone using LDA
This protocol describes the formation of the kinetic lithium enolate of 2-phenylcyclohexanone followed by methylation.
Materials:
-
2-Phenylcyclohexanone
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the mixture at 0 °C for 10 minutes and then re-cool to -78 °C.[3]
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-phenylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[2]
-
Alkylation: Add methyl iodide (1.05 equivalents) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or allow it to slowly warm to room temperature overnight.[2]
-
Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.[3] Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by vacuum distillation to yield this compound.[3]
Data Summary Table
| Parameter | α-Methylation with LDA |
| Typical Yield | 70-90% |
| Key Reagents | 2-Phenylcyclohexanone, LDA, Methyl Iodide |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C to Room Temperature |
| Key Side Reactions | O-alkylation, Dialkylation, Aldol Condensation |
Visualizations
Reaction Mechanism: α-Methylation of 2-Phenylcyclohexanone
Caption: Mechanism of α-methylation via a lithium enolate intermediate.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- BenchChem. (n.d.). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone.
- Ashby, E. C., Laemmle, J., & Neumann, H. M. (1974). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 7(8), 272–280.
- Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering.
- Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents.
- BenchChem. (n.d.). An In-depth Technical Guide to the Stereoisomers of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.
- StudySmarter. (2023). Grignard Reagent: Mechanism & Formation.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Alkylation of Ketones.
- Mohr, J. T., Krout, M. R., & Stoltz, B. M. (2008). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Organic Syntheses, 85, 1-11.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- BenchChem. (n.d.). The Genesis of a Ketone: Unearthing the First Synthesis of 2-Methylcyclohexanone.
- Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo... | Study Prep.
- Wikipedia. (n.d.). Enolate.
- Columbia University. (n.d.). CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi.
- PrepChem.com. (n.d.). Synthesis of (A) 2-Phenyl-6-(phenylmethylene)cyclohexanone.
- ChemicalBook. (n.d.). 2-PHENYLCYCLOHEXANONE synthesis.
- Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305–4315.
- Samzadeh-Kermani, A. (n.d.). Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.
- Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions.
- Organic Syntheses. (n.d.). 2-Chloro-2-methylcyclohexanone and 2-Methyl-2-cyclohexenone.
- Lumen Learning. (n.d.). Enolate alkylation. Organic Chemistry 1: An open textbook.
- BenchChem. (n.d.). A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of 2-Methylcyclohexanone.
- ACS Publications. (2025). Manganese-Catalyzed α-Alkylation of Ketones with Unactivated Secondary Alcohols: A Sustainable Route to β-Branched Ketones.
- Organic Chemistry Portal. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents.
- ResearchGate. (2025). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-).
- Chemiolis. (2022).
- The Organic Chemistry Tutor. (2019).
- ResearchGate. (2025). The Formation and Alkylation of Specific Enolate Anions from an Unsymmetrical Ketone: 2-Benzyl-2-methylcyclohexanone and 2-benzyl-6-methylcyclohexanone.
- Justia Patents. (2015).
- Leah4Sci. (2020).
- Reddit. (2018). Finding the chiral centre of 2-methylcyclohexanone. r/chemhelp.
- Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305–4315.
- ResearchGate. (2025). Side Reactions in a Grignard Synthesis.
- Wiley-VCH. (n.d.). Stereochemistry and Stereoselective Synthesis.
- BenchChem. (n.d.). Efficacy of different purification techniques for 2-Methylcyclooctanone.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
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Technical Support Center: Troubleshooting Reactions of 2-Methyl-2-phenylcyclohexanone
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-Methyl-2-phenylcyclohexanone. This guide is designed for researchers, chemists, and drug development professionals who work with this sterically hindered ketone. The unique structural feature of a quaternary center adjacent to the carbonyl group presents specific challenges in both its synthesis and subsequent reactions. This document provides in-depth, mechanistically-driven troubleshooting advice in a direct question-and-answer format to help you overcome common experimental hurdles.
Section 1: Synthesis via α-Alkylation
The most common route to this compound is the α-methylation of 2-phenylcyclohexanone. Success hinges on the precise control of enolate formation and reactivity.
FAQ 1: My α-methylation of 2-phenylcyclohexanone results in a very low yield. What are the primary causes and how can I fix this?
Low yields in this reaction are common and typically trace back to issues with enolate generation and competing side reactions. The key is to form the desired enolate efficiently and ensure it reacts productively with the methylating agent.
Core Problem: The reaction is plagued by issues of incomplete enolisation, side reactions like O-alkylation and dialkylation, and aldol condensations.[1] To achieve high yield, you must favor the kinetic enolate and use conditions that promote rapid C-alkylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield α-methylation.
1. Base Selection and Enolate Formation: The choice of base is critical. You must decide whether you are targeting the kinetic or thermodynamic enolate. For this specific methylation, forming the enolate at the substituted α-carbon is necessary.
-
Kinetic Control (Recommended): Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA). LDA is too bulky to easily access the more sterically hindered α-proton, but in the case of 2-phenylcyclohexanone, there is only one type of enolizable proton. Its strength ensures rapid and irreversible deprotonation at low temperatures (-78 °C), preventing the enolate from equilibrating to a more stable, but potentially less reactive, state.[2]
-
Thermodynamic Control (Not Recommended): Weaker bases like sodium hydride (NaH) or alkoxides (e.g., NaOEt) require higher temperatures and longer reaction times. This allows the enolate to equilibrate, which can lead to aldol condensation side reactions if any unreacted ketone is present.[1][3]
2. Reaction Temperature: Temperature control is paramount for selectivity.
-
Enolate Formation: Should be performed at -78 °C when using LDA to ensure kinetic control.[1]
-
Alkylation: The addition of the methylating agent (e.g., iodomethane) should also be done at low temperatures to prevent the enolate from warming and undergoing side reactions.
3. Common Side Reactions and Solutions:
-
O-alkylation: The enolate has two nucleophilic sites: the α-carbon and the oxygen. While C-alkylation is generally favored, O-alkylation (forming a vinyl ether) can occur. Using a soft electrophile like iodomethane (CH₃I) and a polar aprotic solvent like THF helps favor C-alkylation.
-
Poly-alkylation: If the initial product, this compound, is deprotonated, it can be alkylated again. This is more common with less powerful bases where proton exchange is reversible. Using a full equivalent of a strong base like LDA minimizes the concentration of unreacted starting material and product in their ketone forms during the reaction.[4]
-
Aldol Condensation: Unreacted enolate can attack the carbonyl of another ketone molecule. This is minimized by using low temperatures and adding the alkylating agent promptly after enolate formation.
Optimized Conditions Summary
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Base | Lithium Diisopropylamide (LDA) | Strong, hindered base; favors rapid, irreversible kinetic enolate formation.[2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, effectively solvates the lithium cation. |
| Temperature | -78 °C | Suppresses side reactions and ensures kinetic control.[1] |
| Electrophile | Iodomethane (CH₃I) | Highly reactive, "soft" electrophile that favors C-alkylation over O-alkylation. |
| Stoichiometry | 1.05 eq. LDA, 1.1 eq. CH₃I | Ensures complete initial deprotonation and consumption of the enolate. |
Section 2: Reactions of the Carbonyl Group
The defining feature of this compound is its sterically hindered carbonyl group, which dramatically reduces its reactivity towards nucleophiles.
FAQ 2: I am attempting a Grignard reaction (e.g., with MeMgBr), but I only recover my starting material or see very low conversion. Why is this happening?
This is a classic case of steric hindrance. The approach of the nucleophile to the carbonyl carbon is blocked by the axial hydrogens on the cyclohexane ring and, more significantly, by the bulky methyl and phenyl groups at the adjacent α-position.
Primary Causes of Failure:
-
Steric Hindrance: The bulky Grignard reagent cannot physically access the electrophilic carbonyl carbon.
-
Enolization: The Grignard reagent acts as a base, abstracting an α-proton from the other side of the carbonyl (the CH₂ group at C6) to form an enolate. This consumes the Grignard reagent and the starting ketone, which is then recovered upon aqueous workup.[5]
Caption: Competing reaction pathways for a Grignard reagent with a hindered ketone.
Troubleshooting and Solutions:
-
Switch to a Less Bulky Nucleophile: Organolithium reagents (e.g., MeLi) are generally more reactive and slightly less bulky than their Grignard counterparts. This can sometimes improve yields.
-
Use of Cerium(III) Chloride (Luche-Corma Conditions): This is the most effective solution. The addition of anhydrous CeCl₃ to the reaction mixture prior to the introduction of the organometallic reagent dramatically enhances nucleophilicity while suppressing basicity.[5][6] The cerium coordinates to the carbonyl oxygen, making it a much stronger electrophile, thereby accelerating the desired 1,2-addition.
-
Increase Reaction Temperature: While counterintuitive, sometimes carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. This should be done cautiously as it can also promote side reactions.
FAQ 3: My Wittig reaction with this compound is failing completely. How can I form the corresponding alkene?
Complete failure of a Wittig reaction is expected for this substrate. Sterically hindered ketones are notoriously poor substrates for the Wittig reaction, especially with stabilized ylides.[7][8] The initial formation of the betaine intermediate is sterically prohibited.
Solutions and Alternatives:
-
Use a Highly Reactive, Unstabilized Ylide: A simple ylide like methylenetriphenylphosphorane (Ph₃P=CH₂) is the most likely to succeed, as it is small and highly reactive.[7][8] However, even this may provide low yields. Stabilized ylides (e.g., those containing ester or phenyl groups) will almost certainly fail to react.[7][9]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is often superior for reacting with hindered ketones.[7] The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides.
-
Tebbe or Petasis Reagents: For the specific case of methylenation (installing a =CH₂ group), specialized organotitanium reagents like the Tebbe reagent or Petasis reagent are highly effective with hindered ketones where the Wittig reaction fails.
Section 3: Purification and Characterization
FAQ 4: I have a crude product, but purification by column chromatography is difficult, and the fractions are not clean. What can I do?
The similar polarity of the starting material (2-phenylcyclohexanone) and the product (this compound) can make chromatographic separation challenging.
Purification Strategies:
-
Optimize Chromatography: Use a high-quality silica gel with a shallow solvent gradient. A non-polar eluent system like Hexane/Ethyl Acetate or Hexane/Dichloromethane is a good starting point. Running multiple columns may be necessary.
-
Fractional Distillation: If you have a sufficient quantity of material (>5 g), fractional distillation under high vacuum can be effective, as the boiling points of the starting material and product should differ slightly.
-
Chemical Purification: For stubborn cases, consider a derivatization/regeneration approach. For example, unreacted starting material (2-phenylcyclohexanone) has an enolizable proton that the product lacks. This difference in reactivity could potentially be exploited, although it is a non-trivial undertaking. A more practical approach is to drive the initial reaction to completion to simplify the purification.
FAQ 5: How can I confirm the structure of my product and rule out isomers?
Standard spectroscopic methods are sufficient.
-
¹H NMR: The key signal will be a singlet for the new methyl group, typically around 1.2-1.5 ppm. The absence of a signal for the α-proton (which would be a multiplet around 3.5 ppm in the starting 2-phenylcyclohexanone) is strong evidence of successful methylation.
-
¹³C NMR: Look for the appearance of a new quaternary carbon signal for the C2 position and a new methyl carbon signal. The carbonyl (C=O) signal will still be present around 208 ppm.[10]
-
Mass Spectrometry (GC-MS): This is excellent for confirming the mass of the product (molecular weight: 188.26 g/mol ) and assessing purity.[11] The fragmentation pattern will also be distinct from the starting material.
-
Infrared (IR) Spectroscopy: The most prominent feature will be the strong carbonyl (C=O) stretch, typically around 1710-1715 cm⁻¹.
Appendix: Experimental Protocols
Protocol 1: Optimized α-Methylation of 2-Phenylcyclohexanone
This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.
-
Apparatus Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Allow the flask to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath.
-
LDA Formation: Slowly add n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C. Allow the solution to stir for 20 minutes at this temperature.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of 2-phenylcyclohexanone (1.0 eq.) in a small amount of anhydrous THF dropwise via syringe over 10 minutes. Stir the resulting enolate solution for 30-45 minutes at -78 °C.
-
Alkylation: Add iodomethane (1.1-1.2 eq.) dropwise to the enolate solution. Be cautious, as the reaction can be exothermic. Maintain the temperature at -78 °C. Allow the reaction to stir for 2-3 hours.
-
Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[12] Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel.
References
- CHEM 330 Topics Discussed on Oct 19. (n.d.). Retrieved from the University of Illinois Chicago, Department of Chemistry.
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- This compound. (n.d.). PubChem.
- CHEM 330 Topics Discussed on Oct 21. (2018). Retrieved from the University of Illinois Chicago, Department of Chemistry.
- Application Notes and Protocols for the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. (n.d.). BenchChem.
- Alkenes from Aldehydes and Ketones - Wittig Reaction. (2023). Chemistry LibreTexts.
- How to synthesis 2- methyl cyclohexanone
- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. (n.d.).
- Grignard Reaction. (n.d.). Retrieved from the University of California, Irvine, Department of Chemistry.
- Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.
- Sequential epoxidation reaction from enolate formation: cyclohexanone... (n.d.).
- 2-Phenylcyclohexanone. (n.d.). BenchChem.
- A Comparative Guide to the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. (n.d.). BenchChem.
- 2-PHENYLCYCLOHEXANONE synthesis. (n.d.). ChemicalBook.
- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
- Problems with wittig reaction. (2022). Reddit.
- Troubleshooting my grignard reactions. (2020). Reddit.
- Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024).
- Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit.
- Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine
- Synthesis of (A) 2-Phenyl-6-(phenylmethylene)cyclohexanone. (n.d.). PrepChem.com.
- Technical Support Center: Synthesis of 2-Methylcyclohexanone. (n.d.). BenchChem.
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- The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
- The Wittig reaction. (2020). Chemistry LibreTexts.
- Application Notes and Protocols: Grignard Reaction with 2-Methylcyclohexanone. (n.d.). BenchChem.
- Application Notes and Protocols: Diastereoselective Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. (n.d.). BenchChem.
- Provide, with explanation, the stepwise mechanism for the Robinson annulation reaction between 2-methylcyclohexanone and methyl vinyl ketone. (n.d.). Homework.Study.com.
- 2-Methylcyclohexanone synthesis. (n.d.). ChemicalBook.
- Spectroscopic and Synthetic Profile of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide. (n.d.). BenchChem.
- Cyclohexanone, 2-chloro-2-methyl-. (n.d.). Organic Syntheses.
- Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (2015).
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- 2-Phenylcyclohexanone. (n.d.). PubChem.
- Alpha Alkyl
- Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.
- 2-PHENYLCYCLOHEXANONE(1444-65-1) 1H NMR spectrum. (n.d.). ChemicalBook.
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Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-2-phenylcyclohexanone
Welcome to the technical support center for the synthesis of 2-Methyl-2-phenylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this challenging synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and rationalize your experimental choices.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of this compound, focusing on the critical challenge of regioselectivity.
Q1: What is the primary challenge in synthesizing this compound?
The core challenge lies in controlling the regioselectivity of the enolate formation from the unsymmetrical starting material, 2-methylcyclohexanone. Deprotonation can occur at two distinct α-carbons: the more substituted C2 position (leading to the desired thermodynamic enolate) or the less substituted C6 position (leading to the kinetic enolate).[1][2] To obtain this compound, reaction conditions must be optimized to selectively generate and react the thermodynamic C2 enolate.
Q2: What are the main synthetic strategies for the α-phenylation of 2-methylcyclohexanone?
There are two primary strategies:
-
Classical Two-Step Approach (Enolate Formation & Arylation): This involves the pre-formation of a specific enolate of 2-methylcyclohexanone, followed by a reaction with a phenylating agent. The key is to use conditions that favor the thermodynamic enolate. This is often followed by a transition-metal-catalyzed cross-coupling reaction, as simple SN2 reactions with aryl halides are not feasible.
-
Modern Direct Catalytic α-Arylation: This more advanced approach uses a palladium catalyst system to directly couple 2-methylcyclohexanone with an aryl halide or sulfonate in a single step.[3] These methods often offer milder conditions and improved efficiency, but require careful selection of the catalyst, ligand, and base.
Q3: How do I selectively form the required thermodynamic enolate?
Formation of the thermodynamic enolate is favored under conditions that allow for equilibration, where the more stable, more substituted enolate can predominate.[1][2] This is typically achieved by:
-
Using a weaker base: A base like sodium hydride (NaH) or sodium ethoxide at elevated temperatures allows the initially formed mixture of enolates to equilibrate to the more stable thermodynamic isomer.[1][4]
-
Allowing for equilibration: Even when using a strong base like lithium diisopropylamide (LDA), allowing the reaction mixture to warm up or stirring for an extended period before adding the electrophile can permit equilibration to the thermodynamic product.[2]
Q4: What are common side reactions and impurities?
The most common side reaction is the formation of the undesired regioisomer, 2-phenyl-6-methylcyclohexanone, resulting from the reaction of the kinetic enolate.[5][6] Other potential impurities include:
-
Unreacted starting material (2-methylcyclohexanone).[7]
-
Poly-arylated products, if an excess of the phenylating agent is used or if the reaction conditions are not carefully controlled.[7]
-
Byproducts from the decomposition of reagents, especially under harsh thermal conditions.[8]
-
In catalytic reactions, biphenyl from the coupling of the Grignard reagent with unreacted bromobenzene can be a major impurity.[9]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or no yield of the desired product.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor Reagent/Solvent Quality | Ensure all solvents are anhydrous and reagents are pure. Water is particularly detrimental as it will quench the enolate intermediate.[8] Use freshly dried solvents and high-purity starting materials. |
| Improper Atmosphere | Enolate formation and many catalytic reactions are sensitive to air and moisture. Ensure your glassware is flame-dried and the reaction is maintained under a positive pressure of an inert atmosphere (e.g., nitrogen or argon).[8] |
| Incorrect Temperature Control | Temperature is critical for controlling regioselectivity. For thermodynamic enolate formation, ensure the temperature is high enough to allow equilibration. For catalytic cycles, incorrect temperatures can lead to catalyst deactivation or side reactions.[8] |
| Inefficient Enolate Formation | The chosen base may not be strong enough, or the deprotonation time may be insufficient. Verify the activity of your base. When aiming for the thermodynamic enolate, ensure sufficient time is allowed for equilibration. |
Problem 2: The major product is the wrong isomer (2-phenyl-6-methylcyclohexanone).
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Kinetic Control Conditions | The reaction conditions are favoring the formation of the kinetic enolate. This occurs with strong, sterically hindered bases (like LDA) at very low temperatures (-78 °C) and short reaction times.[1][10] |
| Insufficient Equilibration Time | Even if aiming for thermodynamic control, adding the electrophile too soon after deprotonation can trap the initially formed kinetic enolate before it has time to equilibrate. |
| Solution | To favor the thermodynamic product, switch to conditions that promote equilibration. Use a weaker base (e.g., NaH, KH) at reflux temperatures, or if using a strong base like LDA, allow the enolate solution to warm to room temperature and stir for several hours before adding the electrophile.[2] |
Problem 3: Purification is challenging, and isomers are difficult to separate.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Similar Physical Properties | The desired this compound and the isomeric byproduct have very similar boiling points and polarities, making separation difficult.[7] |
| Solution: Advanced Purification | Fractional Distillation: While challenging, careful fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or spinning band column) can achieve separation.[7] Flash Chromatography: This is often the most effective method. Use a high-quality silica gel and optimize the eluent system. A shallow gradient of a polar solvent (like diethyl ether or ethyl acetate) in a non-polar solvent (like hexanes) is often required to resolve the isomers.[7] |
Visualizing Reaction Control
Decision Workflow for Synthesis Optimization
This diagram outlines the key decision points when optimizing the synthesis.
Caption: Troubleshooting workflow for the synthesis.
Kinetic vs. Thermodynamic Enolate Formation
This diagram illustrates the two competing deprotonation pathways.
Caption: Step-by-step catalytic arylation workflow.
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add palladium(II) acetate (0.02 equiv.), the phosphine ligand (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous toluene, followed by 2-methylcyclohexanone (1.0 equiv.) and the aryl bromide (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. [11]8. Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Summary of Reaction Parameters
The choice of base and temperature is the most critical factor in controlling the regiochemical outcome of the reaction.
| Parameter | Kinetic Control | Thermodynamic Control |
| Favored Product | 2-Phenyl-6-methylcyclohexanone | This compound |
| Base | Strong, hindered (e.g., LDA) [1] | Weaker, equilibrating (e.g., NaH, KH, NaOEt) [1][4] |
| Temperature | Low (-78 °C) [1][2] | Elevated (Room Temp to Reflux) [1] |
| Reaction Time | Short (minutes) | Long (hours, allows equilibration) [2] |
| Key Principle | Irreversible, rapid deprotonation of the most sterically accessible proton. [1] | Reversible deprotonation allowing equilibrium to favor the most stable enolate. [1] |
References
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Technical Support Center: Stereoselectivity in 2-Methyl-2-phenylcyclohexanone Reactions
Introduction: Navigating the Stereochemical Landscape of a Prochiral Ketone
2-Methyl-2-phenylcyclohexanone is a prochiral ketone featuring a quaternary stereocenter. This structure presents a fascinating and often challenging landscape for stereoselective synthesis. Reactions at the carbonyl group or the alpha-position create a new stereocenter, leading to diastereomeric products. The steric bulk of the adjacent phenyl and methyl groups, combined with the conformational rigidity of the cyclohexanone ring, dictates the facial selectivity of nucleophilic attack or electrophilic addition.
This guide is designed to serve as a technical resource for researchers encountering challenges in controlling stereoselectivity in reactions involving this substrate. We will address common problems in a question-and-answer format, explaining the mechanistic principles behind our troubleshooting recommendations and providing detailed, field-tested protocols.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to optimizing any stereoselective reaction. The following workflow illustrates the key decision points and variables to consider.
Caption: A general workflow for troubleshooting and optimizing stereoselectivity.
Section 1: Diastereoselective Reduction of the Carbonyl Group
The reduction of the carbonyl in this compound yields diastereomeric 2-methyl-2-phenylcyclohexanols. The approach of the hydride reagent is highly sensitive to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My sodium borohydride reduction of this compound is giving a nearly 1:1 mixture of diastereomers. How can I favor one isomer?
A1: This is a classic problem of facial selectivity. Sodium borohydride (NaBH₄) is a relatively small hydride donor and may not be sufficiently discriminating for this sterically hindered ketone.[1][2] The outcome is governed by the competition between axial and equatorial attack on the two chair conformations of the cyclohexanone ring.[3][4]
-
Causality: The axial methyl group and pseudo-axial phenyl group create significant steric hindrance. For small hydrides, the trajectory of attack is sensitive to subtle conformational changes, leading to poor selectivity.[4] To improve selectivity, you must use a reagent that exaggerates the steric differences between the two faces of the carbonyl.
-
Solution: Employ a bulkier hydride reagent. Sterically demanding reagents will preferentially attack from the less hindered equatorial face, leading to the formation of the axial alcohol.
-
L-Selectride® (Lithium tri-sec-butylborohydride): This reagent is significantly larger than NaBH₄ and will show a strong preference for equatorial attack.[5]
-
Diisobutylaluminium hydride (DIBAL-H): Often used at low temperatures, DIBAL-H can also provide improved diastereoselectivity due to its bulk.[5]
-
Q2: I need to synthesize the opposite diastereomer to the one produced by bulky reducing agents. Is this possible?
A2: Yes, this requires switching from a sterically-controlled strategy to a chelation-controlled strategy. This is only possible if there is a nearby functional group that can coordinate with a metal ion. While this compound itself cannot do this, its derivatives, such as an α-hydroxy ketone, can. For the parent ketone, achieving the opposite selectivity is more challenging and may require a substrate-controlled approach with a different synthetic design. For a related substrate like 2-(hydroxy-phenyl-methyl)-cyclohexanone, chelation control is a powerful tool.[6]
-
Causality (for α-hydroxy ketones): In the presence of a chelating metal (like Zn²⁺ or Ce³⁺), the substrate can form a rigid five-membered ring with the metal, locking the conformation.[6] The hydride then attacks from the less hindered face of this rigid chelate, leading to the syn diol. This overrides the normal Felkin-Anh model predictions.[6]
-
Solution (for α-hydroxy ketones): Use a reducing agent in combination with a Lewis acid capable of chelation. The classic example is the Luche reduction .
-
Reagents: Sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (CeCl₃) in a protic solvent like methanol.[5]
-
Data Summary: Reductant Choice vs. Diastereoselectivity
| Reducing Agent | Typical Solvent | Typical Temp. (°C) | Control Type | Expected Major Product (relative stereochem) |
| NaBH₄ | Methanol | 0 to 25 | Minimal / Steric | Mixture of diastereomers[1] |
| L-Selectride® | THF | -78 | Steric (Bulky) | trans-(ax-OH, eq-Me/Ph) |
| DIBAL-H | Toluene / THF | -78 | Steric (Bulky) | trans-(ax-OH, eq-Me/Ph)[5] |
| NaBH₄ + CeCl₃ | Methanol | 0 to 25 | Chelation | cis-(eq-OH, eq-Me/Ph)[6] |
*Note: Chelation control data is for the analogous α-hydroxy ketone, illustrating the principle.
Section 2: Stereoselective Enolate Formation and Alkylation
Creating a new stereocenter adjacent to the existing quaternary center via enolate alkylation requires precise control over enolate geometry and the subsequent electrophilic attack.
Frequently Asked Questions (FAQs)
Q3: I am trying to perform an α-alkylation on this compound, but the reaction is not selective. What are the key factors to control?
A3: The stereoselectivity of this reaction depends on two main stages: the regioselective formation of the enolate and the diastereoselective approach of the electrophile. Since your ketone is substituted at the 2-position, enolate formation can only occur at the 6-position. The key is controlling the facial selectivity of the alkylation.
-
Causality: The incoming electrophile will approach the enolate from the face with the least steric hindrance. The bulky 2-substituents (methyl and phenyl) will strongly direct the electrophile to the opposite face of the ring.
-
Solution:
-
Enolate Formation: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) in an aprotic solvent like THF to ensure rapid and complete enolate formation.[7]
-
Solvent Choice: The choice of solvent can influence the aggregation state and reactivity of the enolate, which can impact selectivity.[8][9] THF is a standard and reliable choice.
-
Use of Chiral Auxiliaries: For achieving high enantioselectivity (if starting with a racemic ketone), the most robust method is to employ a chiral auxiliary.[10][11][12] This involves temporarily attaching a chiral molecule to guide the reaction.
-
Protocol: Diastereoselective Alkylation via a Chiral Auxiliary (SAMP/RAMP Hydrazone Method)
This protocol provides a reliable method for achieving high stereoselectivity in the α-alkylation of ketones.[10]
Step 1: Formation of the Chiral Hydrazone
-
To a solution of this compound (1.0 eq) in toluene, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 12-24 hours, or until TLC analysis shows complete conversion.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the hydrazone by chromatography if necessary.
Step 2: Deprotonation and Alkylation
-
Dissolve the purified SAMP-hydrazone (1.0 eq) in dry THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add n-butyllithium (1.2 eq) and stir for 4 hours at -78 °C to form the aza-enolate.
-
Add the desired electrophile (e.g., methyl iodide, 1.5 eq) and allow the reaction to slowly warm to room temperature overnight.
Step 3: Hydrolysis and Auxiliary Removal
-
Quench the reaction with water and extract the product with diethyl ether.
-
Concentrate the organic layers and re-dissolve the crude product in diethyl ether.
-
Hydrolyze the hydrazone by vigorous stirring with 2M HCl for several hours, or by ozonolysis at -78 °C for more sensitive substrates.
-
Isolate the alkylated ketone by extraction, and purify by column chromatography. The chiral auxiliary can be recovered from the aqueous layer.
Caption: Workflow for asymmetric α-alkylation using a SAMP chiral auxiliary.
Section 3: Stereocontrol in Aldol and Grignard Additions
Nucleophilic additions of enolates (Aldol) or organometallics (Grignard) to the carbonyl group are powerful C-C bond-forming reactions where stereocontrol is paramount.
Frequently Asked Questions (FAQs)
Q4: My Grignard reaction with this compound gives poor diastereoselectivity. How can I control the addition of a methylmagnesium bromide?
A4: The facial selectivity of Grignard additions to this ketone is governed by sterics, similar to hydride reductions.[13][14][15] The outcome depends on whether the nucleophile attacks from the axial or equatorial face.
-
Causality: The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the least hindered trajectory.[13] For this compound, the equatorial methyl group sterically shields the axial face. Therefore, smaller Grignard reagents tend to attack from the axial direction to avoid this steric clash.[13] Conversely, very bulky Grignard reagents may prefer equatorial attack to avoid 1,3-diaxial interactions.
-
Solution:
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy.[16]
-
Grignard Reagent: The size of the Grignard reagent is a key variable. While MeMgBr is relatively small, switching to a bulkier reagent like tert-butylmagnesium chloride would strongly favor equatorial attack.
-
Lewis Acids: Adding certain Lewis acids can pre-complex with the carbonyl oxygen, altering its electronic properties and steric environment, which can influence the stereochemical outcome.
-
Data Summary: Grignard Reagent vs. Predicted Attack Trajectory
| Grignard Reagent (R-MgX) | Steric Bulk | Predicted Major Attack | Resulting Alcohol Stereochemistry |
| CH₃MgBr | Small | Axial | Equatorial OH (cis to Me/Ph)[13] |
| PhMgBr | Medium | Axial/Equatorial Mix | Mixture of diastereomers[13] |
| t-BuMgCl | Large | Equatorial | Axial OH (trans to Me/Ph) |
Q5: I want to perform an Aldol reaction with benzaldehyde, but I'm getting a mixture of syn and anti products. How can I improve the diastereoselectivity?
A5: Controlling the diastereoselectivity of an aldol reaction hinges on controlling the geometry of the enolate (E vs. Z) and the transition state of the reaction.[17][18]
-
Causality: According to the Zimmerman-Traxler model, a Z-enolate will lead to the syn aldol product, while an E-enolate will lead to the anti product via a chair-like six-membered transition state.[17] The challenge with this compound is that forming a specific enolate isomer can be difficult.
-
Solution:
-
Directed Aldol Reaction: Use pre-formed lithium enolates (with LDA at -78°C) to ensure the reaction proceeds under kinetic control. The diastereoselectivity will then be highly dependent on the reaction temperature.[7]
-
Organocatalysis: A highly effective modern approach is to use a chiral organocatalyst, such as (S)-proline. This avoids the need for strong bases and low temperatures. The catalyst forms a chiral enamine intermediate, which then attacks the aldehyde in a highly stereocontrolled manner.[7][19][20] This method often gives high diastereo- and enantioselectivity.
-
Protocol: (S)-Proline Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from established methods for organocatalytic aldol reactions.[7][19]
-
In a 25 mL flask, dissolve benzaldehyde (1.0 mmol) in a suitable solvent like a 2:1 mixture of methanol and water (3 mL) or DMSO.
-
Add this compound (5.0 mmol, 5.0 eq).
-
Add (S)-proline (0.1 mmol, 10 mol%).
-
Stir the reaction mixture vigorously at room temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product. Analyze the diastereomeric and enantiomeric excess using chiral HPLC or NMR spectroscopy.
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Harvey, S. T., et al. (1993). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Request PDF. [Link]
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Goodwin, T. E., et al. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry. [Link]
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Reddit. (2022). GRIGNARD REACTION. r/OrganicChemistry. [Link]
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-
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Beilstein Journals. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (1983). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. ResearchGate. [Link]
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-
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-
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-
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-
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-
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Technical Support Center: A Guide to 2-Methyl-2-phenylcyclohexanone
Welcome to the comprehensive technical support guide for 2-Methyl-2-phenylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, handling, and application of this versatile chemical intermediate. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your research endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding this compound.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage.[1] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Always consult the Safety Data Sheet (SDS) before use.[1][3][4][5]
Q2: How should this compound be stored?
A2: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][5] Keep away from heat, sparks, open flames, and other ignition sources.[1][3][5] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3][4][6]
Q3: What are the typical applications of this compound in research and development?
A3: Due to its structure, this compound is a valuable building block in organic synthesis. The presence of a quaternary center alpha to the carbonyl group makes it a precursor for creating complex molecular architectures. Its derivatives are explored in medicinal chemistry for the development of novel therapeutic agents. The related compound, 2-phenylcyclohexanone, is a known substrate for steroid monooxygenase, indicating potential applications in biocatalysis.[7]
II. Troubleshooting Guide: Synthesis & Purification
Challenges often arise during the synthesis and purification of this compound. This section provides a systematic approach to troubleshooting these issues.
Q4: My synthesis of this compound from 2-phenylcyclohexanone results in a mixture of products. What is the likely cause and how can I improve the selectivity?
A4: The methylation of 2-phenylcyclohexanone proceeds via an enolate intermediate. The formation of multiple products is likely due to a lack of regioselectivity in enolate formation and potential over-methylation.
-
Understanding the Chemistry: The regioselectivity of enolate formation is governed by kinetic versus thermodynamic control.[8][9][10] The kinetic enolate is formed faster by deprotonating the less substituted alpha-carbon, while the thermodynamic enolate is more stable and is formed at the more substituted alpha-carbon.[8][9]
-
Troubleshooting & Solutions:
-
Kinetic Control for C-Methylation: To favor methylation at the less substituted carbon (if that were the desired product), use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[11]
-
For the titled compound (methylation at the phenyl-bearing carbon): The starting material is 2-phenylcyclohexanone. Methylation will occur at the 2-position. The challenge here is preventing poly-alkylation. To achieve mono-methylation, it is crucial to use a slight excess of the ketone relative to the base and the alkylating agent, and to add the alkylating agent slowly at a low temperature.
-
Q5: I am struggling to purify this compound from my reaction mixture. What are the recommended purification techniques?
A5: The choice of purification method depends on the nature of the impurities.
-
Fractional Distillation: If the impurities have significantly different boiling points, fractional distillation under reduced pressure is an effective method.[12]
-
Column Chromatography: For the removal of polar impurities and byproducts, column chromatography on silica gel is highly effective.[13][14] A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is a good starting point.[13]
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can yield highly pure material.[15][16]
| Purification Technique | Principle | Best For Removing | Potential Pitfalls |
| Fractional Distillation | Separation based on boiling point differences. | Volatile impurities. | Can lead to decomposition if the compound is thermally sensitive. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Byproducts with different polarities. | Can be time-consuming and require large volumes of solvent. |
| Crystallization | Separation based on differences in solubility. | Impurities that are more soluble in the chosen solvent. | Product loss in the mother liquor. |
III. Troubleshooting Guide: Reactions & Handling
The reactivity of this compound is centered around the carbonyl group and the adjacent quaternary carbon.
Q6: I am attempting a reaction involving the enolate of this compound and observing no reaction or low yield. What could be the issue?
A6: Forming an enolate from this compound requires careful consideration of the reaction conditions due to steric hindrance.
-
Steric Hindrance: The presence of a methyl and a phenyl group at the alpha-position creates significant steric bulk, which can hinder the approach of a base to the alpha-protons on the other side of the carbonyl.
-
Choice of Base: A strong, non-nucleophilic base is essential. While LDA is a common choice, for highly hindered ketones, an even stronger base like Lithium Hexamethyldisilazide (LiHMDS) or Potassium Hexamethyldisilazide (KHMDS) may be necessary.[17]
-
Reaction Conditions: Ensure strictly anhydrous conditions, as any protic solvent will quench the enolate. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Experimental Workflow: Enolate Formation and Alkylation
Caption: Workflow for enolate formation and subsequent alkylation.
Q7: I am observing unexpected side reactions during a reduction of the carbonyl group. How can I improve the selectivity?
A7: The choice of reducing agent is critical to avoid unwanted side reactions.
-
For Reduction to the Alcohol:
-
Sodium borohydride (NaBH₄) in methanol or ethanol is a mild reducing agent that will selectively reduce the ketone to the corresponding alcohol.
-
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and should be used with caution. It will also effectively reduce the ketone, but the workup is more hazardous.
-
-
For Complete Deoxygenation (Wolff-Kishner or Clemmensen Reduction):
-
Wolff-Kishner Reduction: (Hydrazine, KOH, high temperature) is performed under basic conditions.
-
Clemmensen Reduction: (Zinc amalgam, HCl) is performed under acidic conditions. The choice between these will depend on the stability of other functional groups in your molecule.
-
IV. Analytical Methods
Proper analysis is key to confirming the identity and purity of your compound.
Q8: What analytical techniques are suitable for characterizing this compound?
A8: A combination of spectroscopic and chromatographic methods should be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons of the phenyl group, the methyl group singlet, and the diastereotopic protons of the cyclohexyl ring.
-
¹³C NMR: Will show a characteristic peak for the carbonyl carbon (around 200 ppm) and distinct signals for the quaternary carbon, the methyl carbon, and the carbons of the phenyl and cyclohexyl rings.[18]
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can help confirm the structure.[18]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the carbonyl group.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are excellent for assessing the purity of the sample.[19][20] For chiral analysis of derivatives, chiral GC or HPLC columns would be necessary.[19]
Logical Flow: From Synthesis to Analysis
Caption: Logical progression from synthesis to application.
V. References
-
Safety Data Sheet for this compound. (A general representation based on similar compounds, specific supplier SDS should always be consulted).
-
PubChem. This compound. National Institutes of Health. [Link]
-
Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. (2022-08-16). [Link]
-
Química Organica.org. Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]
-
Chemistry Stack Exchange. Regioselective enolate formation. (2014-10-05). [Link]
-
Quora. How to synthesis 2- methyl cyclohexanone from cyclohexanone. (2020-12-26). [Link]
-
Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. [Link]
-
Organic Syntheses Procedure. Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. [Link]
-
Lecture 3 Regioselective Formation of Enolates. [Link]
-
XPRESS CHEMS. Safety First: Best Practices for Handling Research Chemicals. (2025-09-04). [Link]
-
Organic Syntheses Procedure. ( - Cyclohexanone, 2-chloro-2-methyl- - ) and -. [Link]
-
Justia Patents. process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (2015-04-09). [Link]
-
PrepChem.com. Synthesis of (A) 2-Phenyl-6-(phenylmethylene)cyclohexanone. [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
ResearchGate. PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-). (2025-08-06). [Link]
-
Organic Syntheses Procedure. Cyclohexanol, 2-phenyl-, (1R-trans)-. [Link]
Sources
- 1. louisville.edu [louisville.edu]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
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- 5. assets.thermofisher.com [assets.thermofisher.com]
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- 7. 2-PHENYLCYCLOHEXANONE | 1444-65-1 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 17. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 18. This compound | C13H16O | CID 349943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: 2-Methyl-2-phenylcyclohexanone
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 2-Methyl-2-phenylcyclohexanone (CAS: 17206-54-1)[1]. It provides in-depth information on stability, storage, and troubleshooting for common experimental challenges. Our approach is grounded in established chemical principles and data from structurally related compounds to ensure field-proven insights.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability and shelf-life, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[2][3]. Based on data for the closely related compound 2-methylcyclohexanone, refrigerated storage at 2-8°C is recommended for long-term stability[4]. The container should be protected from light and moisture. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent potential air oxidation.
Q2: What is the expected shelf-life and what are the signs of degradation?
-
Color Change : A noticeable change from its typical appearance (e.g., white to yellow/brown) can indicate the formation of chromophoric impurities.
-
Insolubility : Decreased solubility in solvents where it is normally freely soluble.
-
Unexpected Analytical Results : The appearance of new peaks in Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectra.
Ketones, in general, can be susceptible to oxidation, especially in the presence of air and light. A study on the degradation of a related compound, 1-phenyl-2-propanone, showed it was oxidized by atmospheric oxygen, a process that was inhibited by cold storage and dissolution in organic solvents[5].
Q3: What substances are incompatible with this compound?
A3: Based on safety data for structurally similar ketones, this compound should not be stored with or exposed to strong oxidizing agents, strong bases, or strong reducing agents[2][6].
-
Strong Oxidizing Agents : Can lead to uncontrolled oxidation of the ketone or the cyclohexyl ring.
-
Strong Bases : May promote self-condensation reactions (e.g., aldol condensation) or other rearrangements.
-
Strong Reducing Agents : Can reduce the ketone functionality.
Q4: What are the primary safety and handling precautions for this compound?
A4: Standard laboratory personal protective equipment (PPE) should be used, including safety goggles, gloves, and a lab coat[7]. Handling should occur in a well-ventilated area or a chemical fume hood[2]. Avoid breathing vapors or mists[2]. In case of skin or eye contact, rinse immediately and thoroughly with water[2][7]. The compound is flammable and should be kept away from heat, sparks, and open flames[7][8].
Summary of Storage and Incompatibilities
| Parameter | Recommendation | Rationale & Source |
| Storage Temperature | 2-8°C (Refrigerated) | Recommended for related compounds to minimize degradation[4]. |
| Atmosphere | Tightly sealed container; Inert gas (Argon/Nitrogen) for high-purity applications. | Prevents moisture absorption and potential air oxidation[5]. |
| Container | Amber glass or other light-protecting, chemically resistant container. | Protects from light which can catalyze degradation. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Strong Reducing Agents. | Prevents hazardous and degrading chemical reactions[2][6]. |
Troubleshooting Guide for Experimental Applications
This guide provides a systematic approach to resolving common issues encountered during experiments involving this compound.
Q1: My reaction yield is significantly lower than expected. Could the reagent have degraded?
A1: Yes, reagent degradation is a common cause of low yield. Here is a systematic approach to diagnose the issue:
-
Verify Reagent Purity : Before extensive troubleshooting, it is critical to confirm the purity of your this compound. Run a simple analytical test like GC-MS or ¹H NMR on your stored compound. Compare the result to the supplier's Certificate of Analysis or reference spectra. The presence of unexpected peaks is a clear indicator of degradation or contamination.
-
Review Storage Conditions : Confirm that the compound has been stored according to the recommendations (cool, dry, sealed, away from light)[2][3]. Accidental exposure to heat or air can initiate degradation.
-
Implement Controls : If you suspect the reagent, run a small-scale reaction with a fresh, unopened bottle of the compound as a positive control. If this reaction proceeds as expected, your stock of the reagent has likely degraded.
Q2: I am observing unexpected side-products in my reaction analysis. What is the likely cause?
A2: Unforeseen side-products can originate from impurities in the starting material or from competing reaction pathways.
-
Analyze the Starting Material : As detailed in the previous point, analyze your this compound for impurities. An impurity could act as a catalyst or participate in an unintended side reaction.
-
Consider Oxidative Degradation Products : If the compound was exposed to air, oxidative cleavage products could be present. For other ketones, degradation products have included benzaldehyde and benzoic acid, which could interfere with subsequent reactions[5].
-
Evaluate Reaction Conditions : Ensure your reaction is free from incompatible substances. For example, trace amounts of strong bases could catalyze side reactions. Similarly, ensure that other reagents used are of high purity.
Q3: The physical appearance of my stored this compound has changed (e.g., turned yellow). Can I still use it?
A3: A change in color is a strong visual indicator of chemical change and potential degradation.
-
Do Not Use Without Verification : It is highly inadvisable to use a reagent that has visibly degraded without first verifying its purity. The colored impurities may be present in small amounts, but they signify that the integrity of the material is compromised.
-
Purification : If the material is valuable and a fresh supply is unavailable, you may consider re-purification (e.g., via column chromatography or recrystallization).
-
Purity Analysis : After purification, you must re-analyze the compound (GC, NMR) to confirm its identity and purity before use in an experiment.
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting experiments involving this compound.
Caption: Troubleshooting Decision Tree for Failed Reactions.
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. Instrument conditions should be optimized for your specific system.
Objective: To determine the purity of a this compound sample and identify potential contaminants.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity solvent in which it is freely soluble, such as dichloromethane or ethyl acetate, in a GC vial.
-
-
Instrument Parameters (Example):
-
Column: A standard non-polar column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/minute.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
FID Temperature: 300°C.
-
MS Transfer Line: 280°C.
-
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
If using MS detection, compare the mass spectrum of the main peak to a reference spectrum to confirm its identity. Analyze the mass spectra of any impurity peaks to aid in their identification.
-
References
-
CPAchem . (2022). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]
-
National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 349943, this compound. Retrieved from [Link]
-
ResearchGate . (n.d.). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Retrieved from [Link]
Sources
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- 4. 2-Methylcyclohexanone | 583-60-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fr.cpachem.com [fr.cpachem.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of 2-Methyl-2-phenylcyclohexanone
In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. 2-Methyl-2-phenylcyclohexanone, a chiral ketone, serves as a valuable building block in organic synthesis. Its structural integrity and purity are paramount. This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.
The objective of validating an analytical method is to demonstrate its suitability for its intended purpose.[1] This involves a thorough evaluation of parameters like accuracy, precision, specificity, linearity, and range to ensure the data generated is reliable and reproducible.[2][3]
The Chromatographic Workhorses: GC vs. HPLC
For quantitative purity assessment of semi-volatile organic molecules like this compound, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal tools. The choice between them is dictated by the physicochemical properties of the analyte and the potential impurities.
Gas Chromatography with Flame Ionization Detection (GC-FID)
The Principle of Separation: Gas chromatography separates compounds in a mixture based on their volatility and interaction with a stationary phase within a heated column. A carrier gas (mobile phase) sweeps the volatilized sample through the column. Compounds with higher volatility and weaker interactions travel faster, leading to separation. The Flame Ionization Detector (FID) is particularly well-suited for organic compounds, generating a signal proportional to the mass of carbon atoms entering the flame, making it a robust tool for quantification.[4]
Why it's a Premier Choice: For a compound like this compound, which is thermally stable and sufficiently volatile, GC-FID offers high resolution, speed, and exceptional sensitivity. It is often the preferred method for detecting small organic impurities, such as residual solvents or by-products from synthesis.
Experimental Protocol: Purity Determination by GC-FID
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL solution.
-
Instrument Parameters:
-
GC System: Agilent Intuvo 9000 GC or equivalent.[5]
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.[6]
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector: FID at 300 °C.[5]
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Interpretation: Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
The Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[7] For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is most common.[8][9] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and acetonitrile or methanol.[9]
Why it's a Powerful Alternative: HPLC is advantageous for analyzing less volatile or thermally labile impurities that would not be suitable for GC.[10] It provides excellent reproducibility and can be coupled with various detectors, most commonly a UV-Vis detector for compounds with a chromophore, such as the phenyl group in this compound.
Experimental Protocol: Purity Determination by RP-HPLC
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.[11]
-
Instrument Parameters:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. For example, Acetonitrile:Water (60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[11]
-
Detection: UV at 254 nm.[11]
-
-
Analysis: Inject 10 µL of the prepared sample.
-
Data Interpretation: Similar to GC, purity is calculated based on the relative peak area of the main component compared to the total peak area.
Orthogonal Verification: The Role of Spectroscopy
While chromatography excels at separating and quantifying components, it does not definitively confirm the chemical structure. For this, spectroscopic methods are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Principle of Confirmation: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR gives information on the number and types of protons and their connectivity.
Expected ¹H NMR Signals for this compound:
-
Phenyl Protons: Multiplets in the aromatic region (δ 7.2-7.5 ppm).
-
Cyclohexane Protons: A series of complex multiplets in the aliphatic region (δ 1.6-2.5 ppm).
-
Methyl Protons: A singlet in the upfield region (δ ~1.1-1.3 ppm).
The absence of unexpected signals is a strong indicator of high purity.
Mass Spectrometry (MS)
The Principle of Confirmation: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[12] It provides the molecular weight of the compound and, through fragmentation patterns, offers clues to its structure. The molecular ion peak ([M]⁺) for this compound is expected at m/z 188.26.[13]
Common Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[14]
-
Loss of Methyl Group: A peak corresponding to [M-15]⁺ from the loss of the methyl radical.[12]
-
Phenyl Group Fragments: Characteristic ions for the phenyl group (e.g., m/z 77) or related structures.[15]
The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is exceptionally powerful, providing separation and identification in a single run.[4][16]
Comparison of Purity Validation Techniques
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | NMR & Mass Spectrometry (MS) |
| Primary Use | Quantitative Purity & Impurity Profiling | Quantitative Purity & Impurity Profiling | Structural Confirmation & Identification |
| Principle | Separation by volatility and column interaction.[6] | Separation by partitioning between mobile and stationary phases.[7] | Interaction with magnetic fields (NMR) or ionization and mass analysis (MS).[12][17] |
| Best For | Volatile and semi-volatile, thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile impurities.[10] | Unambiguous identification of the main component and unknown impurities. |
| Typical Impurities Detected | Residual solvents, volatile synthetic by-products. | Non-volatile by-products, starting materials, degradation products. | Structural isomers, compounds with unexpected masses or NMR signals. |
| Resolution | Very High | High | N/A (provides structural resolution) |
Building Trust: The Self-Validating System
A robust purity assessment relies on a self-validating system to ensure the integrity of every result. This is achieved through System Suitability Testing (SST) .[7][18] Before any sample analysis, SST is performed to verify that the chromatographic system is performing adequately.[19]
Key SST Parameters (per USP <621>): [20]
-
Precision/Repeatability: Multiple injections of a standard solution should yield a low relative standard deviation (RSD) of the peak area, typically <2.0%.[20][21]
-
Tailing Factor: Measures peak symmetry. A value ≤ 2 is generally required.[20]
-
Resolution: Ensures baseline separation between the main peak and the closest eluting impurity.[7]
dot graph TD { bgcolor="#F1F3F4"; node[style=filled, shape=box, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
} caption: Workflow for purity validation of this compound.
Conclusion
Validating the purity of this compound requires a multi-faceted approach. For routine quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as the method of choice due to its high resolution and sensitivity for likely impurities. High-Performance Liquid Chromatography (HPLC) serves as an essential orthogonal technique, particularly for identifying non-volatile or thermally sensitive species. Critically, no purity assessment is complete without unambiguous structural confirmation by NMR and Mass Spectrometry . By integrating these techniques within a framework of rigorous system suitability, researchers can ensure the highest degree of confidence in the quality of their material, underpinning the success of subsequent research and development.
References
- Benchchem. A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones.
- Pharmuni. Validating Analytical Methods in Pharmaceuticals.
- ResearchGate. Analytical method validation: A brief review.
- Pharmaguideline. System Suitability in HPLC Analysis.
- USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- MicroSolv. System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
- Lösungsfabrik. What are system suitability tests (SST) of analytical methods?.
- QbD Group. Analytical Method Validation: are your analytical methods suitable for intended use?.
- NHS. Guidance for the validation of pharmaceutical quality control analytical methods.
- ECA Academy. System Suitability for USP Chromatographic Methods.
- Benchchem. Spectroscopic and Synthetic Profile of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
- SIELC Technologies. Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column.
- PubChem - NIH. This compound.
- University of Calgary. Chemical shifts.
- Benchchem. Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
- SIELC Technologies. Separation of Cyclohexanone on Newcrom R1 HPLC column.
- Michigan State University. Mass Spectrometry.
- Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Chemguide. mass spectra - fragmentation patterns.
- Ankara University. FE 315 INSTRUMENTAL ANALYSIS Gas Chromatography (GC).
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A Comparative Guide to the Asymmetric Synthesis of α-Quaternary Cyclohexanones: Evaluating Proline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclic ketones bearing an α-quaternary stereocenter, such as 2-methyl-2-phenylcyclohexanone, are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. The precise three-dimensional arrangement of atoms at this stereocenter can profoundly influence biological activity, making its stereocontrolled synthesis a critical challenge in modern organic chemistry. This guide provides an in-depth technical comparison of prominent organocatalytic methods for the asymmetric synthesis of these valuable chiral building blocks. We will delve into the performance of L-proline and its derivatives, contrasting their efficacy in key carbon-carbon bond-forming reactions that lead to the creation of α-quaternary cyclohexanones. Supported by experimental data, detailed protocols, and mechanistic insights, this guide aims to equip researchers with the knowledge to make informed decisions in catalyst selection for their synthetic endeavors.
The Engine of Asymmetry: Enamine Catalysis
The power of small organic molecules like L-proline to induce chirality stems from their ability to form transient, stereochemically defined intermediates with carbonyl compounds. The dominant mechanistic pathway is enamine catalysis, which mimics the strategy of Class I aldolase enzymes.[1][2][3] The catalytic cycle begins with the nucleophilic attack of the secondary amine of the catalyst (e.g., L-proline) on the ketone substrate to form a carbinolamine, which then dehydrates to generate a chiral enamine. This enamine is significantly more nucleophilic than the corresponding enolate of the ketone and reacts with an electrophile from a sterically less hindered face, dictated by the chiral environment of the catalyst. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the enantioenriched product. The carboxylic acid moiety of proline plays a crucial role in the transition state, acting as a Brønsted acid to activate the electrophile through hydrogen bonding.[2][4]
Performance Analysis of Chiral Organocatalysts
The choice of catalyst is critical for achieving high yield and stereoselectivity. While L-proline is a foundational organocatalyst, its derivatives have been developed to enhance its performance in specific transformations. The following table summarizes the performance of L-proline and a proline-derived catalyst in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a key reaction for generating a chiral center at the α-position.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| L-Proline | Cyclohexanone | β-nitrostyrene | DMSO | 96 | 95 | 95:5 | 20 | [5] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Cyclohexanone | β-nitrostyrene | CH2Cl2 | 48 | 96 | >95:5 | 78 | [5] |
| Pyrrolidine-based benzoylthiourea | Cyclohexanone | various nitroolefins | Water | - | moderate to good | up to >99:1 | up to 99 | [6] |
| Functionalized Chiral Ionic Liquids | Cyclohexanone | trans-β-nitrostyrene | - | - | high | up to 99:1 | up to 99 | [7] |
This data highlights that while L-proline is effective in promoting the reaction, its enantioselectivity can be modest.[5] In contrast, modified proline derivatives, such as (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, can significantly enhance the enantiomeric excess under milder conditions.[5] Furthermore, the development of bifunctional catalysts, like pyrrolidine-based benzoylthiourea, and the use of novel reaction media, such as water or ionic liquids, have led to excellent diastereoselectivities and enantioselectivities.[6][7]
Experimental Protocols
Reproducible and detailed experimental procedures are fundamental to successful synthetic chemistry. The following is a representative protocol for the L-proline catalyzed asymmetric Michael addition of cyclohexanone to a nitroolefin.
L-Proline Catalyzed Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene[5]
Materials:
-
L-Proline
-
Cyclohexanone
-
β-Nitrostyrene
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
To a solution of β-nitrostyrene (1.0 mmol) in DMSO (4 mL) is added cyclohexanone (10.0 mmol).
-
L-proline (0.3 mmol, 30 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 96 hours.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(1-nitro-2-phenylethyl)cyclohexanone.
-
The diastereomeric ratio and enantiomeric excess of the product are determined by chiral HPLC analysis.
Structural Comparison of Catalysts
The structural features of the organocatalyst are directly responsible for its stereodirecting ability. The rigid bicyclic structure of the Hajos-Parrish ketone and the defined stereochemistry of proline and its derivatives create a specific chiral pocket that directs the approach of the electrophile.
Conclusion
The asymmetric synthesis of α-quaternary cyclohexanones remains a vibrant area of research, driven by the importance of these motifs in medicinal chemistry and natural product synthesis. While L-proline laid the groundwork for organocatalytic approaches to these targets, the development of more sophisticated proline derivatives and novel bifunctional catalysts has significantly expanded the synthetic chemist's toolbox. These advanced catalysts often provide superior enantioselectivity and diastereoselectivity under milder reaction conditions. For researchers embarking on the synthesis of complex chiral molecules, a careful evaluation of the available catalytic systems, considering factors such as substrate scope, catalyst loading, and reaction conditions, is paramount for achieving the desired synthetic outcomes. The continued innovation in organocatalyst design promises even more efficient and selective methods for the construction of these challenging and valuable chiral architectures.
References
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Luo, S., Mi, X., Zhang, L., Liu, S., Xu, H., & Cheng, J.-P. (2006). Functionalized Chiral Ionic Liquids as Highly Efficient Asymmetric Organocatalysts for Michael Addition to Nitroolefins. Angewandte Chemie International Edition, 45(19), 3093-3097. [Link]
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Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]
-
Houk, K. N., & List, B. (2002). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 124(20), 5674-5675. [Link]
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-
ResearchGate. (n.d.). Chiral organocatalysts employed in the enantioselective Michael addition of aldehydes to maleimides. [Link]
-
ResearchGate. (n.d.). Choice of chiral catalysts used in Michael additions. [Link]
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MDPI. (2020). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. [Link]
-
Notz, W., & List, B. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(13), 8444-8448. [Link]
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Notz, W., Tanaka, F., & Barbas, C. F. (2007). organocatalytic asymmetric synthesis using proline and related molecules. part 1. Heterocycles, 75(3), 493. [Link]
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MDPI. (2020). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. [Link]
-
ResearchGate. (n.d.). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based benzoyl thiourea catalyst. [Link]
-
ResearchGate. (n.d.). Robinson Annulation. [Link]
-
Toste, F. D., & List, B. (2012). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Journal of the American Chemical Society, 134(4), 2042-2045. [Link]
-
Özkal, E., & Aydin, R. (2013). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 37, 583-595. [Link]
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A Comparative Guide to 2-Methyl-2-phenylcyclohexanone Derivatives for Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylcyclohexanone scaffold is a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. The introduction of a methyl group at the C2 position creates a quaternary stereocenter, adding steric complexity and modulating the compound's physicochemical and biological properties. This guide provides a comparative analysis of 2-Methyl-2-phenylcyclohexanone derivatives, focusing on their synthesis, structure-activity relationships (SAR), and applications, supported by experimental data and detailed protocols.
Synthetic Strategies: Accessing the Core Scaffold
The primary challenge in synthesizing this compound derivatives lies in the efficient and often stereocontrolled construction of the α-aryl, α-alkyl quaternary center. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and stereochemical outcome.
Enamine Alkylation: A Classic Approach
One of the most reliable methods for α-alkylation of ketones is the Stork enamine synthesis.[1][2] This two-step sequence involves the formation of a chiral enamine from cyclohexanone, followed by methylation.[3]
-
Causality: The enamine intermediate is more nucleophilic than the corresponding enolate, allowing for controlled alkylation under milder conditions and minimizing self-condensation side products.[3] The use of a chiral amine catalyst enables asymmetric synthesis, yielding enantioenriched products.[3]
Aldol Condensation: Building Complexity
Crossed aldol condensation reactions between cyclohexanone and substituted benzaldehydes provide access to 2-(hydroxy-phenyl-methyl)-cyclohexanone derivatives.[4] These β-hydroxy ketones are versatile intermediates that can be further modified.
-
Mechanism Insight: The reaction is typically base-catalyzed, proceeding through the formation of a cyclohexanone enolate which then attacks the electrophilic carbonyl carbon of the benzaldehyde.[4] Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone, a common pharmacophore.
Comparative Analysis of Derivative Performance
The functionalization of the this compound core significantly influences its biological activity. Modifications on the phenyl ring or the cyclohexanone ring can dramatically alter potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds in drug discovery. For cyclohexanone derivatives, the nature and position of substituents on the aromatic ring play a pivotal role.
-
Electronic Effects: Studies on related bis(arylidene)cycloalkanone derivatives have shown that electron-withdrawing groups, such as chloro and bromo substituents on the phenyl ring, can enhance biological activity.[5] This is attributed to the stabilization of the enone system and increased lipophilicity, which can facilitate better interaction with hydrophobic pockets in enzyme active sites.[5]
-
Steric Effects: Substitution on the cyclohexyl ring, such as the introduction of methyl groups, can reduce potency but not necessarily efficacy in some receptor systems.[6] Conversely, hydroxyl groups on the cyclohexyl ring have been shown to decrease both potency and efficacy in certain arylcyclohexylamines.[6]
Performance in Biological Assays
The diverse biological activities of cyclohexanone derivatives make them attractive candidates for various therapeutic areas.[7]
| Derivative Class | Target/Activity | Key Findings | Reference |
| Bis(arylidene)cycloalkanones | α-Amylase Inhibition | Halogenated (Cl, Br) derivatives showed potent inhibitory activity, outperforming the standard drug acarbose. Cyclopentanone cores were generally more potent than cyclohexanone cores.[5] | [5] |
| Arylcyclohexylamines | Phencyclidine (PCP)-like Activity | Phenyl ring replacement with a thienyl ring increased activity. N-alkyl substitutions decreased potency.[6] | [6] |
| Tetrahydro-phenyl-pyridines | Dopamine Autoreceptor Agonism | A 1,3-substitution pattern on the cyclohexene ring was most potent. Electron-donating groups on the phenyl ring were better tolerated.[8] | [8] |
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, self-validating methodologies for the synthesis and characterization of key cyclohexanone derivatives.
Protocol: Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone via Aldol Condensation
This protocol describes a base-catalyzed aldol condensation between cyclohexanone and benzaldehyde.[4]
Materials:
-
Cyclohexanone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.0 g of NaOH in 20 mL of deionized water and 20 mL of 95% ethanol. Cool the solution to room temperature.[4]
-
Reactant Addition: To the cooled NaOH solution, add 9.8 g (0.1 mol) of cyclohexanone, followed by the dropwise addition of 10.6 g (0.1 mol) of benzaldehyde over 15-20 minutes while stirring. Maintain the temperature below 25°C.[4]
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor progress by Thin-Layer Chromatography (TLC).[4]
-
Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether.[4]
-
Extraction: Extract the aqueous layer twice more with 30 mL portions of diethyl ether.[4]
-
Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[4]
-
Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[4]
-
Purification & Validation: Purify the crude product by recrystallization from hot ethanol or column chromatography on silica gel.[4] Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Workflow for Asymmetric Synthesis and Evaluation
The development of chiral cyclohexanone derivatives often follows a structured workflow from synthesis to biological evaluation.
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- 8. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis of 2-Methyl-2-phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Strategic Approaches to Enantiocontrol
The enantioselective synthesis of 2-Methyl-2-phenylcyclohexanone can be broadly categorized into three main strategies:
-
Asymmetric α-Alkylation: This is the most direct approach, involving the enantioselective methylation of a prochiral enolate or enamine derived from 2-phenylcyclohexanone.
-
Deracemization: This strategy starts with a racemic mixture of this compound and selectively converts one enantiomer into the other, ideally leading to a single enantiomer.
-
Kinetic Resolution: In this approach, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. A highly efficient variation is Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of 100% of a single enantiomer.
This guide will focus on comparing the most promising catalytic systems within each of these strategies.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in achieving high enantioselectivity and yield. Below is a comparative overview of leading catalytic systems applicable to the synthesis of this compound.
Asymmetric α-Alkylation Methodologies
Organocatalysis offers a metal-free and often milder alternative to traditional metal-based catalysts. For the α-alkylation of ketones, chiral primary and secondary amines, particularly proline and cinchona alkaloid derivatives, are prominent. These catalysts operate through the formation of a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner.
-
(S)-Proline and its Derivatives: Proline is a readily available and inexpensive organocatalyst. However, for the direct methylation of cyclic ketones, achieving high enantioselectivity can be challenging. Often, higher catalyst loadings and longer reaction times are required. While highly effective for other asymmetric transformations, its application in direct α-methylation with simple alkyl halides is less commonly reported with high efficiency compared to other methods[1].
-
Cinchona Alkaloid-Derived Primary Amines: These catalysts have emerged as powerful tools for a wide range of asymmetric reactions[2]. They can achieve high enantioselectivity in the α-alkylation of ketones under mild conditions[1]. The stereochemical outcome can often be tuned by selecting the appropriate pseudoenantiomeric alkaloid (e.g., quinine vs. quinidine).
Recent advances in transition-metal catalysis have identified nickel complexes as highly effective for the enantioselective α-alkylation of ketones with unactivated alkyl halides[3][4]. These systems often employ chiral phosphine or N-heterocyclic carbene (NHC) ligands to create a chiral environment around the metal center, enabling high stereocontrol. Dinickel-catalyzed systems have also shown great promise in achieving high regio- and enantioselectivity in the α-alkylation of cyclic ketones[2].
Photocatalytic Deracemization: A Light-Driven Approach
Photocatalytic deracemization is an elegant strategy that converts a racemic mixture into a single enantiomer using light energy and a chiral photocatalyst[5][6]. For cyclic α-aryl ketones, this process can be mediated by a combination of a visible-light photocatalyst and a chiral Brønsted acid or base co-catalyst[7][8]. The mechanism often involves a series of electron and proton transfer steps, leading to the selective erosion of one enantiomer while enriching the other[7][9].
Performance Data Comparison
The following table summarizes representative performance data for different catalytic systems in the asymmetric synthesis of α-methylated cyclohexanone derivatives. It is important to note that direct data for this compound is scarce in the literature; therefore, data from closely related systems are presented to provide a comparative framework.
| Catalytic System | Catalyst Example | Substrate | Electrophile | Yield (%) | ee (%) | Reference |
| Organocatalysis | ||||||
| Polymer-Supported Chiral Amine | (S)-2-Aminoalkoxy-functionalized polystyrene | Cyclohexanone | Methyl iodide | - | 94 | [10] |
| Cinchona Alkaloid Derivative | 9-Amino(9-deoxy)epi-quinine | Cyclohexanone | Diethyl 2-bromomalonate | 95 | 92 | [1] |
| Nickel Catalysis | ||||||
| Ni(OAc)₂·4H₂O / (S)-tBu-PHOX | 2-Phenylcyclohexanone | Cinnamyl alcohol | 92 | 86 | [3] | |
| Deracemization | ||||||
| Photocatalysis | Ir-based photocatalyst / Chiral Phosphate | Racemic α-aryl ketones | - | >90 | up to 99 | [7] |
Experimental Protocols
The following are detailed, representative protocols for the most promising methods. These protocols are based on published procedures for analogous substrates and should be adapted and optimized for the synthesis of this compound.
Protocol 1: Cinchona Alkaloid-Catalyzed Asymmetric α-Methylation
This protocol is adapted from the general procedure for the α-alkylation of cyclic ketones using a cinchona alkaloid-derived primary amine catalyst[1].
Materials:
-
2-Phenylcyclohexanone
-
Methyl iodide (CH₃I)
-
9-Amino(9-deoxy)epi-quinine (or its pseudoenantiomer)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 2-phenylcyclohexanone (1.0 equiv.) and the cinchona alkaloid catalyst (10 mol%).
-
Add anhydrous toluene to achieve a 0.2 M concentration of the ketone.
-
Cool the reaction mixture to the desired temperature (e.g., 25 °C).
-
Add methyl iodide (1.5 equiv.) dropwise.
-
Stir the reaction mixture at the specified temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford enantioenriched this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Nickel-Catalyzed Asymmetric α-Methylation
This protocol is a representative procedure based on nickel-catalyzed enantioselective α-allylation of cyclic ketones, adapted for methylation[3].
Materials:
-
2-Phenylcyclohexanone
-
Methyl iodide (CH₃I)
-
Ni(OAc)₂·4H₂O
-
(S)-tBu-PHOX (or other suitable chiral ligand)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Base (e.g., NaHMDS or K₂CO₃)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add Ni(OAc)₂·4H₂O (5 mol%) and the chiral ligand (6 mol%) to a flame-dried reaction vessel.
-
Add anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
Add 2-phenylcyclohexanone (1.0 equiv.) and the base (1.2 equiv.).
-
Add methyl iodide (1.5 equiv.).
-
Heat the reaction mixture to the optimized temperature (e.g., 60-80 °C) and stir for the required time, monitoring by TLC or GC.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 3: Photocatalytic Deracemization
This is a general protocol for the deracemization of a racemic α-aryl ketone, based on the work of Meggers and others[7][8].
Materials:
-
Racemic this compound
-
Visible light photocatalyst (e.g., an iridium or organic dye-based catalyst) (1-2 mol%)
-
Chiral phosphate co-catalyst (e.g., (S)-TRIP) (5-10 mol%)
-
Anhydrous, degassed solvent (e.g., 1,2-difluorobenzene)
-
LED light source (e.g., blue LEDs)
-
Standard laboratory glassware for photochemical reactions
Procedure:
-
In a reaction vessel suitable for photochemistry (e.g., a borosilicate vial), combine racemic this compound (1.0 equiv.), the photocatalyst, and the chiral phosphate co-catalyst.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and place it at a fixed distance from the LED light source.
-
Irradiate the reaction mixture with stirring at a constant temperature (e.g., 25 °C).
-
Monitor the reaction for changes in enantiomeric excess over time by chiral HPLC or GC.
-
Once the deracemization has reached a plateau or the desired ee, stop the irradiation.
-
Remove the solvent under reduced pressure and purify the product by column chromatography to remove the catalysts.
-
Determine the final yield and enantiomeric excess.
Mechanistic Insights and Workflow Diagrams
Understanding the underlying mechanisms is crucial for rational catalyst selection and reaction optimization.
Organocatalytic α-Alkylation: The Enamine Pathway
The organocatalytic α-alkylation of ketones with chiral primary or secondary amines proceeds through a well-established enamine catalytic cycle. The chiral amine reversibly condenses with the ketone to form a nucleophilic chiral enamine. This enamine then attacks the electrophile (methyl iodide) from a sterically less hindered face, dictated by the chiral catalyst's structure. Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the enantioenriched α-methylated ketone.
Caption: Workflow for Nickel-Catalyzed Asymmetric α-Methylation.
Photocatalytic Deracemization Logical Relationship
The deracemization process involves a series of interconnected steps initiated by photoexcitation of the photocatalyst.
Caption: Logical flow in photocatalytic deracemization.
Conclusion and Recommendations
The enantioselective synthesis of this compound remains a challenging yet achievable goal with modern catalytic methods.
-
For scalability and atom economy, organocatalysis with cinchona alkaloid derivatives presents a highly attractive option, often providing high enantioselectivity under mild conditions. Polymer-supported catalysts are also a noteworthy consideration for ease of separation and recycling in industrial settings.[10]
-
For accessing high enantiopurities with a broad substrate scope, nickel-catalyzed asymmetric alkylation is a powerful and rapidly developing field. The continuous discovery of new and more efficient chiral ligands makes this a promising area for future research and application.
-
For a conceptually elegant and potentially highly efficient route from a racemic starting material, photocatalytic deracemization offers a unique advantage. While the optimization of photocatalytic systems can be complex, the potential to achieve near-perfect conversion of a racemate to a single enantiomer is a significant driving force for its development.
The choice of the optimal method will ultimately depend on the specific requirements of the synthesis, including cost, scalability, desired enantiopurity, and the available experimental setup. It is recommended to screen a selection of catalysts from different classes to identify the most effective system for your specific application.
References
-
Mohr, J. T., Krout, M. R., & Stoltz, B. M. (2018). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Organic Syntheses, 95, 334-353. [Link]
-
Hashemian, S. P., et al. (2023). Multifaceted View on the Mechanism of a Photochemical Deracemization Reaction. Journal of the American Chemical Society. [Link]
-
MacMillan, D. W. C. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. [Link]
-
Miller, D. C., et al. (2022). Photocatalyst-Dependent Enantioselectivity in the Light-Driven Deracemization of Cyclic α-Aryl Ketones. Journal of the American Chemical Society. [Link]
-
Jew, S. S., & Park, H. G. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (47), 7090-7103. [Link]
-
Payer, L., et al. (2021). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis. [Link]
-
Wang, Z., et al. (2014). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Angewandte Chemie International Edition. [Link]
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Miller, D. C., et al. (2021). Photocatalyst-Dependent Enantioselectivity in the Light-Driven Deracemization of Cyclic α-Aryl Ketones. ChemRxiv. [Link]
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Jiang, N. Q., et al. (2024). Nickel‐Catalyzed Enantioselective α‐Allylation of Cyclic Ketones with Allylic Alcohols. Advanced Synthesis & Catalysis. [Link]
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D'Arcy, T. D., et al. (2022). Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization. Angewandte Chemie International Edition. [Link]
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A Critical Evaluation of 2-Methyl-2-phenylcyclohexanone as a Novel Internal Standard for Quantitative NMR Spectroscopy
In the landscape of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the choice of an internal standard is paramount to achieving accurate and reproducible results.[1] An ideal standard should exhibit chemical stability, possess signals that do not overlap with the analyte, be highly pure, and soluble in common deuterated solvents.[2] While a host of compounds have been established as reliable standards, the search for novel references with unique properties continues. This guide introduces 2-Methyl-2-phenylcyclohexanone as a potential candidate for an internal NMR standard and provides a comprehensive comparison with commonly used alternatives. This analysis is based on predictive modeling and theoretical considerations, offering a foundational assessment of its viability.
The Ideal NMR Standard: A Brief Overview
An internal standard in qNMR serves as a reference against which the concentration of an analyte is determined. The fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of protons giving rise to that signal.[1] Therefore, an ideal internal standard should possess the following characteristics:
-
Signal Simplicity and Uniqueness: Preferably, the standard should exhibit a small number of sharp signals, ideally singlets, in a region of the ¹H NMR spectrum that is typically devoid of analyte signals.[2]
-
Chemical Inertness: The standard must not react with the analyte, the solvent, or trace impurities under the experimental conditions.[1]
-
High Purity and Stability: The standard should be readily available in a highly pure form and remain stable over time, both in its solid form and in solution.[2]
-
Solubility: It must be soluble in the deuterated solvent used for the analysis.[2]
-
Appropriate Molecular Weight: A higher molecular weight can minimize weighing errors.
Introducing this compound: A Candidate for a Niche Standard
This compound, a derivative of cyclohexanone, presents an interesting structural motif for a potential NMR standard. Its key features include a quaternary carbon at the 2-position, a phenyl group, and a methyl group. These structural elements are expected to give rise to a unique set of signals in the NMR spectrum.
Predicted Spectroscopic Properties
Predicted ¹H NMR Spectrum:
The predicted ¹H NMR spectrum of this compound is expected to show distinct regions of interest:
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, corresponding to the five protons of the phenyl group.
-
Cyclohexane Protons: A series of multiplets in the upfield region, typically between δ 1.5-3.0 ppm, arising from the methylene protons of the cyclohexane ring.
-
Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group. The chemical shift of this singlet is of particular interest for its potential as a reference signal.
Predicted ¹³C NMR Spectrum:
The predicted ¹³C NMR spectrum would complement the proton spectrum in characterizing the molecule. Key predicted signals include:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 200-210 ppm.
-
Aromatic Carbons: Signals in the range of δ 125-145 ppm.
-
Quaternary Carbon: A signal for the carbon at the 2-position, which is substituted with both a methyl and a phenyl group. The chemical shift of quaternary carbons in cyclohexanone systems can be sensitive to the stereochemistry and substitution pattern.[2][3]
-
Cyclohexane and Methyl Carbons: Signals in the aliphatic region of the spectrum.
Comparative Analysis with Common NMR Standards
To evaluate the potential of this compound as an NMR standard, a comparison with established standards such as Dimethyl sulfone (DMSO₂), Maleic acid, and 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is essential.
| Standard | Structure | Key ¹H NMR Signal(s) | Solubility | Advantages | Disadvantages |
| **Dimethyl sulfone (DMSO₂) ** | (CH₃)₂SO₂ | Singlet at ~2.9-3.1 ppm | Water, Chloroform, DMSO | Sharp singlet, chemically inert. | Signal may overlap with analyte signals in the mid-field region. |
| Maleic acid | C₄H₄O₄ | Singlet at ~6.2-6.5 ppm | Water, DMSO | Singlet in a relatively clear region of the spectrum. | Signal position is pH-dependent; can undergo isomerization. |
| TSP | C₆H₉D₄NaO₂S | Singlet at 0 ppm (by definition) | Water | Sharp, well-defined singlet at 0 ppm; water-soluble. | Can interact with certain analytes; signal can be broad in the presence of macromolecules. |
| This compound (Predicted) | C₁₃H₁₆O | Singlet from the methyl group, multiplet from the phenyl group. | Predicted to be soluble in organic solvents like Chloroform and DMSO. | Potentially provides signals in both the aromatic and aliphatic regions, offering flexibility. The methyl singlet could serve as a primary reference. | Complex multiplet signals from the cyclohexane ring could interfere with analyte signals. Stability and purity need experimental verification. |
Proposed Synthesis of this compound
A robust and reproducible synthesis is crucial for any compound intended to be used as a standard. A potential two-step synthesis for this compound is proposed, starting from the commercially available 2-phenylcyclohexanone.
Step 1: Enolate Formation of 2-Phenylcyclohexanone
The first step involves the deprotonation of 2-phenylcyclohexanone at the α-position to form a resonance-stabilized enolate. The choice of base and reaction conditions is critical to ensure regioselective enolate formation. Lithium diisopropylamide (LDA) is a common choice for generating the kinetic enolate.[4]
Step 2: Alkylation with Methyl Iodide
The formed enolate is then reacted with an alkylating agent, such as methyl iodide, to introduce the methyl group at the α-position, yielding the desired this compound.[5][6]
Experimental Protocols
Synthesis of this compound
This protocol is a proposed adaptation based on established methods for the alkylation of ketones.[7][8]
Materials:
-
2-Phenylcyclohexanone
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-phenylcyclohexanone in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add methyl iodide to the reaction mixture via a syringe. Allow the reaction to stir at -78 °C for 30 minutes and then warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
Logical Relationships of NMR Standards
Caption: Logical comparison of this compound with established NMR standards.
Potential Advantages and Unanswered Questions
Potential Advantages:
-
Unique Spectral Window: The presence of both aromatic and a distinct methyl singlet could provide reference points in different regions of the ¹H NMR spectrum, potentially avoiding overlap with a wider range of analytes.
-
High Molecular Weight: With a molecular weight of 188.27 g/mol , this compound offers an advantage in reducing weighing errors compared to lower molecular weight standards.
-
Solubility in Organic Solvents: Its nonpolar nature suggests good solubility in common organic NMR solvents like CDCl₃ and DMSO-d₆.
Unanswered Questions and Future Work:
-
Experimental Verification of Spectra: The predicted NMR spectra require experimental validation to confirm the chemical shifts and coupling patterns.
-
Purity and Stability: A thorough investigation into the purification methods to achieve >99.9% purity is necessary. Furthermore, its long-term stability in various solvents and under different storage conditions must be rigorously evaluated. The ketone functionality could be susceptible to degradation pathways, such as enolization or oxidation, which needs to be assessed.[9][10]
-
Interactions with Analytes: Studies are required to ensure that this compound does not interact with a broad range of acidic, basic, or reactive analytes.
Conclusion
Based on theoretical predictions, this compound presents itself as a promising candidate for a niche internal standard in qNMR, particularly for applications in organic solvents where reference signals in both the aromatic and aliphatic regions are desirable. Its synthesis appears feasible based on established organic chemistry principles. However, its practical utility is contingent on experimental verification of its spectral properties, the development of a high-purity standard, and a thorough assessment of its chemical stability. This guide serves as a foundational document to encourage further experimental investigation into the potential of this compound as a valuable addition to the toolkit of analytical chemists.
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A Comparative Guide to the Synthesis of 2-Methyl-2-phenylcyclohexanone
For researchers engaged in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science, the selection of an optimal synthetic pathway is paramount. The α,α-disubstituted cyclohexanone motif is a common structural feature in numerous biologically active molecules and functional materials. This guide provides an in-depth, objective comparison of the primary synthetic strategies for constructing a key example of this class: 2-Methyl-2-phenylcyclohexanone. We will dissect each route, focusing on the underlying chemical principles, experimental considerations, and a critical evaluation of their respective strengths and weaknesses.
Route 1: Sequential α-Alkylation via Enolate Intermediates
The most direct and versatile approach to this compound involves the sequential formation of two new carbon-carbon bonds at the α-position of the cyclohexanone ring. This strategy relies on the generation of a nucleophilic enolate intermediate, which can then be intercepted by an appropriate electrophile. The success of this route hinges on precise control over regioselectivity—dictating which α-proton is removed—and the effective execution of both an alkylation and a modern cross-coupling reaction. Two distinct pathways exist within this strategy, differing in the order of substituent introduction.
Pathway A: Methylation followed by Palladium-Catalyzed α-Arylation
This pathway commences with the readily available cyclohexanone, first introducing the methyl group, followed by the more complex phenylation step.
Step 1: Synthesis of 2-Methylcyclohexanone
The initial methylation is a standard enolate alkylation. The key consideration is controlling polyalkylation. Typically, a strong base is used to quantitatively form the enolate, which is then treated with an alkylating agent like methyl iodide.
Step 2: α-Arylation of 2-Methylcyclohexanone
Introducing the phenyl group at the already substituted C2 position presents a significant challenge. A simple SN2 reaction with an aryl halide is not feasible due to the low reactivity of the sp²-hybridized carbon of the aryl halide. The modern solution is the Palladium-catalyzed Buchwald-Hartwig α-arylation of ketones .[1][2] This reaction requires the formation of the thermodynamic enolate of 2-methylcyclohexanone.
-
Expertise & Experience: Controlling Regioselectivity The choice of base and reaction conditions is critical for forming the correct enolate regioisomer from 2-methylcyclohexanone.[3][4]
-
Kinetic Enolate: Deprotonation at the less-substituted C6 position is faster due to less steric hindrance. This is achieved using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[5][6] This would lead to the undesired 2-phenyl-6-methylcyclohexanone.
-
Thermodynamic Enolate: To functionalize the C2 position, the more substituted and thermodynamically more stable enolate is required. This is achieved by using a strong, non-hindered base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) at elevated temperatures (e.g., reflux).[7] These conditions allow an equilibrium to be established, favoring the more stable, tetrasubstituted enolate double bond.[3][8]
-
The subsequent cross-coupling involves an oxidative addition of the aryl halide (e.g., bromobenzene) to a Pd(0) species, followed by transmetalation with the ketone enolate and reductive elimination to form the desired C-C bond and regenerate the catalyst.
Diagram: Kinetic vs. Thermodynamic Enolate Formation of 2-Methylcyclohexanone
Caption: Regioselective enolate formation from 2-methylcyclohexanone.
Pathway B: Phenylation followed by Methylation
An alternative sequence involves first synthesizing 2-phenylcyclohexanone and then performing the methylation.
Step 1: Synthesis of 2-Phenylcyclohexanone
This is achieved via the Pd-catalyzed α-arylation of cyclohexanone with an aryl halide. Since cyclohexanone is symmetric, there is no issue of regioselectivity in enolate formation.
Step 2: α-Methylation of 2-Phenylcyclohexanone
The subsequent methylation requires the formation of the enolate of 2-phenylcyclohexanone. The phenyl group at the α-position is electron-withdrawing and acidifies the C2 proton. Therefore, deprotonation is expected to occur exclusively at the C2 position, regardless of whether kinetic or thermodynamic conditions are used.[9] This simplifies the regioselectivity challenge encountered in Pathway A.
Diagram: Catalytic Cycle for Palladium-Catalyzed α-Arylation
Caption: Simplified catalytic cycle for the Buchwald-Hartwig α-arylation of ketones.
Route 2: A Convergent Approach via Grignard Reaction
A conceptually different strategy involves forming the C-phenyl bond via a Grignard reaction, followed by oxidation. This route begins with 2-methylcyclohexanone.
Step 1: Grignard Addition
2-methylcyclohexanone is treated with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr).[10] The nucleophilic phenyl group attacks the electrophilic carbonyl carbon to form a tertiary alkoxide, which upon acidic workup yields 1-methyl-2-phenylcyclohexanol.[11]
Step 2: Oxidation of the Tertiary Alcohol
This step is the critical and most challenging aspect of this route. Tertiary alcohols are resistant to oxidation under standard conditions (e.g., chromic acid, PCC) because they lack a hydrogen atom on the carbinol carbon.[12] Forcing conditions typically lead to C-C bond cleavage.
-
Trustworthiness: A Self-Validating Protocol Limitation The inability to efficiently oxidize the tertiary alcohol intermediate without cleavage is a significant flaw in this proposed pathway. While specialized and often complex multi-step methods exist for such transformations, a direct, high-yielding oxidation to the desired ketone is not readily available. The Saegusa-Ito oxidation, for example, is a powerful method for creating α,β-unsaturated ketones from silyl enol ethers, not for the direct oxidation of a saturated tertiary alcohol to a ketone.[13] This makes Route 2 practically inefficient and low-yielding for the synthesis of this compound.
Performance Comparison
| Parameter | Route 1A: Me then Ph | Route 1B: Ph then Me | Route 2: Grignard + Oxidation |
| Overall Feasibility | High | High | Very Low / Impractical |
| Regiocontrol | Requires careful selection of base/conditions for the second step (thermodynamic control).[4] | More straightforward; phenylation is non-regioselective, and methylation is directed by the phenyl group.[9] | Not applicable for the final product, but diastereoselectivity in the Grignard step could complicate purification of the intermediate alcohol. |
| Key Reagents | Cyclohexanone, CH₃I, NaH, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Aryl Halide. | Cyclohexanone, Aryl Halide, Base, Pd Catalyst, Ligand, CH₃I. | 2-Methylcyclohexanone, Phenylmagnesium Bromide, Oxidizing Agent. |
| Experimental Complexity | Requires inert atmosphere techniques for Pd-catalyzed arylation. Control of thermodynamic enolate formation is crucial. | Requires inert atmosphere techniques for Pd-catalyzed arylation. | Grignard reaction requires anhydrous conditions. The oxidation step is the major, likely insurmountable, hurdle. |
| Estimated Overall Yield | Moderate (product of two high-yielding steps). | Moderate to Good (potentially better regiocontrol). | Very Low (due to the difficulty of the oxidation step). |
| Atom Economy | Moderate; involves stoichiometric base and loss of halide/base salts. | Moderate; similar to Route 1A. | Poor; Grignard reagent is stoichiometric, and the oxidation step would likely have poor efficiency. |
Experimental Protocols
Protocol for Route 1A: Methylation followed by Phenylation
Step 1: Synthesis of 2-Methylcyclohexanone
-
To a stirred suspension of sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add cyclohexanone (1.0 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq.) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 2-methylcyclohexanone.
Step 2: Palladium-Catalyzed α-Arylation of 2-Methylcyclohexanone
-
In a flame-dried Schlenk flask under an inert atmosphere, add sodium hydride (NaH, 1.5 eq.) and anhydrous THF.
-
Add 2-methylcyclohexanone (1.0 eq.) and heat the mixture to reflux for 2-3 hours to form the thermodynamic sodium enolate.
-
In a separate flask, prepare the catalyst by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol %) and a suitable phosphine ligand (e.g., XPhos, 4 mol %) in anhydrous toluene.
-
Cool the enolate solution to room temperature and add the catalyst solution, followed by bromobenzene (1.2 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol for Route 2: Grignard Addition
-
In a flame-dried, three-neck flask equipped with a dropping funnel and condenser under an inert atmosphere, place magnesium turnings (1.2 eq.).
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Add a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether dropwise via the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
Cool the Grignard reagent to 0 °C and add a solution of 2-methylcyclohexanone (1.0 eq.) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield crude 1-methyl-2-phenylcyclohexanol.
Conclusion and Recommendations
A thorough analysis of the synthetic pathways to this compound reveals that sequential α-alkylation via enolate intermediates is the superior and most practical strategy .
-
Route 1 (A and B) offers a robust and reliable method, leveraging well-established enolate chemistry and modern palladium-catalyzed cross-coupling reactions. While Pathway A requires careful control to form the thermodynamic enolate for the second step, Pathway B (phenylation followed by methylation) may offer more straightforward regiocontrol. The choice between them may depend on the relative cost and availability of starting materials and catalysts. This route provides a high degree of confidence in achieving the target molecule.
-
Route 2 (Grignard Approach) , while appearing elegant and convergent on paper, is severely hampered by the chemical inertness of the intermediate tertiary alcohol towards oxidation. This route is not recommended for an efficient synthesis of the target ketone and serves as an important case study in how theoretical pathways must be validated against practical chemical reactivity.
For researchers and drug development professionals, the investment in developing a robust palladium-catalyzed α-arylation protocol (Route 1) is highly recommended. It not only provides a reliable path to this compound but also represents a versatile and powerful tool for the synthesis of a wide range of α-aryl carbonyl compounds.
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Saegusa, T., & Ito, Y. (1978). Synthesis of α,β-Unsaturated Carbonyl Compounds by Palladium(II)-Catalyzed Dehydrogenation of Ketones and Aldehydes. Journal of the American Chemical Society. [Link]
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A Spectroscopic Guide to Distinguishing 2-Methyl-2-phenylcyclohexanone Enantiomers
In the landscape of drug development and materials science, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and physical properties. For researchers working with chiral ketones, such as 2-Methyl-2-phenylcyclohexanone, the ability to accurately identify and quantify each enantiomer is a critical step in ensuring product safety, efficacy, and quality. This guide provides an in-depth comparison of spectroscopic techniques for the analysis of (R)- and (S)-2-Methyl-2-phenylcyclohexanone, offering both theoretical insights and practical experimental guidance.
The Challenge of Chiral Identification
In an achiral environment, enantiomers possess identical physical and spectroscopic properties, making their differentiation a significant analytical challenge. Standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will yield identical results for both the (R) and (S) forms of this compound. To resolve these isomers, it is necessary to introduce a chiral influence, thereby creating diastereomeric interactions that can be distinguished spectroscopically.
Comparative Analysis of Spectroscopic Methodologies
This guide will explore three powerful techniques for the chiral analysis of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: A method that induces chemical shift differences between enantiomers.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: An inherent chiroptical technique that directly probes the stereochemistry of the molecule.
-
Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS): A chromatographic separation technique coupled with a sensitive detector for quantification.
The following sections will delve into the principles of each technique, provide detailed experimental protocols, and present comparative data to aid researchers in selecting the most appropriate method for their needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy is a cornerstone of structural elucidation. In the case of chiral molecules, the addition of a chiral shift reagent (CSR) to the NMR sample can induce diastereomeric interactions, leading to observable differences in the chemical shifts of the enantiomers. Lanthanide-based CSRs are commonly employed for this purpose.
Principle of Chiral Discrimination:
A chiral shift reagent, itself enantiomerically pure, forms a transient complex with the chiral analyte. This interaction creates two diastereomeric complexes, each with a unique magnetic environment. Consequently, the NMR signals for corresponding nuclei in the two enantiomers will resonate at slightly different frequencies, allowing for their differentiation and quantification.
Predicted ¹H NMR Data for this compound in the Presence of a Chiral Shift Reagent
The following table outlines the predicted ¹H NMR chemical shifts for the racemic mixture of this compound and the anticipated splitting of these signals upon the addition of a chiral shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).
| Proton Assignment | Typical Chemical Shift (δ, ppm) - Racemic Mixture | Predicted Chemical Shift with CSR (δ, ppm) | Expected Δδ (ppm) between Enantiomers |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.50 (m) | Shifted downfield, potential resolution of some signals | 0.05 - 0.20 |
| Cyclohexanone-H (adjacent to C=O) | 2.30 - 2.60 (m) | Significant downfield shift and separation of signals | 0.10 - 0.30 |
| Cyclohexanone-H (other) | 1.60 - 2.20 (m) | Moderate downfield shift | 0.05 - 0.15 |
| Methyl-H | ~1.30 (s) | Significant downfield shift and clear separation into two singlets | 0.10 - 0.25 |
Experimental Protocol: NMR Analysis with a Chiral Shift Reagent
Objective: To resolve the ¹H NMR signals of the (R)- and (S)-enantiomers of this compound.
Materials:
-
This compound (racemic mixture)
-
Deuterated chloroform (CDCl₃)
-
Chiral Shift Reagent (e.g., Eu(hfc)₃)
-
NMR tubes
-
High-resolution NMR spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of racemic this compound in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemic mixture.
-
Addition of CSR: Add a small, accurately weighed amount of the chiral shift reagent (e.g., 2-5 mg) to the NMR tube.
-
Spectrum Acquisition: Gently mix the sample and acquire another ¹H NMR spectrum.
-
Titration (Optional): If resolution is not optimal, incrementally add more CSR and re-acquire the spectrum until sufficient separation of the enantiomeric signals is achieved.
-
Data Analysis: Integrate the separated signals to determine the enantiomeric ratio.
Caption: Workflow for NMR analysis with a chiral shift reagent.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] This technique provides a unique fingerprint of the absolute configuration of a molecule in solution.
Principle of Chiral Discrimination:
Enantiomers have equal but opposite VCD spectra. By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously determined.[2]
Predicted VCD and IR Spectra for this compound
The most informative region in the IR and VCD spectra for this compound is the carbonyl (C=O) stretching region.
| Spectroscopic Feature | (R)-2-Methyl-2-phenylcyclohexanone | (S)-2-Methyl-2-phenylcyclohexanone |
| IR (C=O stretch) | ~1710 cm⁻¹ (strong absorption) | ~1710 cm⁻¹ (strong absorption) |
| VCD (C=O stretch) | Predicted positive Cotton effect | Predicted negative Cotton effect |
Experimental Protocol: VCD Analysis
Objective: To determine the absolute configuration of an enantiomerically enriched sample of this compound.
Materials:
-
Enantiomerically enriched this compound
-
Suitable solvent (e.g., CDCl₃)
-
VCD spectrometer
-
IR cell with appropriate path length
Procedure:
-
Sample Preparation: Prepare a solution of the sample in the chosen solvent at a concentration that gives an optimal absorbance for the carbonyl stretch in the IR spectrum (typically around 0.1 M).
-
VCD and IR Measurement: Acquire the VCD and IR spectra of the sample over the desired spectral range (e.g., 1800-1600 cm⁻¹).
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum for one of the enantiomers (e.g., the R-enantiomer).
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A direct match in the sign of the Cotton effect confirms the absolute configuration. An inverted spectrum indicates the opposite enantiomer.[2]
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A Comparative Guide to the Biological Efficacy of 2-Methyl-2-phenylcyclohexanone Analogs
This guide provides a comprehensive analysis of the biological efficacy of 2-Methyl-2-phenylcyclohexanone analogs, a class of compounds with significant therapeutic potential. Drawing from established principles of medicinal chemistry and pharmacology, this document offers a comparative overview of their performance in key biological assays, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and advance this promising chemical scaffold.
Introduction: The Versatile 2-Arylcyclohexanone Scaffold
The 2-arylcyclohexanone structural motif is a cornerstone in the design of biologically active molecules. Its rigid framework allows for precise spatial orientation of functional groups, facilitating interactions with various biological targets. A notable example is the parent compound, this compound, which shares structural similarities with known NMDA receptor antagonists like ketamine. This has spurred investigation into its analogs for a range of applications, including neuroprotection, anti-inflammatory, and anticancer activities. This guide will delve into the multifaceted biological effects of these compounds, with a focus on their potential as NMDA receptor modulators and inhibitors of inflammatory signaling pathways.
Comparative Biological Evaluation
To illustrate the therapeutic potential and structure-activity relationships of this compound analogs, we present a comparative analysis of a representative series of compounds. These analogs feature systematic modifications to the phenyl ring, allowing for an exploration of the impact of electronic and steric effects on biological activity.
Table 1: Comparative In Vitro Efficacy of this compound Analogs
| Compound ID | Phenyl Substitution | NMDA Receptor Binding (IC50, µM) | NF-κB Inhibition (IC50, µM) | Cytotoxicity (CC50, µM) |
| MPC-001 | H (Unsubstituted) | 8.5 | 12.3 | > 50 |
| MPC-002 | 4-Chloro | 3.2 | 5.8 | 25.7 |
| MPC-003 | 4-Methoxy | 15.6 | 20.1 | > 50 |
| MPC-004 | 4-Nitro | 2.1 | 4.2 | 18.9 |
| MPC-005 | 3,4-Dichloro | 1.5 | 2.9 | 15.3 |
Note: The data presented in this table is a representative illustration based on established SAR principles for this class of compounds and is intended for comparative and educational purposes.
The data suggests that electron-withdrawing groups on the phenyl ring, such as chloro and nitro substituents, enhance both NMDA receptor binding affinity and NF-κB inhibitory activity. This is a common trend observed in related pharmacophores, where modulation of the electronic properties of the aryl moiety can significantly influence target engagement.
Mechanistic Insights: Targeting Key Signaling Pathways
NMDA Receptor Antagonism
Analogs of this compound are postulated to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] This receptor is a ligand-gated ion channel crucial for synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity, a key factor in neurodegenerative diseases.[2] By blocking the NMDA receptor channel, these analogs can mitigate excitotoxic damage, offering a potential therapeutic strategy for conditions like stroke and Alzheimer's disease.
Figure 1: Proposed mechanism of NMDA receptor antagonism.
Inhibition of the NF-κB Signaling Pathway
Chronic inflammation is another hallmark of many diseases, including cancer and neurodegenerative disorders. The transcription factor NF-κB is a master regulator of the inflammatory response. Some cyclohexanone derivatives have been shown to inhibit the NF-κB signaling pathway.[3] This is often achieved through the inhibition of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
Figure 2: Inhibition of the canonical NF-κB signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.
NMDA Receptor Binding Assay
This assay quantifies the affinity of the test compounds for the NMDA receptor.[4]
Workflow:
Figure 4: Workflow for the NF-κB luciferase reporter assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Co-transfect with a control plasmid expressing Renilla luciferase for normalization. [5]2. Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of the this compound analogs.
-
NF-κB Activation: After a pre-incubation period with the compounds, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the expressed luciferase enzymes.
-
Luciferase Assay: Add the firefly luciferase substrate to the cell lysates and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure the luminescence again.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in NF-κB-driven luciferase expression. [6]
In Vivo Evaluation: Forced Swim Test (FST) for Antidepressant-like Activity
Given the link between NMDA receptor modulation and antidepressant effects, the Forced Swim Test is a relevant in vivo assay to assess the potential of these analogs. [7][8][9][10] Step-by-Step Methodology:
-
Apparatus: Use a transparent cylindrical tank filled with water (23-25°C) to a level where the mouse cannot touch the bottom or escape. [7]2. Acclimation: Allow the mice to acclimate to the testing room for at least 60 minutes before the test. [8]3. Procedure: Gently place each mouse into the water-filled cylinder. The test duration is typically 6 minutes. [9]4. Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water. [9]5. Data Analysis: Compare the immobility time of the compound-treated group to that of the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutics. The presented comparative analysis, though based on a representative series, highlights the potential for these analogs to modulate key biological pathways implicated in a variety of diseases. The detailed experimental protocols provide a robust framework for the continued evaluation and optimization of this promising class of compounds.
Future research should focus on expanding the library of analogs to further elucidate the structure-activity relationships. In vivo studies to assess pharmacokinetic properties, efficacy in disease models, and safety profiles will be crucial for translating the in vitro findings into clinically viable drug candidates.
References
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Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. [Link]
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Bowdish Lab. (n.d.). MARCO TRANSFECTION AND LUCIFERASE ASSAY. [Link]
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Paden, M. S., & Cologna, S. M. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of visualized experiments : JoVE, (155), 10.3791/60644. [Link]
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Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]
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Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405–496. [Link]
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Rana, A., & Sharma, S. (2022). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Fundamental & clinical pharmacology, 10.1111/fcp.13035. Advance online publication. [Link]
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Reynolds, I. J. (1997). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor (pp. 135-144). Humana Press. [Link]
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Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that combines gating- and use-dependency with fast off-rate kinetics--potential advantages for the treatment of dementia. Neuropharmacology, 53(6), 699–723. [Link]
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A Comparative Guide to the Synthesis of 2-Methyl-2-phenylcyclohexanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the efficient and cost-effective production of chiral intermediates is paramount. 2-Methyl-2-phenylcyclohexanone, a versatile building block, is of significant interest. This guide provides an in-depth cost-benefit analysis of three distinct synthetic strategies for its preparation: enolate alkylation, Grignard reaction, and Robinson annulation. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic route for their specific needs, balancing considerations of yield, cost, safety, and environmental impact.
Introduction
This compound possesses a chiral quaternary center, making it a valuable precursor in the stereoselective synthesis of a variety of complex molecules, including potential pharmaceutical agents. The choice of synthetic methodology can significantly impact the overall efficiency, scalability, and economic viability of a drug development program. This guide will dissect three common synthetic approaches, providing a detailed examination of their underlying chemistry, experimental protocols, and a comprehensive cost-benefit analysis.
At a Glance: Comparison of Synthetic Routes
| Metric | Enolate Alkylation of 2-Phenylcyclohexanone | Grignard Reaction with 2-Methylcyclohexanone | Robinson Annulation |
| Overall Yield | Moderate to High | Moderate | Moderate to High |
| Cost of Starting Materials | Moderate | Low to Moderate | Low |
| Reagent & Catalyst Cost | Moderate | Low | Low |
| Process Complexity | Two steps | Two steps | Multi-step, one-pot potential |
| Scalability | Good | Good | Moderate |
| Key Safety Concerns | Sodium amide/hydride, liquid ammonia, methyl iodide | Grignard reagent (air/moisture sensitive), ether | Methyl vinyl ketone (toxic, flammable), strong base |
| Environmental Impact | Use of hazardous solvents and reagents | Use of ethereal solvents | Use of volatile and toxic reagents |
Synthetic Route 1: Enolate Alkylation of 2-Phenylcyclohexanone
This classical approach involves the deprotonation of 2-phenylcyclohexanone to form an enolate, followed by alkylation with a methylating agent. The regioselectivity of the methylation is directed by the existing phenyl group.
Reaction Pathway
Caption: Enolate alkylation of 2-phenylcyclohexanone.
Experimental Protocol
Step 1: Enolate Formation
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, add 2-phenylcyclohexanone (1 equivalent).
-
Dissolve the ketone in an anhydrous solvent such as toluene or THF.
-
Prepare a solution of a strong base, such as sodium amide (NaNH₂) in liquid ammonia or sodium hydride (NaH) in an appropriate solvent.
-
Slowly add the base to the ketone solution at a controlled temperature (typically -33°C for NaNH₂/NH₃ or 0°C to room temperature for NaH) to form the enolate.
Step 2: Alkylation
-
To the freshly prepared enolate solution, add methyl iodide (1.1 equivalents) dropwise via the dropping funnel, maintaining the reaction temperature.
-
Allow the reaction to stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Cost-Benefit Analysis
-
Cost: The primary cost drivers for this route are the starting material, 2-phenylcyclohexanone, the strong base (sodium amide or sodium hydride), and the alkylating agent, methyl iodide. While methyl iodide is relatively inexpensive, the cost of 2-phenylcyclohexanone can be moderate. The use of anhydrous solvents and inert atmosphere techniques adds to the operational cost.
-
Benefits: This method offers a relatively straightforward and well-understood pathway to the desired product. When optimized, it can provide good to high yields. The regioselectivity is generally high due to the directing effect of the phenyl group.
-
Drawbacks: The use of highly reactive and hazardous reagents such as sodium amide (which reacts violently with water) or sodium hydride (flammable solid) requires stringent safety precautions.[1][2] Liquid ammonia is also a hazardous material requiring special handling. Methyl iodide is toxic and a suspected carcinogen.[3]
Synthetic Route 2: Grignard Reaction with 2-Methylcyclohexanone
This approach utilizes the nucleophilic addition of a phenyl Grignard reagent to the carbonyl group of 2-methylcyclohexanone, followed by oxidation of the resulting tertiary alcohol.
Reaction Pathway
Caption: Grignard reaction followed by oxidation.
Experimental Protocol
Step 1: Grignard Reaction
-
Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[4][5]
-
In a separate flame-dried flask, dissolve 2-methylcyclohexanone (1 equivalent) in anhydrous diethyl ether.
-
Slowly add the prepared phenylmagnesium bromide solution to the 2-methylcyclohexanone solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3][6]
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude tertiary alcohol.[3]
Step 2: Oxidation
-
Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation.
-
Stir the reaction at room temperature until the alcohol is fully oxidized.
-
Work up the reaction mixture according to the chosen oxidation protocol.
-
Purify the final product by column chromatography.
Cost-Benefit Analysis
-
Cost: The starting materials, 2-methylcyclohexanone and bromobenzene, are relatively inexpensive. Magnesium turnings and the solvents are also cost-effective. The cost of the oxidizing agent in the second step can vary.
-
Benefits: This route utilizes readily available and cheaper starting materials compared to the enolate alkylation route. Grignard reactions are a fundamental and well-established method for C-C bond formation.
-
Drawbacks: Grignard reagents are highly sensitive to moisture and air, necessitating anhydrous conditions and inert atmosphere techniques.[5] The two-step process (addition then oxidation) can be less efficient than a one-pot reaction. The oxidation step may require the use of toxic chromium-based reagents or other hazardous materials. The environmental impact of ethereal solvents is also a consideration.[7][8][9][10]
Synthetic Route 3: Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[11] While not a direct route to this compound, a modification starting with a phenyl-substituted ketone and methyl vinyl ketone (MVK) could be envisioned to construct a related bicyclic system, which might then be further modified. However, a more direct conceptual application would involve the reaction of a phenyl-containing enolate with MVK.
Conceptual Reaction Pathway
Caption: Conceptual Robinson annulation pathway.
Experimental Protocol (Generalized)
-
In a reaction vessel, dissolve the phenyl-substituted ketone (e.g., benzyl acetone) in a suitable solvent like ethanol.
-
Add a base, such as sodium ethoxide, to generate the enolate.
-
Slowly add methyl vinyl ketone to the reaction mixture.
-
Heat the mixture to reflux to promote both the Michael addition and the subsequent intramolecular aldol condensation.
-
After the reaction is complete, cool the mixture and neutralize it with a dilute acid.
-
Extract the product, wash, dry, and purify as in the other methods.
Cost-Benefit Analysis
-
Cost: The starting materials for a Robinson annulation are typically inexpensive. Methyl vinyl ketone and common bases like sodium ethoxide are readily available and affordable.[7][12][13][14]
-
Benefits: The Robinson annulation is a highly efficient method for constructing six-membered rings and can often be performed in a one-pot fashion, which is advantageous for process efficiency.[11]
-
Drawbacks: The direct synthesis of this compound via a standard Robinson annulation is not straightforward and would likely require a multi-step sequence starting from different precursors. Methyl vinyl ketone is a highly toxic, flammable, and lachrymatory substance that requires careful handling in a well-ventilated fume hood.[4][15][16][17][18] The reaction can sometimes lead to side products, and yields can be variable depending on the substrates and reaction conditions.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is a nuanced decision that depends on the specific priorities of the research or development program.
-
For small-scale laboratory synthesis where the starting material is readily available , the Enolate Alkylation of 2-phenylcyclohexanone offers a direct and often high-yielding route, provided that the necessary expertise and equipment for handling hazardous reagents are in place.
-
For larger-scale production where cost of starting materials is a primary concern , the Grignard Reaction with 2-methylcyclohexanone presents a more economical option. However, the two-step nature of the process and the need for a separate oxidation step may impact overall efficiency.
-
The Robinson Annulation is a powerful tool for ring construction but is less directly applicable for the synthesis of this specific target molecule in a single step. It may be considered for the synthesis of related structures or as part of a more complex, multi-step strategy.
Ultimately, a thorough evaluation of in-house expertise, available equipment, safety protocols, and economic constraints will guide the final selection of the most suitable synthetic pathway.
References
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New Jersey Department of Health and Senior Services. (2000). METHYL VINYL KETONE HAZARD SUMMARY. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. Common Name: SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]
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International Programme on Chemical Safety. ICSC 1495 - METHYL VINYL KETONE. Retrieved from [Link]
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IndiaMART. Methyl Iodide - MeI Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
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IMARC Group. Aluminium Chloride Prices, Chart, Analysis and Forecast. Retrieved from [Link]
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PrepChem.com. Synthesis of (A) 2-Phenyl-6-(phenylmethylene)cyclohexanone. Retrieved from [Link]
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Ashland. Product Stewardship Summary - Diethyl Ether. Retrieved from [Link]
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Pearson. Alkylation of the following compound with methyl iodide under two.... Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. Safety Data Sheet: Ammonium chloride. Retrieved from [Link]
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NIH. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Lab Alley. Ammonium Chloride. Retrieved from [Link]
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Carolina Biological Supply. Ethanol, Anhydrous, Reagent Grade, 3.8 L. Retrieved from [Link]
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Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
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U.S. Grains Council. (2025). Ethanol Market and Pricing Data report. Retrieved from [Link]
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Scribd. 20 - Robinson Annulation Reaction. Retrieved from [Link]
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Australian Government Department of Health. (2013). Ammonium chloride ((NH4)Cl): Human health tier II assessment. Retrieved from [Link]
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Truman ChemLab. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]
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International Labour Organization. ICSC 1051 - AMMONIUM CHLORIDE. Retrieved from [Link]
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Truman ChemLab. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved from [Link]
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Study.com. How would you synthesize the following compounds from cyclohexanone?. Retrieved from [Link]
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performance of 2-Methyl-2-phenylcyclohexanone in different solvent systems
An In-Depth Technical Guide to the Asymmetric Synthesis of 2-Methyl-2-phenylcyclohexanone: A Comparative Analysis of Solvent System Performance
For researchers, scientists, and drug development professionals, the creation of chiral molecules with quaternary stereocenters is a significant synthetic challenge. This compound, a ketone with a fully substituted α-carbon, represents an important structural motif. The efficiency and stereochemical outcome of its synthesis are profoundly influenced by the reaction environment, particularly the solvent system. This guide provides a comparative analysis of the performance of various solvent systems in the context of the asymmetric α-methylation of 2-phenylcyclohexanone, a direct route to the target compound.
The Critical Role of the Solvent in Asymmetric α-Alkylation
The direct asymmetric α-alkylation of ketones is a notoriously challenging transformation.[1][2] The solvent plays a multifaceted role that extends beyond simply dissolving the reactants. It influences the stability of intermediates, the aggregation state of catalysts and reagents, and the geometry of the transition state, all of which have a direct impact on reaction rate, yield, and, most critically, enantioselectivity.[3][4]
In the context of forming this compound, the key step involves the generation of a nucleophilic enolate from 2-phenylcyclohexanone and its subsequent reaction with a methylating agent. The solvent must facilitate the formation of the enolate while maintaining the chiral environment established by the catalyst to ensure that the methyl group is delivered to one face of the enolate preferentially.
Mechanism: The Enamine Pathway in Organocatalysis
A common strategy for the asymmetric α-alkylation of ketones involves organocatalysis, often utilizing chiral amines derived from cinchona alkaloids or proline.[5][6] The reaction proceeds through a chiral enamine intermediate.
Caption: Organocatalytic cycle for α-methylation via a chiral enamine intermediate.
The solvent's polarity and its ability to form hydrogen bonds can influence the equilibrium between the ketone, the catalyst, and the enamine. Furthermore, the solvent shell around the enamine intermediate affects its conformation and reactivity, thereby dictating the stereochemical outcome of the alkylation step.
Comparative Performance of Solvent Systems
Direct, comprehensive comparative data for the synthesis of this compound across a wide range of solvents is sparse. However, by synthesizing data from studies on the α-alkylation of similar cyclic ketones, we can construct a comparative guide. The following table summarizes the expected performance based on analogous systems reported in the literature.[5][7][8]
| Solvent System | Dielectric Constant (ε) | Key Properties | Expected Yield | Expected Enantiomeric Excess (ee) | Rationale & Insights |
| Toluene | 2.4 | Non-polar, Aprotic | Moderate to Good | Good to Excellent | Non-polar solvents often provide excellent enantioselectivity in asymmetric organocatalysis.[8] They minimize competing achiral pathways and can enhance favorable non-covalent interactions in the transition state. |
| 1,4-Dioxane | 2.2 | Non-polar, Aprotic | Moderate | Good | Similar to toluene, its non-polar nature is generally favorable for stereocontrol. However, its coordinating ability as a Lewis base can sometimes interfere with catalysis, potentially lowering the reaction rate.[7] |
| Dichloromethane (DCM) | 9.1 | Polar, Aprotic | Good | Moderate to Good | A common solvent for many organic reactions. Its polarity can enhance solubility and reaction rates, but may sometimes lead to a decrease in enantioselectivity compared to non-polar solvents by solvating charged intermediates less specifically.[4][7] |
| Tetrahydrofuran (THF) | 7.5 | Polar, Aprotic | Good | Moderate | Often used in enolate chemistry. Its performance can be highly dependent on the specific catalyst and reagents used. It is a good solvent for many organic compounds but may not always provide the optimal chiral induction.[6] |
| Acetonitrile | 37.5 | Polar, Aprotic | Variable | Low to Moderate | Highly polar aprotic solvents can sometimes disfavor the organized transition states required for high enantioselectivity.[8] They can stabilize charged intermediates, potentially lowering the energy difference between diastereomeric transition states. |
| Dimethylformamide (DMF) | 36.7 | Polar, Aprotic | Good | Low | While DMF can be an excellent solvent for achieving high conversion rates, it often performs poorly in terms of enantioselectivity in these types of reactions for reasons similar to acetonitrile.[5] |
| 2-Propanol | 19.9 | Polar, Protic | Good | Low | Protic solvents are generally detrimental to enantioselectivity in enamine-based catalysis. The acidic proton can interfere with the catalytic cycle, leading to racemization or achiral background reactions.[5] |
Alternative Methodologies and Their Solvent Dependencies
Beyond organocatalysis, other methods exist for asymmetric α-alkylation, each with its own solvent preferences.
Phase-Transfer Catalysis (PTC)
This method is particularly useful for alkylating β-dicarbonyl compounds but has been extended to ketones like 2-arylcyclohexanones.[1][9] The reaction occurs in a biphasic system (e.g., toluene/water) with a chiral phase-transfer catalyst that shuttles the enolate from the aqueous basic phase to the organic phase for alkylation.
-
Typical Solvents: Toluene, Dichloromethane (for the organic phase) and aqueous base (e.g., KOH).
-
Performance: This method can achieve high yields and enantioselectivities. The choice of the organic solvent is crucial for the efficiency of the phase transfer process.[10]
Transition-Metal Catalysis
Recent advances have seen the use of transition metals like nickel to catalyze the enantioselective α-alkylation of ketones with unactivated alkyl halides.[2][11][12] These reactions often involve the formation of a chiral metal enolate.
-
Typical Solvents: Ethereal solvents like Diethyl Ether (Et₂O) or THF are common.[11]
-
Performance: This approach can provide high yields and enantioselectivities for a broad range of substrates. The solvent must be compatible with the organometallic intermediates, which are often sensitive to air and moisture.[11][12]
Experimental Protocols
The following is a representative protocol for the organocatalytic asymmetric α-methylation of 2-phenylcyclohexanone, based on methodologies described in the literature.
Protocol: Organocatalytic α-Methylation of 2-Phenylcyclohexanone
Materials:
-
2-Phenylcyclohexanone
-
Chiral amine catalyst (e.g., a derivative of 9-amino-9-deoxy-epi-cinchona alkaloid) (10-20 mol%)
-
Methyl Iodide (CH₃I) (1.5 - 2.0 equivalents)
-
Base (e.g., 2,6-lutidine or Sodium Acetate) (2.0 equivalents)
-
Trifluoroacetic Acid (TFA) (as a co-catalyst, optional)
-
Anhydrous Toluene (or other solvent as per screening)
-
Standard glassware for inert atmosphere reactions
Caption: A generalized experimental workflow for asymmetric α-methylation.
Procedure:
-
To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 2-phenylcyclohexanone (1.0 equiv), the chiral amine catalyst (0.2 equiv), and the base (2.0 equiv).
-
Add anhydrous toluene (to achieve a concentration of approx. 0.2 M with respect to the ketone).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to proceed at the desired temperature (e.g., 25 °C) for 18-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified this compound by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.
Conclusion
The choice of solvent is a critical parameter in the asymmetric synthesis of this compound. For organocatalytic methods proceeding via an enamine intermediate, non-polar, aprotic solvents such as toluene generally offer the best balance of reactivity and enantioselectivity. Polar aprotic solvents may increase reaction rates but often at the cost of stereocontrol, while protic solvents are typically unsuitable. Alternative methods like phase-transfer catalysis and transition-metal catalysis offer powerful routes to the desired product but operate under different solvent paradigms, typically biphasic systems or anhydrous ethereal solvents, respectively. A systematic screening of solvents, as outlined in this guide, is essential for optimizing the synthesis of this and other chiral ketones bearing α-quaternary stereocenters.
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- ASYMMETRIC ALKYLATION REACTION BY MEANS OF A CHIRAL PHASE TRANSFER C
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- Phase-Transfer-Catalyzed Asymmetric Alkyl
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Safety Operating Guide
2-Methyl-2-phenylcyclohexanone proper disposal procedures
An In-Depth Guide to the Safe Disposal of 2-Methyl-2-phenylcyclohexanone
Hazard Profile and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. Based on data from analogous ketones, this compound should be handled as a hazardous substance with the following likely characteristics:
-
Flammability: Structurally similar ketones are flammable or combustible liquids.[1][2][3] Vapors may be heavier than air and can travel to an ignition source, causing a flashback.[2][3] The compound should be kept away from heat, sparks, and open flames.[1][4][5]
-
Toxicity and Irritation: Ketones of this class can be harmful if inhaled, absorbed through the skin, or swallowed.[1][2][6] Inhalation may irritate the nose and throat, leading to symptoms like headaches, dizziness, and nausea.[2][3] Direct contact can cause skin and eye irritation.[2][3][6]
-
Chemical Reactivity: The compound may be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][7]
Due to these properties, this compound waste must be classified as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave," ensuring it is properly identified, managed, and treated prior to disposal.[8]
Comparative Hazard Data of Related Ketones
The following table summarizes key quantitative data from structurally similar compounds to inform a conservative safety and disposal approach.
| Property | 2-Methylcyclohexanone | Cyclohexanone | 2-Phenylcyclohexanone |
| CAS Number | 583-60-8[1] | 108-94-1[4] | 1444-65-1 |
| Molecular Formula | C₇H₁₂O[1] | C₆H₁₀O[4] | C₁₂H₁₄O |
| Flash Point | 48 °C (118.4 °F)[1] | 44 °C (111.2 °F) | >110 °C (>230 °F) |
| OSHA PEL | 50 ppm (TWA)[3] | 50 ppm (TWA)[2] | Not Established |
| NIOSH REL | 50 ppm (TWA) | 25 ppm (TWA)[2] | Not Established |
| Health Hazards | Harmful if inhaled.[1] | Irritant, Harmful.[2] | May cause irritation. |
| Physical State | Liquid[1] | Liquid[2] | Solid |
Essential Safety and Personal Protective Equipment (PPE)
Prior to handling waste containers or managing spills, all personnel must be equipped with the appropriate PPE. The causality is clear: preventing exposure is the most effective safety measure.
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[7][9]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Always inspect gloves prior to use and wash hands thoroughly after handling.
-
Body Protection: A standard laboratory coat is required. For larger quantities or spill response, flame-retardant or antistatic protective clothing may be necessary.
-
Respiratory Protection: All handling of open containers must occur in a well-ventilated area or a certified chemical fume hood.[1] If vapors or aerosols are likely to be generated outside of a hood, a NIOSH-approved respirator may be required.[7]
Step-by-Step Disposal and Spill Management Protocol
The only acceptable disposal method for this compound is through a licensed hazardous waste management facility, typically via incineration.[10][11] Under no circumstances should this chemical be disposed of down the drain or in solid waste trash.
Step 1: Waste Segregation and Containerization
The principle of segregation is to prevent dangerous chemical reactions within a waste container.
-
Designate a Waste Container: Use a chemically compatible, leak-proof container (e.g., glass or polyethylene) specifically for this compound waste.[12]
-
Label Correctly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., flammable, irritant).[12][13]
-
Keep Closed: The container must remain sealed at all times unless waste is actively being added.
-
Segregate: Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[1][7]
Step 2: Spill Management
Immediate and correct response to a spill is critical to preventing exposure and further hazards.
-
For Small Spills (<100 mL):
-
Ensure proper PPE is worn and the area is well-ventilated.
-
Eliminate all nearby ignition sources.[4]
-
Contain the spill and absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[2][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Using non-sparking tools, carefully scoop the absorbed material into the designated hazardous waste container.[2][12]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
For Large Spills (>100 mL):
-
Evacuate all non-essential personnel from the immediate area.
-
Notify your institution's EHS department or emergency response team immediately.[12]
-
Restrict access to the area and await the arrival of trained response personnel.
-
Step 3: Storage and Final Disposal
-
Accumulation Point: Store the sealed hazardous waste container in a designated satellite accumulation area. This area must be well-ventilated, away from ignition sources, and preferably have secondary containment.
-
Arrange for Pickup: Coordinate with your EHS department to have the waste collected by a licensed hazardous waste disposal contractor.[12] This ensures the waste is transported and disposed of in compliance with EPA and Department of Transportation (DOT) regulations.[14][15]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for handling this compound waste from the point of generation to final disposal.
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A Comprehensive Guide to the Safe Handling of 2-Methyl-2-phenylcyclohexanone
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of chemical reagents like 2-Methyl-2-phenylcyclohexanone, a substituted cyclohexanone derivative, demands a meticulous approach grounded in a deep understanding of its properties and potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.
Understanding the Hazard Profile
This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is known to cause skin irritation and serious eye damage, and may also cause respiratory irritation.[1] A comprehensive understanding of these hazards is the first step in establishing a robust safety protocol.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Category | Associated Risks |
| Flammable Liquid | Category 3 | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4][5] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][3] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[1][2][3] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[1][2][3][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] Prolonged contact may lead to dermatitis.[4] |
| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage/irritation.[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3] |
The causality behind these classifications lies in the chemical's structure and reactivity. Its flammability is attributed to its organic nature and vapor pressure, while its toxicity and irritant properties stem from its ability to interact with biological tissues.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical, mitigating the risks of exposure through all potential routes: dermal, ocular, and respiratory.
Essential PPE Ensemble
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the case of a spill, heavier-duty gloves may be necessary.[6][7] Always inspect gloves for any signs of degradation or perforation before use.[8]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[6][9] Given the risk of serious eye damage, it is highly recommended to use a full-face shield in addition to goggles, especially when transferring larger volumes or working with heated material.[7][10]
-
Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully fastened.[6][11] For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6][8] If the concentration of vapors is unknown or exceeds exposure limits, a NIOSH-approved respirator is required.[4][12]
PPE Selection and Donning/Doffing Protocol
The following workflow illustrates the decision-making process for selecting and using appropriate PPE.
Caption: PPE Selection, Donning, and Doffing Workflow.
Part 2: Operational Plan - From Benchtop to Waste
A systematic approach to the handling of this compound is crucial for maintaining a safe laboratory environment.
Pre-Operational Checklist
-
Information Review: Always consult the Safety Data Sheet (SDS) before beginning work.[13]
-
Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.[8]
-
Spill Kit: Locate the nearest spill kit and be familiar with its contents and use.
-
Emergency Equipment: Confirm the location and accessibility of the safety shower and eyewash station.[13]
-
Ignition Sources: Remove all potential ignition sources from the work area, including hot plates, open flames, and spark-producing equipment.[4][6]
Step-by-Step Handling Protocol
-
Transportation: When moving the chemical, use a secondary container to prevent spills.
-
Dispensing:
-
During Reaction:
-
Post-Handling:
Caption: Step-by-Step Chemical Handling Workflow.
Part 3: Disposal Plan - Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. This chemical should be treated as hazardous waste.[5]
Waste Segregation and Collection
-
Waste Container: Use a designated, clearly labeled, and chemically compatible container for liquid waste containing this compound.[12] The container should be labeled "Hazardous Waste: this compound".[12]
-
Solid Waste: Any solid materials contaminated with the chemical (e.g., gloves, absorbent pads, filter paper) should be collected in a separate, sealed, and labeled container for solid hazardous waste.[12]
-
Storage: Store waste containers in a well-ventilated area, away from ignition sources, and within a secondary containment system.[4]
Disposal Procedure
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6][12]
Caption: Hazardous Waste Disposal Workflow.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
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This compound | C13H16O | CID 349943 - PubChem - NIH. Available at: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
